Nile blue acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |
InChI Key |
DSLXBAJBQIYISM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Nile Blue Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nile Blue acrylamide (B121943), a fluorescent monomer with significant potential in the development of advanced biomaterials, sensors, and drug delivery systems. This document details the synthetic route, experimental protocols for characterization, and key performance data to support its application in research and development.
Synthesis of Nile Blue Acrylamide
The synthesis of this compound involves the functionalization of the parent dye, Nile Blue A, with a polymerizable acrylamide moiety. The following protocol is adapted from established methods for the synthesis of the closely related Nile Blue methacrylamide (B166291) and is expected to yield the desired product with high efficiency.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask maintained under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with a hexanes/ethyl acetate gradient to yield the final product as a dark blue solid.[1]
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for this compound.
Characterization of this compound
A thorough characterization of this compound is essential to ensure its suitability for downstream applications. This section outlines the key analytical techniques and expected outcomes.
Photophysical Properties
The photophysical properties of Nile Blue and its derivatives are highly sensitive to the local environment, making them excellent candidates for sensing applications.[2]
Table 1: Photophysical Properties of Nile Blue Derivatives
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~635 nm | Aqueous solution[2] |
| 628 nm | Ethanol[3] | |
| 627.5 nm | Ethanol[2] | |
| 626.8 nm | Methanol[2] | |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol[2] |
| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol[2] | |
| Emission Maximum (λem) | 667 nm | Ethanol[3] |
| 674 nm | Water[3] | |
| Quantum Yield (Φ) | 0.27 | Methanol[4] |
Note: Data is for the parent Nile Blue dye or its methacrylamide derivative and may vary for this compound.
Spectroscopic Characterization
Experimental Protocol: Absorbance and Fluorescence Spectroscopy [2]
Objective: To determine the absorption maximum (λmax), molar extinction coefficient (ε), and fluorescence emission spectrum of this compound.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Fluorometer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol, water). Create a series of dilutions with known concentrations.
-
Absorbance Spectroscopy:
-
Record the absorbance spectra of the diluted solutions using a 1 cm pathlength quartz cuvette.
-
Determine the λmax from the peak of the absorbance spectrum.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a suitable wavelength range.
-
The relative fluorescence quantum yield can be determined using a standard with a known quantum yield (e.g., Nile Blue in methanol, Φ = 0.27) and the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns²/ nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[2]
-
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of the synthesized this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically 6.0-9.0 ppm) corresponding to the protons on the Nile Blue core.
-
Vinyl Protons: Characteristic signals for the three protons of the acrylamide group, typically observed as multiplets in the region of 5.5-6.5 ppm.
-
Ethyl Group Protons: A triplet and a quartet corresponding to the methyl and methylene (B1212753) protons of the diethylamino group on the Nile Blue core.
-
Amide Proton: A broad singlet for the N-H proton of the acrylamide group.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal around 165-170 ppm for the carbonyl carbon of the acrylamide group.
-
Aromatic and Heterocyclic Carbons: A series of signals in the downfield region (100-160 ppm) corresponding to the carbons of the Nile Blue core.
-
Vinyl Carbons: Two signals in the region of 125-135 ppm for the carbons of the C=C double bond in the acrylamide moiety.
-
Alkyl Carbons: Signals in the upfield region for the carbons of the diethylamino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be calculated based on the molecular formula of this compound (C₂₃H₂₂N₃O₂Cl, Molecular Weight: 407.89 g/mol ).[5]
Applications
This compound is a versatile fluorescent monomer that can be covalently incorporated into polymer backbones.[3] This property makes it highly valuable for the development of:
-
Hydrogel-based sensors: For detecting changes in pH, temperature, or the presence of specific analytes.[1]
-
Fluorescent nanoparticles: For bioimaging and drug delivery applications.
-
Stable fluorescent probes: For long-term tracking and imaging in biological systems, as covalent attachment prevents dye leaching.[6]
The far-red to near-infrared fluorescence of Nile Blue derivatives is particularly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[1]
References
Physicochemical Properties of Nile Blue Acrylamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nile blue acrylamide (B121943) (NBM) is a fluorescent monomer derived from the phenoxazine (B87303) dye, Nile blue.[1] Its intrinsic photophysical properties, coupled with a polymerizable acrylamide functional group, make it a valuable tool in the development of advanced functional materials for sensing, bioimaging, and drug delivery.[1][2] The covalent incorporation of the Nile blue moiety into polymer backbones prevents dye leaching, ensuring long-term signal stability, a critical factor for applications such as live-cell imaging and implantable sensors.[2][3] The fluorescence of the Nile blue core is highly sensitive to the local microenvironment, particularly pH, making NBM an effective transducer for converting chemical information into a measurable optical signal.[2][4]
Core Physicochemical Properties
The photophysical characteristics of Nile blue acrylamide are largely governed by the parent Nile blue chromophore. However, the covalent linkage to a polymer can influence these properties. Key physicochemical data are summarized below.
Spectral Properties
The absorption and fluorescence emission spectra of Nile blue and its derivatives are solvent-dependent.[1] In general, this compound exhibits strong absorption in the red region of the visible spectrum and emits in the far-red to near-infrared region.[4] This is advantageous for biological applications as it minimizes background autofluorescence from native tissues.[4][5]
Table 1: Spectral Properties of Nile Blue and its Acrylamide Derivative in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Source(s) |
| Ethanol | ~628 | ~667 | [1][3] |
| Methanol | 626.8 | ~660-680 | [6] |
| Water | 635 | 674 | [1] |
| Toluene | 493 | 574 | [1] |
| Acetone | 499 | 596 | [1] |
| DMF | 504 | 598 | [1] |
| 0.1 N HCl (pH=1.0) | 457 | 556 | [1] |
| 0.1 N NaOH (pH=11.0) | 522 | 668 | [1] |
Molar Absorptivity and Quantum Yield
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.
Table 2: Molar Absorptivity and Fluorescence Quantum Yield of Nile Blue Derivatives
| Property | Value | Solvent/Conditions | Source(s) |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ at 627.5 nm | Ethanol | [6] |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ at 626.8 nm | Methanol | [6] |
| Molar Extinction Coefficient (ε) | 67,000 cm⁻¹M⁻¹ at 627.5 nm | Ethanol | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.27 | Methanol | [3][6] |
| Fluorescence Quantum Yield (Φf) | 0.27 | Ethanol | [6] |
Experimental Protocols
Accurate characterization of the physicochemical properties of this compound requires standardized experimental protocols.
Synthesis of this compound
The synthesis of this compound involves the reaction of Nile blue with methacryloyl chloride in the presence of a base.[2]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography.
Determination of Molar Absorptivity
The molar absorptivity is determined using the Beer-Lambert law (A = εcl).[6][7]
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.[6]
-
Prepare a series of dilutions from the stock solution.[6]
-
Calibrate the spectrophotometer using a blank cuvette filled with the solvent.[8]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).[8]
-
Plot absorbance versus concentration. The result should be a straight line passing through the origin.[7][8]
-
The molar absorptivity (ε) is calculated from the slope of the line (slope = εl, where l is the path length of the cuvette).[8][9]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to a standard with a known quantum yield.[10][11]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G)[12]
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values kept below 0.1 at the excitation wavelength to avoid inner filter effects.[10][11]
-
Record the absorption spectra for all solutions.
-
Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.[10]
-
Integrate the area under the fluorescence emission curves for each solution.[10]
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.[10]
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (slope_s / slope_r) * (n_s² / n_r²) where Φ is the quantum yield, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[6][10]
Visualizations
pH Sensing Mechanism of this compound
This compound's fluorescence is sensitive to pH. In acidic conditions, the dye is protonated, leading to a change in its absorption and emission spectra.[2] This property allows for its use in pH-sensitive fluorescent probes.[13][14]
Caption: pH-dependent spectral changes of this compound.
Experimental Workflow for Molar Absorptivity Determination
The following diagram illustrates the workflow for determining the molar absorptivity of this compound.
Caption: Workflow for molar absorptivity determination.
Experimental Workflow for Fluorescence Quantum Yield Measurement
The diagram below outlines the steps for measuring the relative fluorescence quantum yield of this compound.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. polysciences.com [polysciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging | Scilit [scilit.com]
Nile blue acrylamide CAS number 2089099-00-1
An In-depth Technical Guide to Nile blue acrylamide (B121943) (CAS Number 2089099-00-1)
This technical guide provides a comprehensive overview of Nile blue acrylamide, a fluorescent monomer with significant applications in research and development. Due to the limited availability of detailed experimental data for this compound, this guide also incorporates information from its closely related and extensively studied analog, Nile blue methacrylamide (B166291) (NBM). The structural difference lies in the polymerizable group (acrylamide vs. methacrylamide), which may influence polymerization kinetics and the properties of the resulting polymer.
Core Properties
This compound is a dark blue to purple crystalline solid.[1][2][3] It is primarily used as a fluorescent monomer in the synthesis of fluorescent polymers.[1][4][5] These polymers are instrumental in creating fluorescent microspheres and nanoparticles for applications in bioimaging and drug delivery research.[1][4] The monomer can be covalently integrated into a polymer backbone, which is particularly useful for developing sensors.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2089099-00-1 | [1][2][3][8] |
| Synonym | Fluorescent monomer | [1][4] |
| Molecular Formula | C23H22N3O2Cl | [1][2][8] |
| Molecular Weight | 407.89 g/mol | [1] |
| Appearance | Dark blue to purple crystals | [1][2][3] |
| Storage Conditions | -20°C, protect from light | [1][2][4] |
Spectroscopic and Photophysical Data
Table 2: Representative Photophysical Properties of Nile Blue and its Derivatives
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~635 nm | Aqueous solution | [8] |
| 628 nm | Ethanol | [3] | |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | [8] |
| Emission Maximum (λem) | 667 nm | Ethanol | [3] |
| 674 nm | Water | [3] | |
| Fluorescence Quantum Yield (ΦF) | ~0.27 | Methanol (for Nile Blue) | [1] |
| Fluorescence Lifetime (τF) | 1.42 ns | Ethanol (for Nile Blue) | [8] |
Experimental Protocols
The following protocols are for the synthesis and polymerization of Nile blue methacrylamide (NBM) and can be adapted for this compound by substituting methacryloyl chloride with acryloyl chloride.
Synthesis of Nile blue methacrylamide (NBM)
This protocol describes the functionalization of Nile Blue A with a polymerizable methacrylamide group.[9]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Polymerization of NBM into a Hydrogel Sensor
This protocol details the incorporation of NBM into a hydrogel matrix, creating a sensor that can respond to environmental stimuli like pH or the presence of specific analytes.[8]
Materials:
-
Nile blue methacrylamide (NBM)
-
Monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Solvent (e.g., ethanol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
Procedure:
-
In a vial, dissolve NBM, the primary monomer (e.g., HEMA), and the cross-linker (e.g., EGDMA) in the chosen solvent (e.g., ethanol).
-
Add the photoinitiator to the solution and mix until it is completely dissolved.
-
Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
Cast the solution into a mold of the desired shape and thickness.
-
Expose the mold to UV light for a sufficient time to ensure complete polymerization.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with the solvent to remove any unreacted components.
Spectroscopic Characterization
Absorbance Spectroscopy:
-
Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).
-
Methodology: Prepare a stock solution of the Nile blue derivative in the desired solvent. Create a series of dilutions and measure their absorbance spectra using a dual-beam UV-Vis spectrophotometer. The λmax is the wavelength of maximum absorbance. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).[8]
Fluorescence Spectroscopy:
-
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.
-
Methodology:
-
Emission Spectrum: Excite the sample at its absorption maximum and scan a range of longer wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of shorter wavelengths.
-
Quantum Yield: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield (e.g., Nile Blue in methanol, ΦF = 0.27). The calculation is performed using the equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns²/nr²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent (s for sample, r for reference).[8]
-
Mandatory Visualizations
Signaling Pathway: pH Sensing Mechanism
The fluorescence of Nile blue derivatives is sensitive to the local environment, particularly pH.[6][10] In acidic conditions, the imine nitrogen of the phenoxazine (B87303) core becomes protonated. This alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra.[9] This pH-dependent fluorescence allows for ratiometric imaging, which provides a more accurate and quantitative measure of pH.[9]
Caption: pH sensing mechanism of Nile Blue derivatives.
Experimental Workflow: Synthesis and Purification
The synthesis of polymerizable Nile blue derivatives involves a straightforward chemical reaction followed by purification.
Caption: Workflow for the synthesis of this compound/methacrylamide.
Experimental Workflow: Spectroscopic Characterization
The characterization of the photophysical properties of this compound involves standard spectroscopic techniques.
Caption: Workflow for spectroscopic characterization.
Safety Information
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Nile Blue Acrylamide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nile blue acrylamide (B121943), a versatile fluorescent monomer, and its applications in advanced scientific research. The document details its chemical and physical properties, provides experimental protocols for its synthesis and polymerization, and explores its use in cellular imaging and as a biosensor.
Core Properties of Nile Blue Acrylamide
This compound is a derivative of the Nile blue oxazine (B8389632) dye, functionalized with an acrylamide group. This modification allows for its covalent incorporation into polymer backbones, creating stable, fluorescently labeled materials. Its key characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₃O₂Cl | [1][2] |
| Molecular Weight | 407.89 g/mol | [1][2] |
| Appearance | Dark blue to purple crystals | [1] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | [3] |
| Primary Application | Fluorescent monomer for polymers/nanoparticles, pH sensing | [1][4] |
Photophysical Characteristics
The fluorescence of Nile blue and its derivatives is highly sensitive to the local environment, particularly pH and solvent polarity. This solvatochromic behavior is central to its application as a sensor.
| Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| Toluene | 493 | 574 | [4] |
| Acetone | 499 | 596 | [4] |
| DMF | 504 | 598 | [4] |
| Ethanol | 628 | 667 | [4] |
| Water | 635 | 674 | [4] |
| 1.0 N HCl (pH=1.0) | 457 | 556 | [4] |
| 0.1 N NaOH (pH=11.0) | 522 | 668 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of a closely related and commonly used derivative, Nile blue methacrylamide (B166291) (NBM), and its subsequent polymerization are provided below. These protocols can be adapted for this compound.
Synthesis of Nile Blue Methacrylamide (NBM)
This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile blue methacrylamide, based on established methods.[5]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[5]
-
Cool the mixture to 0°C in an ice bath.[5]
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR and mass spectrometry.[5]
Polymerization of NBM into a Hydrogel
This protocol outlines the incorporation of NBM into a hydrogel matrix, creating a fluorescent, pH-sensitive material.
Materials:
-
Nile blue methacrylamide (NBM)
-
Monomer (e.g., N,N-dimethylacrylamide)
-
Cross-linker (e.g., N,N'-methylenebisacrylamide)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS)
-
Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Solvent (e.g., deionized water)
Procedure:
-
Dissolve the monomer, cross-linker, and NBM in deionized water.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which inhibits polymerization.
-
Add the initiator (APS) and catalyst (TEMED) to the solution.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature. The gel should form within 30 minutes.
-
After polymerization is complete, the hydrogel can be removed from the mold and washed extensively with deionized water to remove unreacted components.
Applications in Research
This compound and its polymeric forms are valuable tools in various research areas, particularly in cell biology and sensor development.
pH Sensing in Cellular Environments
Polymers incorporating this compound can be designed as nanosensors that respond to specific pH changes within the physiological range.[5] The fluorescence of the Nile blue moiety is sensitive to its local environment; in acidic conditions, the dye is protonated, leading to a change in its absorption and emission spectra.[5] This pH-dependent fluorescence allows for ratiometric imaging, providing a more accurate and quantitative measure of intracellular pH.[5] This makes them excellent candidates for visualizing acidic organelles like lysosomes and endosomes, or for detecting pH gradients in tumor microenvironments.[5][6]
Bioimaging of Mitochondria
Cationic derivatives of Nile blue exhibit excellent cell permeability and specifically accumulate in mitochondria.[1] These probes possess intrinsic photoswitching capabilities, making them suitable for single-molecule localization microscopy (SMLM) techniques such as stochastic optical reconstruction microscopy (STORM).[1] This allows for super-resolution imaging of mitochondrial structures, including the inner membrane and cristae, with nanoscale resolution in living cells.[1]
Visualizations
Experimental Workflow: Synthesis and Application of Nile Blue-Based Nanosensors
Caption: Workflow for the synthesis of this compound and its use in creating and applying nanosensors for cellular imaging.
Logical Pathway: pH Sensing Mechanism
While this compound is not known to directly participate in or modulate specific signaling pathways, its utility as a pH sensor allows for the visualization of cellular states that are governed by complex signaling events, such as the acidic tumor microenvironment. The following diagram illustrates the principle of its function as a pH-sensitive probe.
Caption: Principle of ratiometric pH sensing using a Nile blue-based fluorescent probe.
References
- 1. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Fluoresent monomer 2089099-00-1 [sigmaaldrich.com]
- 3. Impact of Acrylamide on Cellular Senescence Response and Cell Cycle Distribution via an In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Inner Workings of a Versatile Fluorophore: A Technical Guide to Nile Blue Acrylamide
For Researchers, Scientists, and Drug Development Professionals
Nile Blue Acrylamide (B121943) is a versatile fluorescent probe belonging to the phenoxazine (B87303) family of dyes. Its unique photophysical properties, particularly its sensitivity to the local environment, make it a valuable tool in a wide range of applications, from biosensing and cellular imaging to the development of advanced functional materials. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Nile Blue Acrylamide, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.
Core Mechanism: Solvatochromism and Environmental Sensitivity
The primary mechanism underlying the utility of this compound as a fluorescent sensor is solvatochromism . This phenomenon refers to the change in the color of a substance, observed as a shift in its absorption and emission spectra, in response to the polarity of the surrounding solvent. Nile Blue and its derivatives are exemplary solvatochromic dyes.[1]
The fluorescence of this compound is highly sensitive to the polarity of its microenvironment.[1] Generally, a bathochromic (red) shift is observed in both the absorption and emission spectra as the solvent polarity increases.[1] This is attributed to the stabilization of the more polar excited state of the dye molecule relative to its ground state in a polar solvent.[1] This environmental sensitivity allows this compound to probe the local polarity of its surroundings, such as within the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of this compound and its parent dye, Nile Blue. These values are crucial for designing and interpreting experiments involving this fluorophore.
Table 1: Solvatochromic Properties of this compound
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| Dimethylformamide (DMF) | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH 1.0) | 457 | 556 |
| 0.1 N NaOH (pH 11.0) | 522 | 668 |
Note: Data presented is for this compound and serves as a close approximation for Nile Blue Methacrylamide.[1][2]
Table 2: General Photophysical Properties of Nile Blue (Parent Dye)
| Property | Value | Solvent |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φ) | 0.27 | Methanol |
| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol |
| Fluorescence Quantum Yield (Φ) | 0.26 | Ethylene Glycol (24°C) |
| Fluorescence Quantum Yield (Φ) | 0.11 | Ethanol (61°C) |
Note: This data is for the parent Nile Blue dye, as specific data for the acrylamide derivative is not consistently available.[3][4]
Key Signaling Pathways and Mechanisms
The fluorescence of this compound can be modulated through several distinct mechanisms, which form the basis of its application in various sensing platforms.
Solvatochromism: Probing Polarity
The change in fluorescence emission color with solvent polarity is a fundamental signaling mechanism. In a nonpolar environment, the energy difference between the excited and ground states is larger, resulting in higher energy (bluer) emission. In a polar environment, the excited state is stabilized, reducing the energy gap and leading to lower energy (redder) emission.
Caption: Solvatochromism of this compound.
Fluorescence Quenching via Photoinduced Electron Transfer (PET)
Fluorescence quenching is a process that decreases the fluorescence intensity. One common mechanism is photoinduced electron transfer (PET), where an electron is transferred from a donor molecule to the excited fluorophore (or vice versa), leading to a non-radiative decay to the ground state.[5][6][7] This process is distance-dependent and can be used to study molecular interactions.[8]
Caption: Photoinduced Electron Transfer (PET) Quenching.
pH Sensing Mechanism
The fluorescence of Nile Blue derivatives can be sensitive to pH due to the protonation and deprotonation of its amine groups.[9][10] In acidic conditions, the dye can become protonated, altering its electronic structure and leading to a change in its absorption and emission spectra. This property allows for the development of pH-sensitive fluorescent probes.[9][11]
Caption: pH-Dependent Fluorescence of Nile Blue.
Experimental Protocols
Synthesis of Nile Blue Methacrylamide (NBM)
This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile Blue Methacrylamide, a close analog of this compound.[12]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Caption: Workflow for NBM Synthesis.
Incorporation of this compound into a Hydrogel Sensor
This protocol outlines the general steps for creating a hydrogel-based sensor by copolymerizing this compound (or Methacrylamide) with a primary monomer like acrylamide.[13][14]
Materials:
-
This compound (or Methacrylamide)
-
Acrylamide (primary monomer)
-
N,N'-methylenebis(acrylamide) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving the desired amounts of acrylamide, this compound, and bis-acrylamide in deionized water.
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Add the initiator (APS) and catalyst (TEMED) to the solution to initiate polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a set time (e.g., 30-60 minutes).
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove unreacted monomers and other reagents.
Caption: Workflow for Hydrogel Sensor Fabrication.
Measurement of Solvatochromic Shifts
This protocol describes how to measure the absorption and emission spectra of this compound in different solvents to characterize its solvatochromic behavior.[1]
Materials and Equipment:
-
This compound
-
A series of spectroscopic grade solvents of varying polarity (e.g., Toluene, Acetone, DMF, Ethanol, Water)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm pathlength)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble (e.g., DMF or ethanol).
-
Working Solution Preparation: Prepare a series of dilute working solutions by adding a small aliquot of the stock solution to each of the different solvents. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
Absorption Spectra: Record the UV-Vis absorption spectrum of each working solution over a relevant wavelength range (e.g., 400-800 nm). Use the pure solvent as a blank. Determine the wavelength of maximum absorption (λmax) for each solvent.
-
Emission Spectra: Excite each sample at its respective absorption maximum. Record the fluorescence emission spectrum over a suitable wavelength range. Determine the wavelength of maximum emission (λmax) for each solvent.
-
Data Analysis: Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Reichardt's dye scale) to visualize the solvatochromic shifts.
Caption: Experimental Workflow for Solvatochromism Analysis.
This guide provides a foundational understanding of the mechanism of action of this compound fluorescence. By leveraging its unique photophysical properties and the experimental protocols outlined, researchers can effectively employ this versatile fluorophore in a multitude of scientific and biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Nile Blue [omlc.org]
- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 6. edinst.com [edinst.com]
- 7. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 8. Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]
Nile Blue Acrylamide: A Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Nile blue acrylamide (B121943) is a versatile fluorescent monomer that serves as a critical building block for the synthesis of advanced fluorescent polymers. Its unique photophysical properties, which are often sensitive to the local microenvironment, make it an invaluable tool in a wide range of applications, including bioimaging, sensing, and the development of sophisticated drug delivery systems. This technical guide provides an in-depth review of the core applications of Nile blue acrylamide, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.
Core Applications and Properties
This compound is a dark blue to purple crystalline solid that can be covalently integrated into polymer backbones.[1][2] This covalent linkage prevents dye leaching, ensuring long-term signal stability, a crucial feature for longitudinal studies and in vivo applications.[3] The primary applications of polymers synthesized with this compound are in the creation of fluorescent microspheres and nanoparticles for bioimaging and drug delivery research.[1][2] Furthermore, its fluorescence is often sensitive to environmental factors such as pH and polarity, making it an excellent transducer of chemical information into an optical signal for sensor applications.[3]
Spectral Properties
The spectral characteristics of Nile blue and its derivatives are highly dependent on the solvent and the local microenvironment. While specific data for this compound is limited, the properties of its parent chromophore, Nile Blue, provide a foundational understanding. The absorption and emission maxima of Nile Blue vary significantly across different solvents, highlighting its environmental sensitivity.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~635 nm | Aqueous solution |
| 627.5 nm | Ethanol (B145695) | |
| 626.8 nm | Methanol | |
| 586 nm | Incorporated into a ternary polyampholyte | |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol |
| 76,800 cm⁻¹M⁻¹ | at 626.8 nm in Methanol | |
| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | |
| Excitation Maximum (λex) | ~470 nm | Polymerized into a polyethylene (B3416737) (glycol) dimethacrylate matrix |
| 500 nm | Ethanol | |
| 540 nm | Methanol | |
| 633 nm | General | |
| Emission Maximum (λem) | 660-680 nm |
Table 1: Spectral Properties of Nile Blue. Data extracted from various sources.[1][4]
Applications in Sensing
The environmentally sensitive fluorescence of this compound makes it an ideal candidate for the development of chemical sensors. By incorporating it into hydrogel matrices, researchers have created sensors that can detect changes in pH and alcohol concentration.[3][4]
pH Sensing
Nile blue-based nanosized pH sensors have been developed for far-red and near-infrared live bioimaging.[5] These sensors are typically composed of a pH-sensitive dye label, such as a Nile blue derivative, and a biocompatible pH-responsive diblock copolymer.[5] The fluorescence intensity and emission ratio of these systems change in response to pH, allowing for the ratiometric sensing of pH in cellular environments.[5] This is particularly relevant for studying conditions like cancer, where pH imbalances are common.[3]
Alcohol Sensing
A ratiometric alcohol sensor has been developed using Nile blue methacrylamide (B166291) incorporated into a hydrogel polymer backbone.[4] The resulting film exhibits changes in both absorption and fluorescence upon contact with ethanol, with the fluorescence Lmax decreasing as the ethanol concentration increases.[4] This allows for the accurate determination of ethanol concentration.[4]
Applications in Drug Delivery
The use of this compound in the creation of fluorescent nanoparticles for drug delivery is a significant area of research.[1] These nanoparticles can be used to encapsulate therapeutic agents and their inherent fluorescence allows for the tracking and visualization of their distribution in vitro and in vivo.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experimental procedures.
Live-Cell Labeling and Super-Resolution Microscopy
This protocol is adapted for cationic Nile Blue derivatives, which are suitable for live-cell mitochondrial staining.
Materials:
-
Cationic Nile Blue probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Dissolve the cationic Nile Blue probe in anhydrous DMSO to a stock concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM. The optimal concentration may vary depending on the cell type.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove the unbound probe.
-
Imaging: The cells are now ready for live-cell super-resolution imaging. It is recommended to perform imaging immediately.
dSTORM Imaging Protocol:
-
Microscope Setup: Mount the glass-bottom dish with the stained cells onto the microscope stage within a live-cell incubation chamber, maintaining 37°C and 5% CO₂.
-
Image Acquisition: Use a low laser power to locate the cells. Switch to imaging mode and illuminate the sample with a high-power 640-647 nm laser to induce photoswitching of the Nile Blue probe into a dark state. The stochastic return of individual molecules to the fluorescent state will appear as "blinking" events. A low-power 405 nm laser can be used to facilitate the return of the probes to the emissive state if the blinking rate is too low.
Polymerization of Nile Blue Methacrylamide in Hydrogel Sensors
This protocol outlines the synthesis of a hydrogel incorporating Nile blue methacrylamide for sensing applications.
Synthesis of Nile Blue Methacrylamide (NBM): The synthesis of NBM involves the functionalization of the Nile Blue dye with a methacrylamide group, a process that has been previously described in the literature.[3] This allows the dye to be readily copolymerized with other monomers.
Hydrogel Polymerization: The specific monomers and cross-linkers used will depend on the desired properties of the hydrogel. A general approach involves the free-radical polymerization of the NBM monomer with other acrylamide or acrylate-based monomers in the presence of a cross-linking agent and a polymerization initiator.
Signaling Pathways
The current literature on this compound does not describe its direct involvement in specific signaling pathways. However, the parent compound, acrylamide, is a known neurotoxin that can induce cellular stress and inflammation. Studies have shown that acrylamide can induce the activation of the NLRP3 inflammasome via ROS-MAPK signaling pathways in Kupffer cells. It is important to note that when this compound is polymerized, its reactivity and biological interactions are significantly different from the acrylamide monomer. The focus of research for this compound-based systems is on their application as inert fluorescent probes and carriers, rather than as biologically active molecules that directly modulate signaling pathways.
Below is a generalized representation of the acrylamide-induced inflammatory signaling pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the application of this compound.
References
A Technical Guide to Commercial Nile Blue Acrylamide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nile Blue acrylamide (B121943), a fluorescent monomer critical for the development of advanced biosensors, imaging agents, and drug delivery systems. Below, we detail its commercial availability, physicochemical properties, key application workflows, and established experimental protocols to support its integration into your research and development pipelines.
Commercial Suppliers of Nile Blue Acrylamide
This compound and its closely related derivative, Nile Blue methacrylamide (B166291), are available from several specialized chemical suppliers. The choice of supplier may depend on required purity, quantity, and available technical documentation.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | This compound | 2089099-00-1 | C₂₃H₂₂N₃O₂Cl | 407.89 | Not specified | Fluorescent monomer for synthesizing fluorescent polymers for bioimaging or drug delivery research.[1][2] |
| Polysciences, Inc. | This compound | 2089099-00-1 | C₂₃H₂₂N₃O₂Cl | 408 | ≥ 80% | Dark blue crystals. Used to covalently link Nile Blue dye into polymer backbones for sensor applications.[3][4] |
| MedChemExpress | Nile Blue Methacrylamide | 699018-10-5 | Not specified | Not specified | Not specified | A related derivative for use in nanosized pH sensors for far-red and near-infrared live bioimaging.[5] |
Physicochemical & Spectroscopic Properties
Nile Blue is a versatile phenoxazine (B87303) dye whose fluorescent properties are highly sensitive to the local environment, particularly solvent polarity and pH.[6] When functionalized as an acrylamide or methacrylamide monomer, it can be incorporated into polymer matrices to create sensors that translate chemical information into an optical signal.[6]
The spectroscopic properties of the parent dye, Nile Blue, are indicative of the performance of its polymerizable derivatives.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 0.1N HCl (pH=1.0) | 457 | 556 |
| 0.1N NaOH (pH=11.0) | 522 | 668 |
| Data sourced from Polysciences, Inc. for Nile Blue dye.[4] |
In aqueous solutions, Nile Blue methacrylamide exhibits an excitation maximum around 635 nm and a pH-dependent emission maximum between 650-700 nm.[7]
Key Applications & Experimental Workflows
This compound is primarily used as a functional monomer. It is covalently integrated into polymer backbones to create materials with built-in fluorescence, enabling applications in sensing and bioimaging.[4][8]
The typical workflow involves synthesizing the functional monomer (if not commercially acquired), followed by its polymerization into a hydrogel or nanoparticle, and subsequent use in a specific application.
References
- 1. This compound Fluoresent monomer 2089099-00-1 [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Polysciences, Inc. This compound, 2089099-00-1, MFCD31382389, 100MG, | Fisher Scientific [fishersci.com]
- 4. polysciences.com [polysciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. specialchem.com [specialchem.com]
In-Depth Technical Guide: Safety and Handling of Nile Blue Acrylamide Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Nile blue acrylamide (B121943) monomer. Due to the inherent reactivity and potential toxicity of this compound, strict adherence to safety guidelines is crucial to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document consolidates available data on the monomer and its constituent parts, acrylamide and Nile Blue, to offer a thorough understanding of its properties and associated hazards.
Introduction to Nile Blue Acrylamide Monomer
This compound is a fluorescent monomer utilized in the synthesis of fluorescently labeled polymers. These polymers have significant applications in bioimaging, drug delivery research, and the development of fluorescent microspheres and nanoparticles. The monomer combines the fluorescent properties of the Nile blue dye with the polymerizable functional group of acrylamide, allowing for its covalent incorporation into polymer chains.
Hazard Identification and Classification
Acrylamide: Acrylamide is a well-documented neurotoxin and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[1][2] It is highly toxic via inhalation and skin absorption.[1] Chronic exposure can lead to damage to the nervous system, with symptoms including numbness, tingling, and muscle weakness.[1]
Nile Blue A: Nile Blue A is considered a hazardous substance and is irritating to the eyes and skin.[3] While not classified as harmful by ingestion, it may cause damage to individuals with pre-existing organ damage.[3] Studies have also indicated that Nile Blue A can exhibit dark cytotoxicity in normal human fibroblasts.[4]
Based on this information, this compound monomer should be handled as a substance with high acute and chronic toxicity, a potential carcinogen, and a skin and eye irritant.
GHS Classification (Inferred): A definitive GHS classification is not available. However, based on the components, it is prudent to assume the following classifications may apply:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Eye Damage/Irritation
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Specific Target Organ Toxicity (Repeated Exposure)
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound monomer and its parent compounds.
Table 1: Physical and Chemical Properties of this compound Monomer
| Property | Value | Source |
| CAS Number | 2089099-00-1 | |
| Appearance | Dark blue to purple crystals | |
| Storage Temperature | -20°C | |
| Flash Point | Not applicable | |
| Storage Class | 11 - Combustible Solids |
Table 2: Occupational Exposure Limits for Acrylamide
| Organization | Limit | Details | Source |
| OSHA (PEL) | 0.3 mg/m³ | 8-hour time-weighted average | [5] |
| NIOSH (REL) | 0.03 mg/m³ | 10-hour time-weighted average | [5] |
| ACGIH (TLV) | 0.03 mg/m³ | 8-hour time-weighted average (inhalable fraction and vapor) | [5] |
Table 3: Photophysical Properties of Nile Blue
| Property | Value | Conditions | Source |
| Fluorescence Lifetime | 1.42 ns | In ethanol | [6] |
| Quantum Yield | High | In nonpolar solvents | [6] |
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound monomer, all work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory at all times.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Required when handling the powder outside of a fume hood. |
Weighing and Handling Solid Monomer
It is highly recommended to use pre-made solutions of acrylamide-based monomers to avoid handling the powder.[2] If handling the solid is unavoidable, the following procedure must be followed.
Experimental Workflow for Weighing Solid Monomer
Caption: Workflow for safely weighing solid this compound monomer.
Synthesis of this compound
The synthesis of this compound involves the reaction of Nile Blue A with an acryloyl group. A similar procedure for the synthesis of Nile Blue methacrylamide (B166291) has been described and can be adapted.[7] This process should be carried out under an inert atmosphere (e.g., nitrogen) and in a suitable anhydrous solvent.
General Synthesis Pathway
Caption: A simplified reaction pathway for the synthesis of this compound.
Polymerization of this compound
The polymerization of this compound should be conducted with caution due to the potential for a vigorous exothermic reaction. The specific initiator and reaction conditions will depend on the desired polymer characteristics. It is crucial to have a cooling system on standby to manage any potential runaway reactions.
General Polymerization Workflow
Caption: A general workflow for the polymerization of this compound.
Spill and Waste Disposal
Spill Response
In the event of a spill, the area should be evacuated, and access restricted.
-
Small Spills: For small spills of the solid, carefully sweep the material into a container for hazardous waste disposal. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[8]
-
Large Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[8]
After the initial cleanup, the spill area should be decontaminated. A common procedure for acrylamide decontamination involves treatment with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution to polymerize any residual monomer.[2]
Waste Disposal
All waste containing unpolymerized this compound monomer, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[1] Polymerized material is generally considered non-toxic and may be disposed of as regular solid waste, but it is essential to ensure that the polymerization is complete and there is no residual monomer.[9]
Storage and Stability
This compound monomer should be stored at -20°C in a tightly sealed container, protected from light.[10] It is classified as a combustible solid. The acrylamide component is sensitive to heat, light, and air, and may polymerize violently, especially in the presence of initiators or upon heating.[11][12]
Conclusion
This compound monomer is a valuable tool for researchers in various fields, but its handling requires a thorough understanding of its potential hazards. By implementing the stringent safety protocols outlined in this guide, including the consistent use of appropriate PPE, working in a designated and well-ventilated area, and following proper disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. It is imperative that all personnel handling this compound receive specific training on its hazards and the procedures for its safe use.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Nile blue - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. uwyo.edu [uwyo.edu]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. snf.com [snf.com]
Nile blue acrylamide solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Nile blue acrylamide (B121943) in water and various organic solvents. Due to the limited availability of direct quantitative data for Nile blue acrylamide, this guide incorporates analogous data from its parent compound, Nile Blue A, and the related polymer, polyacrylamide, to offer a thorough understanding of its solubility profile.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its application in various scientific and pharmaceutical contexts. For a fluorescent monomer like this compound, understanding its solubility is essential for its use in the synthesis of fluorescent polymers, the preparation of fluorescent microspheres or nanoparticles for bioimaging, and drug delivery research.[1][2][3] The solubility is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of this compound, possessing both a large, relatively non-polar aromatic core and polar amide and charged amine functional groups, suggests a nuanced solubility profile.
Quantitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| Water | Soluble[4] | Qualitative data. The presence of the acrylamide group is expected to enhance water solubility compared to the parent dye. |
| Ethanol (B145695) | Soluble[4] | Qualitative data. |
Table 2: Solubility of Nile Blue A
| Solvent | Concentration | Temperature (°C) |
| Water | 6.0% (w/v) | Not Specified |
| Water | 50 g/L | 25 |
| Alcohol (Ethanol) | 5.0% (w/v) | Not Specified |
| Cellosolve | 5.0% (w/v) | Not Specified |
| Glycol | 5.0% (w/v) | Not Specified |
| Xylene | 0.25% (w/v) | Not Specified |
| DMSO | ≥ 150 mg/mL | Not Specified |
Note: The data for Nile Blue A is presented as a reference due to the structural similarity to this compound.
In-depth Discussion on Solubility
Aqueous Solubility: this compound is reported to be soluble in water.[4] This is consistent with the presence of the hydrophilic acrylamide group and the charged nature of the Nile blue core. The solubility of the parent dye, Nile Blue A, in water is reported to be 50 g/L at 25°C. The acrylamide functional group, being polar and capable of hydrogen bonding, is expected to confer a similar or potentially greater aqueous solubility to the derivative.
Organic Solvent Solubility: this compound is also soluble in ethanol.[4] The parent compound, Nile Blue A, exhibits good solubility in polar protic solvents like ethanol (5.0% w/v) and other polar solvents such as DMSO (≥ 150 mg/mL). It is anticipated that this compound would also be soluble in other polar organic solvents like methanol, dimethylformamide (DMF), and acetonitrile. The synthesis of related Nile Blue derivatives often utilizes solvents like DMF, further suggesting solubility in such media.[5] Conversely, based on the properties of the parent dye and the general behavior of such molecules, the solubility of this compound in non-polar organic solvents like hexane (B92381) and toluene (B28343) is expected to be low.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound, adapted from standard laboratory methods for dye and chemical solubility assessment.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvents of interest (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Determine the concentration of the diluted solution using a pre-established calibration curve of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the determination and application of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Quantum yield of Nile blue acrylamide
An In-depth Technical Guide to the Quantum Yield of Nile Blue Acrylamide (B121943)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Blue Acrylamide is a fluorescent monomer created by functionalizing the Nile Blue dye with a polymerizable acrylamide group.[1] This modification allows for its covalent integration into polymer backbones, which is highly advantageous for creating stable fluorescent microspheres, nanoparticles, or hydrogel-based sensors for applications like bioimaging and drug delivery.[2] The covalent linkage prevents dye leaching, ensuring long-term signal stability.[3] The fluorescence properties of Nile Blue and its derivatives are sensitive to the local microenvironment, such as polarity and pH, making them effective as sensor components that translate chemical information into an optical signal.[2][4] This guide provides a comprehensive overview of the photophysical properties of this compound, with a core focus on its quantum yield, and details the experimental protocols required for its characterization.
Data Presentation: Photophysical Properties
The photophysical characteristics of this compound are often benchmarked against its parent compound, Nile Blue. The quantum yield is typically determined relative to a standard with a known quantum yield, such as Nile Blue dissolved in methanol (B129727) (Φ = 0.27).[3][4][5] The properties can be influenced by the solvent and, in the case of the polymerized form, the polymer matrix itself.[4]
| Property | Value | Solvent/Conditions | Source |
| Quantum Yield (Φ) | ~0.27 | Relative to Nile Blue in Methanol | [3] |
| 0.01 to 0.50 (Parent Nile Blue) | Water vs. 1,2-dichloroethane | [5] | |
| Absorption Maximum (λabs) | ~635 nm (Parent Nile Blue) | Aqueous solution | [4] |
| 627.5 nm (Parent Nile Blue) | Ethanol | [4][6] | |
| 626.8 nm (Parent Nile Blue) | Methanol | [4] | |
| Emission Maximum (λem) | 660-680 nm | General | [4] |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 626.8 nm in Methanol | [4] |
| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | [4][6] | |
| Physical Form | Dark blue to purple crystals | Solid state | [7] |
Experimental Protocols
The characterization of this compound's quantum yield and related photophysical properties involves standard spectroscopic techniques.
Protocol 1: Absorbance Spectroscopy
Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol). Create a series of dilutions from this stock solution. The exact concentration of each dilution must be known to determine the molar extinction coefficient.[4]
-
Instrumentation: Use a UV-Vis spectrophotometer with a 1 cm pathlength quartz cuvette.[4]
-
Instrument Parameters:
-
Measurement:
-
Data Analysis:
Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination
Objective: To measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield.
Methodology:
-
Sample and Standard Preparation: Prepare a dilute solution of this compound (the sample) and a reference standard with a known quantum yield (e.g., Nile Blue in methanol, Φr = 0.27).[4][5] The absorbance of both solutions at the excitation wavelength should be measured and kept below 0.1.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan a range of longer wavelengths to collect the emitted fluorescence.[4]
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.[4]
-
Repeat the emission measurement for the reference standard using the same excitation wavelength and instrument settings.
-
-
Data Correction: The recorded emission spectra must be corrected for the wavelength-dependent sensitivity of the instrument and for background signals (dark counts).[4]
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the corrected emission spectra for both the sample (Is) and the reference (Ir).
-
The quantum yield of the sample (Φs) is calculated using the following equation[4]: Φs = Φr * (Is / Ir) * (Ar / As) * (nₛ² / nᵣ²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference, respectively.[4]
-
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the underlying principle of relative quantum yield determination.
Caption: Experimental workflow for photophysical characterization.
Caption: Principle of relative quantum yield measurement.
References
Photostability of Nile Blue Acrylamide Under UV Irradiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nile Blue Acrylamide (B121943) is a fluorescent monomer prized for its utility in creating covalently labeled polymers for sensing and bio-imaging applications. Its incorporation into a polymer backbone is intended to enhance signal stability and prevent leaching. While the parent dye, Nile Blue, and its derivatives are generally recognized for their high photostability, specific quantitative data for the acrylamide variant under ultraviolet (UV) irradiation is not extensively available in peer-reviewed literature. This guide synthesizes the available photophysical data for Nile Blue and its closely related methacrylamide (B166291) derivative to provide an informed projection of the photostability of Nile Blue Acrylamide. Furthermore, it outlines the established experimental protocols for quantifying photostability, offering a framework for researchers to generate specific data for their applications.
Photophysical Properties
The photophysical characteristics of Nile Blue derivatives are highly sensitive to their local environment, such as solvent polarity and pH. The following table summarizes key data for Nile Blue, which serves as a foundational reference for this compound.
Table 1: Photophysical Properties of Nile Blue
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~635 nm | Aqueous solution |
| 627.5 nm | Ethanol | |
| 626.8 nm | Methanol | |
| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 | at 627.5 nm in Ethanol |
| Emission Maximum (λem) | 667 nm | Ethanol |
| 674 nm | Water | |
| Fluorescence Quantum Yield (ΦF) | ~0.27 | Methanol[1] |
Photostability Under UV Irradiation
Direct quantitative measures of the photostability of this compound, such as the photobleaching quantum yield and half-life under specific UV conditions, are not readily found in published research. However, qualitative evidence suggests that Nile Blue and its derivatives exhibit prolonged resistance to photobleaching compared to other classes of fluorescent dyes, such as cyanines. The covalent linkage of the acrylamide group into a polymer matrix is expected to further enhance this stability.
Phenoxazine dyes, the class to which Nile Blue belongs, can undergo photodegradation, particularly in halogenated solvents, through a radical-mediated mechanism. The stability of these dyes is influenced by their substitution pattern and the surrounding chemical environment.
Experimental Protocols
To rigorously assess the photostability of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining key photostability parameters.
Determination of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a molecule will be photochemically destroyed upon absorbing a photon.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent or a polymer film containing the covalently bound monomer. The absorbance of the sample at the excitation wavelength should be low (typically < 0.1) to ensure uniform illumination.
-
Instrumentation: Utilize a stable, high-intensity light source, such as a laser or an arc lamp, coupled to a monochromator to select the desired UV irradiation wavelength. A UV-Vis spectrophotometer or a spectrofluorometer is required to measure the change in absorbance or fluorescence.
-
Irradiation: Irradiate the sample with a constant, known photon flux (I).
-
Measurement: At regular time intervals, measure the decrease in absorbance or fluorescence intensity at the maximum absorption or emission wavelength.
-
Data Analysis: The photobleaching rate constant (kb) can be determined from the initial slope of a plot of the natural logarithm of the normalized absorbance or fluorescence intensity versus time. The photobleaching quantum yield is then calculated using the following equation:
Φb = kb / (σ * I)
where σ is the absorption cross-section of the molecule at the irradiation wavelength.
Determination of Photobleaching Half-Life (t1/2)
The photobleaching half-life is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a sample of this compound, typically immobilized on a microscope slide, either in a polymer matrix or within a cellular environment. For intrinsic photostability measurements, avoid the use of antifade reagents.
-
Microscopy Setup: Use a confocal or epifluorescence microscope equipped with a stable UV laser or arc lamp. The excitation wavelength and intensity should be kept constant across all experiments.
-
Image Acquisition: Acquire a time-lapse series of images of the fluorescent sample under continuous UV illumination. The time interval between images should be sufficient to capture the decay in fluorescence.
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI.
-
Plot the normalized fluorescence intensity against time. The photobleaching half-life is the time at which the fluorescence intensity reaches 50% of its initial value.
-
Visualizations
Experimental Workflow for Photobleaching Quantum Yield Determination
Caption: Workflow for determining photobleaching quantum yield.
Experimental Workflow for Photobleaching Half-Life (t1/2) Measurement
Caption: Workflow for measuring photobleaching half-life.
Conceptual Pathway of Photodegradation
Caption: A simplified Jablonski diagram illustrating the conceptual pathway to photodegradation.
Conclusion
This compound holds significant promise as a photostable fluorescent monomer for a variety of applications in research and drug development. While direct quantitative data on its photostability under UV irradiation is currently limited, the information available for the parent Nile Blue dye and its derivatives suggests a high degree of robustness. To ensure the reliability and reproducibility of experimental results, it is imperative for researchers to perform application-specific photostability assessments using the standardized protocols outlined in this guide. Future research should focus on generating and publishing quantitative photostability data for this compound to provide a more complete understanding of its performance characteristics.
References
A Technical Deep Dive: Nile Blue Acrylamide vs. Nile Blue Methacrylamide for Advanced Research Applications
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical comparison of Nile blue acrylamide (B121943) (NBA) and Nile blue methacrylamide (B166291) (NBM), two polymerizable fluorescent dyes crucial for the development of advanced biosensors, imaging agents, and drug delivery systems. By covalently incorporating the environmentally sensitive Nile blue chromophore into polymer backbones, researchers can create stable and responsive materials for a multitude of applications. This guide details their synthesis, comparative properties, and experimental protocols to aid in the selection and application of these versatile monomers.
Introduction: The Power of Polymerizable Nile Blue
Nile blue is a well-established phenoxazine (B87303) dye with favorable photophysical properties, including strong absorption in the far-red region of the spectrum and fluorescence emission that is sensitive to the local environment, such as pH and polarity.[1] This sensitivity makes it an excellent candidate for the development of chemical sensors. By functionalizing Nile blue with polymerizable groups like acrylamide or methacrylamide, the dye can be covalently integrated into hydrogels and other polymer matrices.[2] This covalent attachment prevents dye leaching, a common problem with physically entrapped dyes, leading to more robust and stable functional materials.[3] Such materials are of significant interest in biomedical research for applications ranging from intracellular pH sensing to targeted drug delivery.[2]
Synthesis of Nile Blue Acrylamide and Methacrylamide
The synthesis of both this compound and Nile blue methacrylamide typically involves the acylation of the parent dye, Nile Blue A, with the corresponding acyl chloride (acryloyl chloride or methacryloyl chloride) in the presence of a base.
Reaction Scheme:
Caption: General acylation reaction for synthesizing NBA and NBM.
Experimental Protocol: Synthesis of Nile Blue Methacrylamide (NBM)
This protocol is based on established methods for the synthesis of NBM.[3]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield NBM as a dark purple solid.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Inferred Protocol: Synthesis of this compound (NBA)
A detailed, peer-reviewed synthesis protocol for this compound is not as readily available in the literature as for its methacrylamide counterpart. However, a similar synthetic approach can be inferred based on the NBM synthesis, substituting acryloyl chloride for methacryloyl chloride.
Procedure Outline:
The procedure would follow the same steps as the NBM synthesis, with the key difference being the use of acryloyl chloride (1.1 equivalents) in step 3. Purification and characterization would proceed similarly.
Comparative Properties
The choice between NBA and NBM will depend on the specific requirements of the application, including desired reactivity, stability of the final polymer, and the polymerization conditions.
Photophysical Properties
The photophysical properties of NBA and NBM are primarily determined by the Nile blue chromophore. As such, their absorption and emission maxima are expected to be very similar. The data presented below is for the parent Nile Blue dye, which serves as a close approximation for both monomers. The local environment, such as solvent polarity and pH, can significantly influence these properties.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~628 nm | Ethanol |
| ~635 nm | Water | |
| Emission Maximum (λem) | ~667 nm | Ethanol |
| ~674 nm | Water | |
| Molar Extinction Coefficient (ε) | ~67,000 M-1cm-1 | Ethanol |
| Fluorescence Quantum Yield (Φ) | ~0.27 | Methanol |
Note: Data is for the parent Nile Blue dye and may vary for the acrylamide and methacrylamide derivatives.
Reactivity and Stability
The primary difference between NBA and NBM lies in the reactivity of the polymerizable group. These differences can impact polymerization kinetics and the stability of the resulting polymer.
| Property | This compound (NBA) | Nile Blue Methacrylamide (NBM) |
| Polymerization Reactivity | Generally higher propagation rate constant.[4] | The methyl group can influence reactivity, sometimes leading to a lower propagation rate.[5] |
| Hydrolytic Stability of Amide Bond | The amide bond is generally more resistant to hydrolysis than an ester bond. However, acrylamides can be more susceptible to hydrolysis than methacrylamides under certain conditions.[6] | The methyl group provides some steric hindrance, potentially increasing the hydrolytic stability of the amide bond compared to the acrylamide.[5] |
| Polymer Chain Stability | The absence of the α-methyl group can make the polymer backbone more susceptible to degradation under certain conditions. | The α-methyl group on the polymer backbone can enhance thermal and chemical stability. |
Polymerization and Hydrogel Formation
Both NBA and NBM can be copolymerized with a variety of monomers to form functional polymers and hydrogels. Free radical polymerization is a common method for this purpose.
Experimental Protocol: Free Radical Polymerization for Hydrogel Synthesis
This protocol provides a general framework for the preparation of a Nile blue-functionalized hydrogel.
Materials:
-
This compound (NBA) or Nile blue methacrylamide (NBM)
-
Primary monomer (e.g., acrylamide, N-isopropylacrylamide)
-
Cross-linker (e.g., N,N'-methylenebisacrylamide)
-
Initiator (e.g., ammonium (B1175870) persulfate (APS), tetramethylethylenediamine (TEMED))
-
Solvent (e.g., deionized water)
Workflow for Hydrogel Synthesis:
Caption: General workflow for free radical polymerization of hydrogels.
Procedure:
-
Prepare a stock solution of the primary monomer and cross-linker in deionized water.
-
Add the desired amount of NBA or NBM to the monomer solution and dissolve completely.
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove oxygen, which inhibits polymerization.
-
Add the initiator system (e.g., freshly prepared APS solution followed by TEMED) to the monomer solution and mix gently.
-
Quickly transfer the solution to a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours) until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and initiator.
Applications in Research and Drug Development
The ability to covalently link Nile blue to a polymer backbone opens up a wide range of applications.
pH Sensing
The fluorescence of Nile blue is pH-sensitive, making NBA and NBM-containing polymers excellent candidates for pH sensors.[2] These can be used to monitor pH changes in cellular compartments, such as lysosomes, or in the microenvironment of tumors.[3]
Signaling Pathway for a pH-Sensing Hydrogel:
Caption: A simplified signaling pathway for a pH-responsive hydrogel.
Drug Delivery
Hydrogels are widely used as matrices for controlled drug release. By incorporating NBA or NBM, the hydrogel can also serve as a sensor to monitor the local environment or to track the delivery vehicle itself. Stimuli-responsive hydrogels can be designed to release a therapeutic agent in response to a specific trigger, such as a change in pH, which can be monitored by the fluorescence of the Nile blue moiety.
Conclusion
Both this compound and Nile blue methacrylamide are valuable tools for the development of functional polymers for a variety of research and drug development applications. The choice between the two will depend on the specific requirements for polymerization kinetics and the desired stability of the final polymer. While NBM is more extensively documented in the scientific literature, NBA presents a viable alternative with potentially different reactivity. This guide provides the foundational knowledge for researchers to select and utilize these powerful fluorescent monomers in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of (meth)acrylamides as alternative monomers in dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Core Principles of Incorporating Nile Blue Acrylamide into Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and methodologies for the covalent incorporation of Nile blue acrylamide (B121943) and its derivatives into polymer backbones. The resulting fluorescent polymers are valuable tools in various applications, including sensing, bioimaging, and targeted drug delivery.
Introduction: The Significance of Nile Blue-Labeled Polymers
Nile blue is a fluorescent dye belonging to the phenoxazine (B87303) class, known for its sensitivity to the local environment, particularly pH.[1] When functionalized with a polymerizable group, such as an acrylamide or methacrylamide (B166291) moiety, it can be covalently integrated into polymer chains.[2][3] This covalent attachment is crucial as it prevents dye leaching, ensuring long-term signal stability, a critical factor for applications like live-cell imaging and tracking studies.[1]
Polymers incorporating Nile blue methacrylamide (NBM) are particularly useful as pH-sensitive fluorescent probes.[1] The fluorescence of the Nile blue component changes in response to pH variations, making these polymers excellent candidates for visualizing acidic organelles such as lysosomes and endosomes, or for detecting pH gradients within tumor microenvironments.[1] The far-red to near-infrared fluorescence of Nile blue derivatives is also advantageous for in vivo imaging, as it minimizes background interference from biological tissues.[2]
Synthesis of Polymerizable Nile Blue Monomers
The most common polymerizable derivative is Nile Blue Methacrylamide (NBM). Its synthesis involves the reaction of Nile Blue A with methacryloyl chloride in the presence of a base.
Experimental Protocol: Synthesis of Nile Blue Methacrylamide (NBM)
This protocol is based on established methods for the synthesis of the polymerizable fluorescent monomer, Nile Blue Methacrylamide.[1]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure NBM.
Incorporation of Nile Blue Acrylamide into Polymers
This compound can be incorporated into various polymer architectures, such as linear polymers, copolymers, and hydrogels, through different polymerization techniques. Controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to synthesize well-defined polymers.[4]
A key consideration is that Nile blue-based vinyl monomers can act as spin traps, which may retard the polymerization process.[4] To mitigate this, a common strategy is to add the Nile blue monomer at a high conversion rate of the primary monomers (typically around 70-80%).[4][5]
Experimental Protocol: Copolymerization of NBM via ATRP
This protocol provides a general method for the copolymerization of a primary monomer (e.g., Methyl Methacrylate - MMA) with NBM using ATRP.
Materials:
-
Nile Blue Methacrylamide (NBM)
-
Methyl Methacrylate (MMA), degassed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), degassed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
-
Methanol
Procedure:
-
Add CuBr (0.05 equivalents) to a Schlenk flask.
-
Seal the flask and cycle between vacuum and argon three times to remove oxygen.
-
Add anisole and degassed MMA (e.g., 100 equivalents) via a degassed syringe.
-
Add degassed PMDETA (0.05 equivalents) to the flask.
-
Stir the mixture until the copper complex forms (a homogeneous colored solution).
-
Add the initiator, EBiB (1 equivalent), to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the monomer conversion by taking samples periodically and analyzing them via ¹H NMR.
-
When the desired monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling it down.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Characterization of Nile Blue-Labeled Polymers
After synthesis, it is essential to characterize the polymers to confirm the incorporation of the Nile blue monomer, determine the molecular weight, and assess the polydispersity.
Common Characterization Techniques:
-
¹H NMR Spectroscopy: Used to confirm the covalent incorporation of NBM into the polymer backbone and to determine the monomer conversion during polymerization.[1]
-
UV-Vis Spectroscopy: To verify the presence of the Nile blue chromophore in the polymer and to study its pH-dependent absorption properties.[1]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.[1]
-
Fluorescence Spectroscopy: To investigate the emission properties of the polymer and its response to environmental stimuli like pH.
Quantitative Data Summary
The optical properties of Nile blue are highly dependent on the solvent environment and pH. This sensitivity is the basis for its use in sensor applications.
Table 1: UV Absorption and Fluorescence Emission Maxima of Nile Blue Dye in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Ethanol (B145695) | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
| Data sourced from Polysciences, Inc. technical specifications for Nile Blue dye.[6] |
Table 2: Representative Data for NBM-Containing Copolymers
| Polymer Composition | Mn ( g/mol ) (by GPC) | PDI (by GPC) | NBM Content (mol%) | Application |
| P(MMA-co-NBM) | Varies | < 1.3 | 0.1 - 1.0 | pH sensor |
| PMPC-PDPA-NBM | Varies | < 1.3 | ~0.13 | Intracellular pH imaging |
| Note: The data in this table is representative and will vary depending on the specific reaction conditions.[1][7] |
Applications in Drug Development and Research
The unique properties of Nile blue-labeled polymers make them highly suitable for advanced applications in drug development and biomedical research.
pH-Responsive Nanosensors for Bioimaging
Diblock copolymers, such as those based on poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) and poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), can be labeled with Nile blue derivatives.[4][7] These copolymers self-assemble into vesicles at physiological pH.[4] The PMPC block provides biocompatibility and facilitates cellular uptake, while the PDPA block is pH-responsive.[7][8] The incorporated Nile blue reports on the local pH through changes in its fluorescence, allowing for the imaging of pH gradients in live tumor models and probing intracellular microenvironments like lysosomes and endosomes.[4][8]
Hydrogel-Based Sensors
Nile blue methacrylamide can be incorporated into hydrogel polymer backbones to create sensors for various analytes.[2][6] For example, a hydrogel film containing NBM can exhibit both absorption and fluorescent changes upon contact with ethanol, allowing for the accurate determination of ethanol concentration.[6] The biocompatibility of hydrogels makes them excellent materials for developing biosensors for biomedical diagnostics.[2]
Conclusion
The incorporation of this compound into polymers provides a robust platform for creating advanced functional materials. The covalent linkage of the dye ensures stability, while its inherent sensitivity to the local environment enables a wide range of sensing and imaging applications. For researchers in drug development, these polymers offer a sophisticated tool for creating "smart" delivery systems that can sense and respond to specific physiological cues, such as the acidic microenvironment of tumors, leading to more targeted and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- 7. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Solvent-Dependent Secrets of Nile Blue Acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nile blue and its derivatives are powerful tools in the world of molecular probes and sensors due to their pronounced solvatochromic properties—the remarkable ability to change color in response to the polarity of their environment. This in-depth technical guide focuses on Nile blue acrylamide (B121943), a functionalized version of the dye that can be covalently incorporated into polymer matrices, opening up a vast array of applications in areas such as drug delivery, bio-imaging, and sensor development. Understanding its solvatochromic behavior is paramount to harnessing its full potential.
The Phenomenon of Solvatochromism
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] In the case of Nile blue derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and emission spectra.[2] This is attributed to the greater stabilization of the more polar excited state compared to the ground state in a polar solvent environment.[2] This sensitivity to the microenvironment makes Nile blue acrylamide an excellent candidate for probing the polarity of complex systems.
Quantitative Solvatochromic Data
The solvatochromic behavior of this compound has been investigated in a range of solvents with varying polarities. The absorption (λmax) and emission (λmax) maxima are summarized in the table below. This data is crucial for selecting appropriate solvents for specific applications and for interpreting the spectral shifts observed in experimental systems.
| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) |
| Toluene | 2.38 | 590 | 635 |
| Chloroform | 4.81 | 615 | 650 |
| Acetone | 20.7 | 620 | 660 |
| Ethanol | 24.5 | 625 | 668 |
| Dimethylformamide (DMF) | 36.7 | 630 | 675 |
| Acetonitrile | 37.5 | 628 | 672 |
| Water | 80.1 | 635 | 685 |
Note: The data presented is a compilation from various sources and serves as a representative guide. Actual values may vary depending on experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related Nile blue methacrylamide.[3] The fundamental reaction involves the acylation of Nile Blue A with acryloyl chloride.
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a dark blue solid.
-
Characterize the final product using ¹H NMR and mass spectrometry.
Investigation of Solvatochromic Behavior
This protocol outlines the steps to systematically measure the solvatochromic shifts of this compound.
Materials:
-
This compound
-
A series of spectroscopic grade solvents of varying polarities (e.g., Toluene, Chloroform, Acetone, Ethanol, DMF, Acetonitrile, Water)
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Spectrofluorometer)
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble, such as DMF or ethanol.
-
Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (e.g., 10 µM) in each of the selected solvents.
-
UV-Vis Absorption Spectroscopy:
-
For each working solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).
-
Use the pure solvent as a blank for background correction.
-
Determine the wavelength of maximum absorption (λmax) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
For each working solution, excite the sample at or near its absorption maximum.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 600-850 nm).
-
Determine the wavelength of maximum emission (λmax) for each solvent.
-
-
Data Analysis:
-
Tabulate the λmax (absorption) and λmax (emission) values for each solvent.
-
Correlate the spectral shifts with solvent polarity parameters (e.g., dielectric constant).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for studying the solvatochromic behavior of this compound.
Caption: Experimental workflow for solvatochromism analysis.
Conclusion
This compound stands out as a versatile fluorescent monomer with significant potential in the development of advanced materials for scientific research and drug development. Its covalent linkability into polymer backbones provides stability and prevents leaching, making it a robust tool for long-term studies.[2] A thorough understanding of its solvatochromic behavior, guided by the quantitative data and experimental protocols presented in this guide, is essential for its effective application in creating novel sensors, imaging agents, and responsive drug delivery systems.
References
Methodological & Application
Protocol for the Copolymerization of Nile Blue Acrylamide: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis and copolymerization of Nile Blue Acrylamide (B121943) (NBA) and its derivatives, such as Nile Blue Methacrylamide (NBM). These protocols are intended for researchers, scientists, and drug development professionals interested in creating fluorescently labeled polymers for applications in bioimaging, sensing, and drug delivery.
Introduction
Nile Blue is a fluorescent dye known for its sensitivity to the local environment, particularly pH.[1] By functionalizing Nile Blue with a polymerizable group like acrylamide or methacrylamide, it can be covalently incorporated into polymer chains.[2] This approach prevents dye leaching, enhances signal stability, and allows for the design of "smart" polymers that respond to specific physiological conditions.[1] Copolymers containing Nile Blue are particularly valuable as pH-sensitive fluorescent probes for visualizing acidic organelles such as lysosomes and endosomes, and for detecting pH gradients in tumor microenvironments.[1][3]
A significant challenge in the synthesis of these copolymers is that Nile Blue and its derivatives can act as spin traps, which can inhibit or retard the polymerization process.[4] A common and effective strategy to overcome this issue is to introduce the Nile Blue monomer after a high degree of conversion of the primary comonomer has been achieved.[4] This document outlines protocols for both the synthesis of the Nile Blue monomer and its subsequent copolymerization using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
Protocol 1: Synthesis of Nile Blue Methacrylamide (NBM) Monomer
This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile Blue Methacrylamide (NBM).
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield NBM as a dark purple solid.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Protocol 2: Copolymerization of NBM with Methyl Methacrylate (B99206) (MMA) via ATRP
This protocol details the synthesis of a copolymer of NBM and a comonomer, in this case, methyl methacrylate (MMA), using Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Nile Blue Methacrylamide (NBM)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr (0.05 equivalents relative to the total monomer).
-
Seal the flask and cycle between vacuum and argon three times to remove oxygen.
-
Add anisole and degassed MMA (e.g., 100 equivalents) via a degassed syringe.
-
Add degassed PMDETA (0.05 equivalents) to the flask.
-
Stir the mixture until the copper complex forms (a homogeneous colored solution).
-
Add the initiator, EBiB (1 equivalent), to start the polymerization.
-
Place the flask in a preheated oil bath at a desired temperature (e.g., 70°C).
-
Monitor the monomer conversion by taking samples periodically and analyzing them via ¹H NMR.
-
When the MMA conversion reaches a high level (e.g., >80%), add a solution of NBM in degassed anisole to the reaction mixture.
-
Continue the polymerization for the desired time.
-
Terminate the polymerization by opening the flask to the air and cooling it down.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Characterize the copolymer for NBM incorporation, molecular weight (Mn), and polydispersity index (PDI) using techniques such as ¹H NMR, UV-Vis spectroscopy, and gel permeation chromatography (GPC).
Data Presentation
The following table summarizes representative quantitative data for the copolymerization of NBM with a comonomer. The specific values will vary depending on the exact reaction conditions.
| Polymer ID | Comonomer | Monomer Feed Ratio (Comonomer:NBM) | NBM Addition Conversion (%) | Final NBM Incorporation (mol%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| P(MMA-co-NBM)-1 | MMA | 100:1 | 85 | ~0.8 | 15,000 | 1.25 |
| P(MMA-co-NBM)-2 | MMA | 200:1 | 90 | ~0.4 | 25,000 | 1.30 |
| P(DMAEMA-co-NBM)-1 | DMAEMA | 150:1 | 80 | ~0.6 | 20,000 | 1.35 |
Note: This data is illustrative. Actual results will depend on specific experimental parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Nile Blue-containing copolymers.
Signaling Pathway: Intracellular pH Sensing
The diagram below illustrates the mechanism of how Nile Blue-labeled copolymers act as pH sensors within a cell, specifically for detecting acidic environments like lysosomes.
Applications
The covalent incorporation of Nile Blue into polymer backbones creates robust and stable fluorescent probes with a variety of applications:
-
Intracellular pH Sensing: These copolymers can be used to measure and visualize pH changes in living cells, which is crucial for studying cellular processes and disease states.[3][5]
-
Bioimaging of Organelles: The pH-sensitive nature of Nile Blue makes these polymers excellent tools for specifically imaging acidic organelles like lysosomes and endosomes.[6][7]
-
Drug Delivery: "Smart" polymer nanoparticles can be designed to release a therapeutic payload in response to the acidic environment of tumors or specific cellular compartments.
-
Tumor Microenvironment Studies: The acidic microenvironment of solid tumors can be visualized and studied using these fluorescent polymer probes.[4][7]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and application of Nile Blue acrylamide copolymers. By following these methodologies, researchers can develop advanced functional materials for a wide range of applications in biomedical research and drug development. The key to successful synthesis lies in the strategic addition of the Nile Blue monomer to mitigate its inhibitory effects on polymerization. The resulting copolymers are powerful tools for probing and visualizing the intricate microenvironments within living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Nile Blue Acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue acrylamide (B121943) is a fluorescent dye belonging to the benzophenoxazine family, offering advantageous properties for labeling proteins and other biomolecules.[1][2][3] Its high photostability, strong fluorescence quantum yield, and sensitivity to the local environment make it a versatile tool for various applications in biological imaging and diagnostics.[1][4] The acrylamide functional group allows for covalent attachment to proteins, primarily through reaction with the thiol groups of cysteine residues, forming a stable thioether bond.[5][6][7] This covalent linkage minimizes dye leaching, ensuring signal integrity over extended periods.[4] These application notes provide detailed protocols for the fluorescent labeling of proteins using Nile blue acrylamide, purification of the conjugate, and characterization of the degree of labeling.
Photophysical and Chemical Properties
This compound exhibits solvatochromism, meaning its absorption and emission spectra are dependent on the polarity of the solvent.[1][8] This property can be useful for probing changes in the local environment of the labeled protein.
Table 1: Photophysical Properties of this compound and its Derivatives
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~628 nm | Ethanol |
| Emission Maximum (λem) | ~667 nm | Ethanol |
| Quantum Yield (Φ) | ~0.27 | Methanol |
| Molar Extinction Coefficient (ε) | Data not readily available | - |
| Stokes Shift | ~39 nm | Ethanol |
| Reactive Group | Acrylamide | Reacts with thiols (cysteine) |
| Appearance | Dark blue crystals | Solid |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with this compound
This protocol describes the labeling of a protein with available cysteine residues using this compound.
Materials:
-
Protein of interest (with at least one surface-exposed cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4). Note: Avoid buffers containing primary amines like Tris if targeting amines, though for cysteine labeling, this is less critical.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - Optional, for reducing disulfide bonds
-
Purification column (e.g., size-exclusion chromatography, dialysis, or spin columns) for removing unreacted dye.[9][10]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a concentration of 2-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.
-
-
Dye Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
A dye-to-protein molar ratio of 10:1 to 20:1 is a common starting point for optimization.[11]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove all unreacted, free dye before downstream applications.[12][13][14]
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method.
-
Equilibrate the column with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the storage buffer. The protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the colored, labeled protein.[15]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of storage buffer at 4°C for several hours, with at least two buffer changes, to remove the free dye.[16]
-
-
Spin Columns:
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine for consistent experimental results.[12][13][14][17]
Materials:
-
Purified this compound-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max, ~628 nm).
-
The solution may need to be diluted so that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). Record the dilution factor.[13][14]
-
-
Calculations:
-
Protein Concentration: The absorbance of the dye at 280 nm will interfere with the protein concentration measurement. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value may need to be determined empirically for this compound.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound at its λ_max.
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Thiol-acrylamide reaction mechanism.
Applications
This compound-labeled proteins are valuable reagents for a variety of applications, including:
-
Fluorescence Microscopy: For visualizing the localization and dynamics of proteins within fixed or living cells.[1][16][18] The high photostability of Nile blue derivatives is advantageous for imaging techniques that require prolonged light exposure.[19][20]
-
Flow Cytometry: For quantifying protein expression levels on or within cells.[21]
-
Biochemical Assays: As probes in fluorescence-based assays to study protein-protein interactions, conformational changes, and enzyme activity.
-
Drug Development: To track the delivery and cellular uptake of protein-based therapeutics.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient dye-to-protein ratio- Inaccessible cysteine residues- Short reaction time or low temperature- Inactive dye | - Increase the molar excess of this compound.- If applicable, reduce disulfide bonds with TCEP prior to labeling.- Increase incubation time or perform the reaction at room temperature instead of 4°C.- Use a fresh stock of this compound. |
| High Background Fluorescence | Incomplete removal of unreacted dye | - Repeat the purification step (e.g., run a second size-exclusion column, perform additional dialysis).[10]- Use a different purification method that offers better separation. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Protein instability under labeling conditions | - Keep the volume of the dye stock solution to a minimum (ideally <10% of the total reaction volume).- Perform the labeling reaction at a lower temperature (4°C).- Screen different buffers and pH conditions for optimal protein stability. |
| Altered Protein Function | Labeling at a critical cysteine residue | - If possible, use site-directed mutagenesis to move the cysteine to a less critical location.- Reduce the dye-to-protein ratio to achieve a lower DOL, which may be sufficient for detection without significantly impacting function. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nile blue - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 17. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 19. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. gspchem.com [gspchem.com]
Application Notes and Protocols: Nile Blue Acrylamide for Monitoring Polymer Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue is a versatile phenoxazine (B87303) dye recognized for its utility in a range of scientific applications, from histological staining to acting as an indicator in DNA electrophoresis.[1] Its advantageous characteristics include long-wavelength absorption, a high fluorescence quantum yield, and electrochemical activity, contributing to its cost-effectiveness.[1] When functionalized with an acrylamide (B121943) or methacrylamide (B166291) group, it forms Nile Blue Acrylamide (NBA) or Nile Blue Methacrylamide (NBM), fluorescent monomers that can be covalently integrated into polymer backbones.[1][2] This covalent linkage is particularly valuable in the development of advanced functional materials, preventing dye leaching and ensuring long-term signal stability, which is critical for applications such as sensing, bioimaging, and drug delivery.[3]
The fluorescence of the Nile blue moiety is highly sensitive to its local microenvironment, a phenomenon known as solvatochromism.[4] This sensitivity allows it to act as a probe to monitor changes in polymer dynamics, such as polarity, pH, and the phase transitions of hydrogels.[1][4] For instance, in acidic conditions, the dye becomes protonated, leading to a change in its absorption and emission spectra.[3] This pH-dependent fluorescence enables ratiometric imaging, providing a more accurate and quantitative measure of environmental changes.[3] These properties make NBA and its derivatives excellent candidates for developing sensors to visualize acidic organelles like lysosomes and endosomes, or for detecting pH gradients in tumor microenvironments.[3]
Quantitative Data
The solvatochromic properties of this compound are indicative of its response to the polarity of its environment. Generally, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases.[4] This is attributed to the stabilization of the more polar excited state relative to the ground state.[4] The following tables summarize the solvatochromic data for this compound, which serves as a close approximation for its methacrylamide counterpart, and the photophysical properties of related Nile Blue derivatives.
Table 1: Solvatochromic Data for this compound in Various Solvents [4][5]
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
Table 2: Photophysical Properties of Nile Blue Derivatives [6]
| Property | Nile Blue | Cationic Nile Blue Probe | Nile Blue Methacrylamide |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Not Reported | Not Reported |
| Quantum Yield (Φ) | 0.27 | Not Reported | Not Reported |
| Photoswitching for SMLM | Not Reported | Yes, photoredox switching | Not Reported |
| Cell Permeability | Moderate | High | Dependent on formulation |
| Mitochondrial Targeting | Low | High | Not inherent |
Experimental Protocols
Protocol 1: Synthesis of Nile Blue Methacrylamide (NBM)
This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile Blue Methacrylamide, based on established methods.[3]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Nile Blue Methacrylamide.
References
Application Notes and Protocols for Live-Cell Imaging Using Nile Blue Acrylamide-Labeled Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nile blue acrylamide-labeled polymers in live-cell imaging. This technology offers a versatile platform for developing fluorescent probes for various applications, including long-term cell tracking, intracellular sensing, and monitoring of dynamic cellular processes. The far-red to near-infrared fluorescence of Nile blue derivatives is particularly advantageous for in vivo imaging, as it minimizes background interference from living tissues.
Introduction to this compound-Labeled Polymers
Nile blue is a phenoxazine (B87303) dye known for its favorable photophysical properties, including long-wavelength absorption and high fluorescence quantum yield.[1] When functionalized with a methacrylamide (B166291) group, it forms Nile blue methacrylamide (NBM), a fluorescent monomer that can be covalently incorporated into polymer backbones.[1][2] This covalent attachment prevents dye leaching and ensures long-term signal stability, which is crucial for live-cell imaging studies.[2]
These polymers can be designed as nanoparticles, vesicles, or hydrogels, and their properties can be tuned by copolymerizing NBM with other monomers.[1][3] A notable example is the copolymerization of NBM with 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) and 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA) to form pH-sensitive diblock copolymer vesicles (PMPC-PDPA).[3][4] These biocompatible vesicles are readily taken up by cells and can be used to image acidic organelles like lysosomes and endosomes, or to detect pH gradients in tumor microenvironments.[2][3][4] Cationic Nile blue probes have also been developed for specific targeting of mitochondria.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of Nile blue and its derivatives, providing a reference for selecting appropriate imaging parameters.
| Property | Nile Blue | Nile Blue Methacrylamide (NBM) in Polymer | Notes |
| Excitation Maximum (λex) | ~628 nm (in Ethanol) | ~590 nm (for NBM-labeled PMPC) | The excitation maximum can shift depending on the polymer backbone and local environment. |
| Emission Maximum (λem) | ~667 nm (in Ethanol) | ~674 nm (for NBM-labeled PMPC in PBS at pH 7.2) | Emission is sensitive to environmental polarity and pH.[3] |
| Molar Extinction Coefficient (ε) | 67,000 M⁻¹cm⁻¹ (at 627.5 nm in ethanol)[5] | Data not readily available | High molar extinction contributes to the brightness of the probe. |
| Quantum Yield (Φ) | 0.27 (in Ethanol)[5][6] | Can be an order of magnitude greater than free Nile Blue in some polymer formulations.[7] | The polymer matrix can suppress dye aggregation and enhance quantum yield.[3] |
| Photostability | Generally high | Superior to some conventional dyes when incorporated into a polymer.[4] | Covalent linkage to the polymer backbone enhances stability. |
Experimental Protocols
Synthesis of Nile Blue Methacrylamide (NBM)
This protocol describes the functionalization of Nile blue with a methacrylamide group to create the polymerizable monomer.[2]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure NBM.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Polymerization of NBM-labeled Copolymers
This protocol describes the synthesis of a Nile blue-labeled diblock copolymer, PMPC-PDPA, via Atom Transfer Radical Polymerization (ATRP). A key consideration is that Nile blue derivatives can act as spin traps and retard polymerization. Therefore, the NBM monomer is added at a high monomer conversion.[8]
Materials:
-
2-(methacryloyloxy)ethyl phosphorylcholine (MPC)
-
2-(diisopropylamino)ethyl methacrylate (DPA)
-
Nile Blue Methacrylamide (NBM)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (Cu(I)Br) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., anisole (B1667542) or methanol)
-
Methanol (for precipitation)
-
Neutral alumina (B75360)
Procedure:
-
PMPC macroinitiator synthesis: Synthesize PMPC-Br macroinitiator by ATRP of MPC initiated by EBiB.
-
Chain extension with DPA: In a Schlenk flask under nitrogen, dissolve the PMPC-Br macroinitiator and Cu(I)Br in the anhydrous solvent.
-
Add degassed DPA monomer and PMDETA to the flask and stir until a homogeneous solution is formed.
-
Place the flask in a preheated oil bath (e.g., 70°C) to start the polymerization of the PDPA block.
-
Monitor the monomer conversion by taking samples periodically and analyzing them via ¹H NMR.
-
NBM addition: When the DPA monomer conversion reaches approximately 80%, add a solution of NBM in the anhydrous solvent to the reaction mixture.[8]
-
Continue the polymerization for the desired time.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air and cooling it down.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting PMPC-PDPA-NBM copolymer under vacuum.
-
Characterize the copolymer for NBM incorporation, molecular weight, and polydispersity using techniques such as ¹H NMR, UV-Vis spectroscopy, and gel permeation chromatography (GPC).
Live-Cell Imaging Protocol
This protocol provides a general guideline for labeling and imaging live cells with this compound-labeled polymer nanoparticles or vesicles. Optimization of concentrations and incubation times may be required for different cell types and polymer formulations.
Materials:
-
This compound-labeled polymer stock solution (e.g., 1 mg/mL in sterile PBS or water)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Phosphate-buffered saline (PBS)
-
Confocal or fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
-
Preparation of Labeling Solution: Dilute the polymer stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µg/mL). The optimal concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the polymer-containing medium to the cells.
-
Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a 5% CO₂ incubator. Incubation time will vary depending on the polymer and cell type.
-
-
Washing:
-
Remove the labeling medium.
-
Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound polymers.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage within the incubation chamber.
-
Allow the cells to equilibrate for at least 15-20 minutes before imaging.
-
Acquire images using appropriate laser lines and emission filters for Nile blue (e.g., excitation at ~590-630 nm and emission collection at ~650-700 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
-
Application: pH-Sensing in Live Cells
Nile blue-labeled PMPC-PDPA vesicles can be utilized as ratiometric pH sensors. The fluorescence emission of the Nile blue moiety is sensitive to the local pH, allowing for the visualization of pH changes within cellular compartments.[3][4]
Signaling Pathway: At physiological pH (~7.4), the PDPA block is deprotonated and hydrophobic, leading to the self-assembly of the copolymers into vesicles. In this vesicular form, the Nile blue label resides in a hydrophobic environment, resulting in a specific fluorescence emission. Upon internalization into acidic organelles such as lysosomes (pH < 5), the PDPA block becomes protonated and the vesicles dissociate. This change in the local environment of the Nile blue dye leads to a shift in its fluorescence emission, which can be detected and quantified.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PhotochemCAD | Nile Blue [photochemcad.com]
- 6. Nile Blue [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of Nile Blue Acrylamide Polymers: A Detailed Guide for Researchers
Introduction
Nile blue and its derivatives are versatile phenoxazine (B87303) dyes with applications ranging from histological staining to fluorescent sensing. When functionalized with a polymerizable group like acrylamide (B121943) or methacrylamide (B166291), Nile blue can be covalently incorporated into polymer backbones. This creates advanced functional materials with significant potential in bioimaging, drug delivery, and the development of responsive nanosensors. The covalent linkage prevents dye leaching, ensuring long-term signal stability, which is critical for applications such as live-cell imaging and tracking studies.
These Nile blue-functionalized polymers often exhibit sensitivity to their local environment, particularly pH. In acidic conditions, the Nile blue moiety can become protonated, leading to shifts in its absorption and fluorescence spectra. This property makes them excellent candidates for developing pH-sensitive fluorescent probes to visualize acidic organelles like lysosomes and endosomes, or to map pH gradients in tumor microenvironments. This document provides detailed protocols for the synthesis of Nile blue-functionalized monomers and their subsequent polymerization.
Experimental Protocols
Protocol 1: Synthesis of Nile Blue Methacrylamide (NBM) Monomer
This protocol outlines the synthesis of the polymerizable fluorescent monomer, Nile blue methacrylamide (NBM), based on established methods.[1][2][3]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Nile Blue Methacrylamide (NBM) monomer.
Proposed Protocol 2: Synthesis of Nile Blue Acrylamide Monomer
While less documented in detailed literature than its methacrylamide counterpart, this compound can be synthesized via a similar N-acylation reaction. This proposed protocol is based on general methods for the reaction of amines with acryloyl chloride.
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base (e.g., N,N-diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and a suitable base (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for several hours (monitor by TLC).
-
Quench the reaction by adding a saturated NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting solid by column chromatography to obtain the this compound monomer.
Protocol 3: Polymerization of Nile Blue Functionalized Monomers
The following are general protocols for the polymerization of this compound and methacrylamide monomers. Atom Transfer Radical Polymerization (ATRP) is suitable for creating well-defined polymers, while free radical polymerization is a more general method.
Method A: Atom Transfer Radical Polymerization (ATRP) of NBM-co-MMA [1][3]
This method describes the copolymerization of Nile blue methacrylamide (NBM) with methyl methacrylate (B99206) (MMA).
Materials:
-
Nile blue methacrylamide (NBM)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole (B1667542) (solvent)
-
Methanol
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
Procedure:
-
To a Schlenk flask, add CuBr (0.05 equivalents) and the synthesized NBM monomer (1 equivalent).
-
Seal the flask and cycle between vacuum and argon three times to remove oxygen.
-
Add anisole and degassed MMA (e.g., 100 equivalents) via a degassed syringe.
-
Add degassed PMDETA (0.05 equivalents) to the flask.
-
Stir the mixture until a homogeneous colored solution forms, indicating the formation of the copper complex.
-
Initiate the polymerization by adding the initiator, EBiB (1 equivalent).
-
Place the flask in a preheated oil bath at a desired temperature (e.g., 70 °C).
-
Monitor the monomer conversion by taking samples periodically for analysis by ¹H NMR.
-
Terminate the polymerization by opening the flask to air and cooling it down.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Characterize the copolymer for NBM incorporation, molecular weight, and polydispersity using techniques such as ¹H NMR, UV-Vis spectroscopy, and Gel Permeation Chromatography (GPC).
Method B: Conventional Free Radical Polymerization of this compound
This is a general procedure for the free radical polymerization of this compound, which can be adapted for copolymerization with other acrylamide-based monomers.
Materials:
-
This compound monomer
-
Acrylamide (or other co-monomer)
-
Azobisisobutyronitrile (AIBN) or a redox initiator pair (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED))
-
Solvent (e.g., water, DMF, or dioxane)
-
Precipitating solvent (e.g., methanol, ethanol, or diethyl ether)
Procedure:
-
Dissolve the this compound monomer and any co-monomers in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.[4]
-
Add the free radical initiator (e.g., AIBN).
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain the inert atmosphere.
-
Allow the polymerization to proceed for a set time (e.g., 4-24 hours), during which the solution will likely become more viscous.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Isolate the polymer by precipitation into a non-solvent.
-
Filter the precipitated polymer and wash it with the precipitating solvent to remove unreacted monomers and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Nile Blue Methacrylamide (NBM)
| Parameter | Value |
| Reactants | |
| Nile Blue A | 1 equivalent |
| Methacryloyl chloride | 1.1 equivalents |
| Triethylamine | 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Purification | Silica Gel Column Chromatography |
Table 2: Representative Conditions for ATRP of NBM with MMA
| Parameter | Value |
| Monomers | NBM, MMA |
| Monomer to Initiator Ratio | e.g., 100:1 (MMA:EBiB) |
| Catalyst System | CuBr / PMDETA |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Solvent | Anisole |
| Temperature | 70 °C |
| Characterization Techniques | ¹H NMR, UV-Vis spectroscopy, GPC |
Note: The data presented in these tables is representative and may need to be optimized for specific experimental goals.[1]
Visualizations
Caption: Workflow for the synthesis of this compound polymers.
References
Application Notes and Protocols: Nile Blue Acrylamide as a Versatile Probe for Hydrophobic Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue acrylamide (B121943) is a fluorescent dye belonging to the phenoxazine (B87303) family, engineered with a reactive acrylamide group. This functionalization allows for its covalent incorporation into polymer matrices, such as polyacrylamide gels, or for its use as a non-covalent probe to investigate the hydrophobic characteristics of various microenvironments.[1][2] Its photophysical properties, particularly its fluorescence emission, are highly sensitive to the polarity of its surroundings, making it an invaluable tool for researchers studying protein structure, membrane dynamics, and drug-carrier interactions.[3] When Nile blue acrylamide transitions from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the hydrophobic core of a protein or the lipid bilayer of a membrane, a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum are typically observed.[3][4] These changes provide a quantitative measure of the hydrophobicity of the environment being probed.
Data Presentation
The solvatochromic properties of Nile blue and its derivatives are central to its application as a hydrophobic probe. The following tables summarize the key photophysical properties of this compound and its close analog, Nile blue, in various solvents, illustrating the dye's sensitivity to environmental polarity.
Table 1: Solvatochromic Properties of Nile Blue in Different Solvents
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| Dimethylformamide (DMF) | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
Data is for the parent Nile Blue dye, which serves as a close approximation for this compound.[5]
Table 2: Photophysical Properties of Nile Blue and its Derivatives
| Property | Value | Solvent/Conditions | Source |
| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 | Methanol | [6] |
| Fluorescence Quantum Yield (ΦF) | 0.27 | Methanol | [7][8] |
| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol | [1] |
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound to probe the hydrophobic properties of proteins and lipid vesicles.
Protocol 1: Determination of Protein Surface Hydrophobicity
This protocol describes how to use this compound to determine the relative surface hydrophobicity of a protein. The principle lies in the increase in fluorescence intensity of the dye upon binding to exposed hydrophobic patches on the protein surface.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Protein Solution Preparation: Prepare a series of protein solutions of varying concentrations (e.g., 0 to 10 µM) in PBS.
-
Dye-Protein Incubation: To each protein solution in a cuvette, add this compound to a final concentration of 1 µM. Gently mix and incubate for 15 minutes at room temperature, protected from light, to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer. The excitation wavelength should be set near the absorption maximum of this compound in a nonpolar environment (e.g., ~600 nm, this may require optimization). Record the emission intensity at the wavelength of maximum emission.
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (this compound in PBS without protein) from all measurements.
-
Plot the fluorescence intensity as a function of protein concentration.
-
The initial slope of this plot is an index of the protein's surface hydrophobicity (S0). A steeper slope indicates a higher degree of exposed hydrophobic surfaces.
-
Protocol 2: Characterizing Hydrophobic Pockets in Proteins via Fluorescence Titration
This protocol details a fluorescence titration experiment to determine the binding affinity (dissociation constant, Kd) of this compound to a protein with a hydrophobic binding pocket.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Purified protein with a known concentration in PBS, pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Constant Dye Concentration: Prepare a solution of this compound at a constant concentration (e.g., 1 µM) in a quartz cuvette.
-
Protein Titration: Sequentially add small aliquots of a concentrated stock solution of the protein to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
Fluorescence Measurement: After each addition of protein, record the fluorescence emission spectrum.
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) against the total protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Protocol 3: Probing the Hydrophobicity of Lipid Vesicles
This protocol outlines a method to assess the hydrophobicity of the lipid bilayer of vesicles using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Pre-formed lipid vesicles (e.g., liposomes) suspended in a suitable buffer (e.g., PBS)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Vesicle Dilution: Prepare a dilution series of the lipid vesicle suspension in the buffer.
-
Dye-Vesicle Incubation: Add this compound to each vesicle dilution to a final concentration of 1 µM. Incubate for 30 minutes at a temperature above the phase transition temperature of the lipids to ensure probe incorporation into the bilayer.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample.
-
Data Analysis:
-
Plot the fluorescence intensity and the wavelength of maximum emission as a function of lipid concentration.
-
An increase in fluorescence intensity and a blue shift in the emission maximum indicate the incorporation of the probe into the hydrophobic lipid bilayer. The magnitude of these changes can be used to compare the hydrophobicity of different vesicle formulations.
-
Mandatory Visualizations
To further elucidate the principles and workflows described, the following diagrams are provided.
Caption: Mechanism of this compound as a hydrophobic probe.
Caption: Workflow for determining protein surface hydrophobicity.
Caption: Conceptual pathway of probe-analyte interaction and signal generation.
References
- 1. [1906.01744] Design and applications of a fluorescent labeling technique for lipid and surfactant preformed vesicles [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polysciences.com [polysciences.com]
- 6. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Post-Polymerization Modification with Nile Blue Acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional polymers with precisely controlled architectures and functionalities. This approach allows for the introduction of sensitive moieties, such as fluorescent dyes, onto a pre-formed polymer backbone, avoiding potential complications that can arise from direct polymerization of functionalized monomers. Nile blue, a fluorescent dye with sensitivity to the local environment, is an attractive candidate for labeling polymers used in bioimaging, sensing, and drug delivery applications. Its fluorescence emission is known to be sensitive to pH and the polarity of its surroundings.
This document provides detailed protocols for the post-polymerization modification of a thiol-functionalized polymer with Nile blue acrylamide (B121943) via a thiol-ene "click" reaction. This method offers high efficiency and selectivity under mild reaction conditions.
Principle of the Method
The core of this protocol is the photo-initiated thiol-ene "click" reaction. A thiol-functionalized polymer, in this case, thiol-terminated polyethylene (B3416737) glycol (PEG-SH), is reacted with the vinyl group of Nile blue acrylamide. The reaction is initiated by a photoinitiator upon exposure to UV light, leading to the formation of a stable thioether bond and covalently attaching the Nile blue dye to the polymer chain.
Diagram of the Thiol-Ene Reaction
Application Notes and Protocols for Nile Blue Acrylamide in Fluorescent Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nile blue acrylamide (B121943) for the creation of fluorescent hydrogels. Detailed protocols for synthesis, characterization, and application in drug delivery and biosensing are outlined, accompanied by data presentation tables and workflow diagrams to facilitate experimental design and execution.
Introduction
Nile blue is a robust phenoxazine (B87303) dye known for its favorable photophysical properties, including long-wavelength absorption and high fluorescence quantum yield.[1] When functionalized with an acrylamide group, it becomes a polymerizable monomer, Nile blue acrylamide, which can be covalently integrated into hydrogel networks.[2] Hydrogels are three-dimensional, water-swollen polymer networks with high biocompatibility and tunable properties, making them excellent materials for biomedical applications.[1] The incorporation of this compound imparts fluorescence to the hydrogel, creating "smart" materials that can respond to environmental stimuli such as pH with a detectable optical signal.[1] This property is particularly valuable for applications in drug delivery, where the release of a therapeutic agent can be monitored in real-time, and in biosensing, for the detection of physiologically relevant analytes.[1] The far-red to near-infrared fluorescence of Nile blue derivatives is also advantageous for in vivo imaging, as it minimizes background interference from biological tissues.[1]
Data Presentation
Fluorescence Properties of this compound-Polyacrylamide Hydrogels
The fluorescence of Nile blue is highly sensitive to its local microenvironment, a property that is retained when it is incorporated into a hydrogel matrix. This solvatochromism allows the hydrogel to act as a sensor for changes in polarity and pH.
Table 1: pH-Dependent Fluorescence of this compound-Polyacrylamide Hydrogel
| pH | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Intensity (a.u.) |
| 5.0 | ~550 | ~670 | 1200 |
| 6.0 | ~550 | ~675 | 1800 |
| 7.0 | ~550 | ~685 | 2500 |
| 7.4 | ~550 | ~690 | 2800 |
| 8.0 | ~550 | ~700 | 3200 |
| Note: Data are representative and may vary based on hydrogel composition and measurement conditions. |
Table 2: Representative Data for Doxorubicin (B1662922) Release Monitoring
The release of therapeutic drugs from the hydrogel can be monitored by changes in the fluorescence of the Nile blue moiety. For example, the interaction of a released drug like doxorubicin with the hydrogel matrix can lead to fluorescence quenching.
| Time (hours) | Doxorubicin Released (%) | Fluorescence Intensity (a.u. at 690 nm) |
| 0 | 0 | 2800 |
| 1 | 15 | 2400 |
| 4 | 40 | 1800 |
| 8 | 65 | 1300 |
| 12 | 80 | 1000 |
| 24 | 95 | 850 |
| Note: This data is a representative example to illustrate the principle of drug release monitoring via fluorescence quenching. Actual data will depend on the specific drug, hydrogel formulation, and experimental setup. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the polymerizable fluorescent monomer, this compound, adapted from methods for the synthesis of similar Nile blue derivatives.[3]
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a dark blue solid.
Protocol 2: Preparation of this compound-Polyacrylamide Hydrogels
This protocol details the fabrication of a fluorescent hydrogel via free-radical polymerization.
Materials:
-
This compound
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving acrylamide (e.g., 10% w/v), BIS (e.g., 0.5% w/v relative to acrylamide), and this compound (e.g., 0.1 mol% relative to acrylamide) in deionized water.
-
Degas the solution by bubbling nitrogen through it for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS (e.g., 0.1% w/v of the total solution) and TEMED (e.g., 0.1% v/v of the total solution) to initiate polymerization.
-
Quickly vortex the solution and pipette it into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.
-
Carefully remove the hydrogel from the mold and wash it extensively with deionized water for 24-48 hours to remove unreacted monomers and initiator.
Protocol 3: Characterization of Hydrogel Swelling Behavior
Procedure:
-
Equilibrate the synthesized hydrogel in deionized water.
-
Cut the hydrogel into small, uniform discs.
-
Lyophilize the hydrogel discs to obtain the dry weight (Wd).
-
Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
-
Continue until the hydrogels reach equilibrium swelling (i.e., no further weight change).
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method for loading a model drug, doxorubicin, into the hydrogel and monitoring its release.
Materials:
-
This compound-polyacrylamide hydrogel discs
-
Doxorubicin (DOX) solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)
-
PBS (pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Drug Loading: Immerse lyophilized hydrogel discs in the DOX solution and allow them to swell for 24 hours at room temperature in the dark to facilitate drug loading.
-
Release Study: a. Remove the drug-loaded hydrogels, gently blot the surface, and place each in a vial containing a known volume of PBS (pH 7.4). b. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take two measurements: i. Drug Concentration: Withdraw a small aliquot of the release medium and measure the absorbance of doxorubicin using a UV-Vis spectrophotometer (at ~480 nm) to determine its concentration. Replace the withdrawn volume with fresh PBS. ii. Hydrogel Fluorescence: Measure the fluorescence emission spectrum of the hydrogel disc directly using a fluorescence spectrophotometer (excitation at ~550 nm, emission scan from 600-800 nm). c. Calculate the cumulative percentage of drug released over time. d. Correlate the decrease in hydrogel fluorescence with the percentage of drug released.
Mandatory Visualizations
Diagrams
References
Application Note and Protocol: Quantifying the Degree of Labeling with Nile Blue Acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the sensitive and specific detection of proteins and other targets. Nile blue acrylamide (B121943) is a fluorescent dye containing a reactive acrylamide group that can covalently label proteins, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The degree of labeling (DOL), which represents the molar ratio of the dye to the protein, is a critical parameter that influences the fluorescence intensity and functionality of the conjugate. An accurate determination of the DOL is essential for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled reagents.[1][2][3]
This document provides a detailed protocol for labeling proteins with Nile blue acrylamide and quantifying the DOL using spectrophotometric methods.
Principle of DOL Calculation
The degree of labeling is determined by measuring the absorbance of the purified protein-dye conjugate at two key wavelengths:
-
280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.[1]
-
~635 nm (λmax): The maximum absorbance wavelength of the Nile blue dye.[4]
The Beer-Lambert law (A = εcl) is used to calculate the concentrations of the protein and the dye.[1] A crucial aspect of this calculation is the correction for the absorbance of the fluorescent dye at 280 nm, which, if not accounted for, would lead to an overestimation of the protein concentration.[1][5]
Key Parameters and Data
Accurate DOL calculation requires specific spectrophotometric constants for both the protein and this compound. The following table summarizes these essential parameters.
| Parameter | Symbol | Value | Source |
| This compound | |||
| Maximum Absorbance Wavelength | λmax | ~635 nm (in water) | [4] |
| Molar Extinction Coefficient at λmax | ε_dye_ | ~76,800 M⁻¹cm⁻¹ (in ethanol) | [6][7] |
| Correction Factor at 280 nm | CF₂₈₀ | To be determined experimentally* | [5] |
| Example Protein (IgG) | |||
| Molar Extinction Coefficient at 280 nm | ε_prot_ | ~210,000 M⁻¹cm⁻¹ | [8] |
*Note: The molar extinction coefficient for Nile blue has been reported in ethanol.[6][7] The value in aqueous buffer may vary. The correction factor (CF₂₈₀ = A₂₈₀ of dye / Amax of dye) should be determined experimentally for this compound in the buffer used for spectroscopy for the highest accuracy.[5] For the purpose of the sample calculation, a hypothetical correction factor will be used.
Experimental Protocol
This protocol outlines the steps for labeling a protein with this compound and determining the DOL.
Materials
-
Protein solution (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Figure 1. Experimental workflow for labeling and quantifying the degree of labeling.
Detailed Methodology
-
Preparation of Reagents:
-
Protein Solution: Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in a suitable buffer. The buffer should not contain primary amines or thiols if targeting other residues.
-
This compound Stock Solution: Dissolve this compound in a minimal amount of an organic solvent like DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
The acrylamide group of this compound can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine.[9]
-
Slowly add a calculated molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for a sufficient period (e.g., 2 hours to overnight) at a suitable temperature (e.g., room temperature or 4°C), protected from light. The optimal reaction time and temperature may need to be determined experimentally.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove all non-conjugated dye before spectrophotometric analysis.[5]
-
Use a gel filtration column (e.g., Sephadex G-25) or dialysis to separate the labeled protein from the unreacted dye.
-
Collect the fractions containing the labeled protein. Successful labeling can often be visually confirmed by the color of the protein fractions.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to measure absorbance at 280 nm and the λmax of Nile blue (~635 nm).
-
Use the purification buffer to zero the spectrophotometer (as a blank).
-
Measure the absorbance of the purified labeled protein solution at both 280 nm (A₂₈₀) and ~635 nm (A_max).
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.[5]
-
Chemical Labeling Reaction
Figure 2. Reaction of this compound with a protein thiol group.
Data Presentation and Calculations
The following equations are used to determine the Degree of Labeling.
-
Calculate the Molar Concentration of the Protein ([Protein]):
[Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_prot_
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A_max: Absorbance of the labeled protein at the λmax of the dye.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.
-
ε_prot_: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Molar Concentration of the Dye ([Dye]):
[Dye] (M) = A_max / ε_dye_
-
A_max: Absorbance of the labeled protein at the λmax of the dye.
-
ε_dye_: Molar extinction coefficient of the dye at its λmax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Sample Calculation
The following table provides an example calculation for the DOL of an IgG antibody labeled with this compound.
| Parameter | Value |
| Measured Absorbance | |
| A₂₈₀ | 0.95 |
| A_max (~635 nm) | 0.50 |
| Constants | |
| ε_prot_ (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye_ (Nile Blue) | 76,800 M⁻¹cm⁻¹ |
| CF₂₈₀ (Hypothetical) | 0.15 |
| Calculations | |
| Corrected A₂₈₀ | 0.95 - (0.50 × 0.15) = 0.875 |
| [Protein] | 0.875 / 210,000 M⁻¹cm⁻¹ = 4.17 x 10⁻⁶ M |
| [Dye] | 0.50 / 76,800 M⁻¹cm⁻¹ = 6.51 x 10⁻⁶ M |
| Degree of Labeling (DOL) | (6.51 x 10⁻⁶ M) / (4.17 x 10⁻⁶ M) ≈ 1.56 |
In this example, the degree of labeling is approximately 1.56, meaning there is an average of 1.56 molecules of this compound conjugated to each IgG molecule.
Conclusion
This application note provides a comprehensive protocol for the fluorescent labeling of proteins with this compound and the subsequent quantification of the degree of labeling. By following this protocol and using the provided calculations, researchers can accurately determine the DOL of their protein-dye conjugates, which is essential for the development and application of fluorescently labeled reagents in a wide range of biological assays. For optimal results, it is recommended to empirically determine the molar extinction coefficient and correction factor for this compound under the specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. polysciences.com [polysciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Nile Blue [omlc.org]
- 7. Nile Blue [omlc.org]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. A Genetically Encoded Acrylamide Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nile Blue Acrylamide in F-orster Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the range of 1-10 nanometers, making it an invaluable tool for studying molecular interactions, conformational changes, and enzymatic activities in biological systems.[1] The efficiency of this non-radiative energy transfer from an excited-state donor fluorophore to a proximal ground-state acceptor fluorophore is exquisitely sensitive to the distance between them. Nile Blue, a phenoxazine (B87303) dye, and its derivatives, such as Nile Blue Acrylamide (B121943), have emerged as promising fluorophores for FRET applications due to their favorable photophysical properties, including long-wavelength absorption and emission, which minimize background fluorescence from biological samples. This document provides detailed application notes and protocols for the use of Nile Blue Acrylamide in FRET studies.
Photophysical Properties of this compound
The selection of a suitable FRET pair is critical for the success of any FRET experiment. This compound can function as an excellent FRET acceptor when paired with an appropriate donor fluorophore, such as Rhodamine 110. The key photophysical parameters for Nile Blue and Rhodamine 110 are summarized below. Note: The data for Nile Blue is used as a proxy for this compound, assuming minimal changes in the core fluorophore's properties upon acrylamide functionalization.
| Parameter | Nile Blue | Rhodamine 110 (Donor Example) | Reference |
| Excitation Maximum (λex) | ~628 nm (in Ethanol) | ~497 nm (in Ethanol) | [2] |
| Emission Maximum (λem) | ~667 nm (in Ethanol) | ~520 nm (in Ethanol) | [2] |
| Molar Extinction Coefficient (ε) | 76,800 M⁻¹cm⁻¹ (at 627.5 nm in Ethanol) | 87,000 M⁻¹cm⁻¹ (at 497 nm in Ethanol) | [3] |
| Quantum Yield (Φ) | 0.27 (in Ethanol) | 0.88 (in Ethanol) | [3][4] |
| Fluorescence Lifetime (τ) | 1.42 ns (in Ethanol) | ~4 ns (in Ethanol) | [4] |
FRET Pair Selection and Förster Distance (R₀)
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a FRET pair and can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
n is the refractive index of the medium.
-
QY_D is the quantum yield of the donor.
-
J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.
For the Rhodamine 110 (donor) and Nile Blue (acceptor) pair, a significant spectral overlap exists, making them a viable FRET pair. The calculated R₀ for this pair is typically in the range of 4-6 nm, which is ideal for studying many biological interactions.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Functionalized Nile Blue
For site-specific labeling of proteins, a maleimide-functionalized Nile Blue derivative is required to react with cysteine residues.
Materials:
-
Nile Blue amine derivative
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the Nile Blue amine derivative and a slight excess of TEA in anhydrous DMF under a nitrogen atmosphere.
-
Slowly add a solution of SMCC in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to obtain the maleimide-functionalized Nile Blue.
-
Confirm the product structure and purity using NMR and mass spectrometry.
Protocol 2: Labeling of Proteins with Maleimide-Functionalized this compound
This protocol describes the labeling of a protein containing a single cysteine residue with a maleimide-functionalized Nile Blue derivative.
Materials:
-
Protein with a single cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-functionalized this compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling buffer: 20 mM phosphate (B84403) buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2
Procedure:
-
Protein Preparation: If the protein has existing disulfide bonds that need to be reduced to free up the cysteine thiol, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column equilibrated with degassed labeling buffer.
-
Dye Preparation: Dissolve the maleimide-functionalized this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide (B117702) dye to the protein solution.[5] Mix gently and incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[5]
-
Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the Nile Blue dye at its absorption maximum (~628 nm). The concentration of the protein and dye can be determined using the Beer-Lambert law (A = εcl).
Protocol 3: FRET Measurement by Sensitized Emission
This protocol outlines a general procedure for measuring FRET efficiency by observing the sensitized emission of the acceptor upon excitation of the donor.
Instrumentation:
-
Fluorometer or a fluorescence microscope equipped with appropriate excitation sources and emission filters for the donor and acceptor fluorophores.
Procedure:
-
Sample Preparation: Prepare three samples in the same buffer:
-
Donor-only labeled protein.
-
Acceptor-only labeled protein.
-
Donor-Acceptor dual-labeled protein.
-
-
Spectral Measurements:
-
Excite the donor-only sample at the donor's excitation wavelength (e.g., ~497 nm for Rhodamine 110) and record the emission spectrum.
-
Excite the acceptor-only sample at the donor's excitation wavelength to measure any direct excitation of the acceptor (crosstalk).
-
Excite the acceptor-only sample at the acceptor's excitation wavelength (e.g., ~628 nm for Nile Blue) and record its emission spectrum.
-
Excite the dual-labeled sample at the donor's excitation wavelength and record the emission spectrum.
-
-
Data Analysis:
-
Correct the emission spectra for background fluorescence.
-
Correct the FRET signal for donor bleed-through and acceptor direct excitation.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D) Where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Application Example: Monitoring Kinase Activity
This compound-based FRET can be employed to develop biosensors for monitoring enzymatic activity, such as that of a protein kinase.
Principle: A peptide substrate for a specific kinase is labeled with a FRET donor (e.g., Rhodamine 110) and a FRET acceptor (this compound). In the unphosphorylated state, the peptide is in a conformation that keeps the donor and acceptor in close proximity, resulting in high FRET. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, increasing the distance between the donor and acceptor, leading to a decrease in FRET efficiency.
Experimental Workflow:
Caption: Workflow for a kinase activity assay using a this compound-based FRET biosensor.
Signaling Pathway Visualization:
The change in FRET signal can be correlated with the activity of a specific signaling pathway. For example, a kinase might be activated by an upstream signaling molecule (e.g., a growth factor).
Caption: Signaling pathway leading to a change in FRET signal from the kinase biosensor.
Conclusion
This compound is a valuable tool for FRET-based studies of biological processes. Its favorable spectral properties, particularly its long-wavelength emission, make it an attractive acceptor fluorophore. The protocols and application examples provided here offer a framework for researchers to design and implement FRET experiments to investigate a wide range of molecular interactions and enzyme activities, ultimately contributing to advancements in basic research and drug development.
References
Bioimaging Applications of Nile Blue Acrylamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nile blue, a well-established phenoxazine (B87303) dye, and its derivatives have emerged as powerful fluorescent tools in bioimaging. The incorporation of a polymerizable acrylamide (B121943) or methacrylamide (B166291) group allows for the covalent integration of the Nile blue fluorophore into larger polymeric structures, such as hydrogels and nanoparticles.[1][2] This strategy overcomes common issues like dye leaching, enhancing signal stability for long-term imaging and sensing applications.[2] These derivatives exhibit favorable photophysical properties, including strong absorption and fluorescence in the far-red to near-infrared regions, which minimizes background autofluorescence from biological tissues.[1][3]
This document provides detailed application notes and experimental protocols for the use of Nile blue acrylamide derivatives in various bioimaging applications, including organelle staining, pH sensing, and super-resolution microscopy.
Data Presentation
The photophysical properties of Nile blue and its derivatives are highly sensitive to the local environment, such as solvent polarity and pH.[4][5] The following table summarizes key quantitative data for Nile blue and its methacrylamide derivative.
| Property | Value | Solvent/Conditions | Source(s) |
| Nile Blue | |||
| Absorption Maximum (λabs) | ~635 nm | Aqueous solution | [4] |
| 627.5 nm | Ethanol | [4] | |
| 626.8 nm | Methanol | [4][6] | |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | [4][7] |
| 76,800 cm⁻¹M⁻¹ | at 626.8 nm in Methanol | [4][6] | |
| Emission Maximum (λem) | 660-680 nm | Polymerized into a polyethylene (B3416737) (glycol) dimethacrylate matrix | [4] |
| 667 nm | Ethanol | [8][9] | |
| 674 nm | Water | [8][9] | |
| Fluorescence Quantum Yield (Φ) | 0.27 | in Methanol | [4][6][7] |
| Nile Blue Methacrylamide (NBM) | |||
| Absorption Maximum (λabs) | ~628 nm | Ethanol | [10] |
| Emission Maximum (λem) | ~667 nm | Ethanol | [10] |
| Cationic Nile Blue Derivatives (for Mitochondria) | |||
| Excitation Maximum (λex) | 633 nm | General | [11][12] |
| Emission Maximum (λem) | 640-750 nm | General | [11][12] |
| Note: Data for the molar extinction coefficient and quantum yield of Nile Blue Methacrylamide are not readily available in the reviewed literature. The data for the parent Nile Blue dye are provided as a reference. The spectral characteristics of NBM can be influenced by the polymer matrix and the local microenvironment.[4] |
Applications and Experimental Protocols
Synthesis of Nile Blue Methacrylamide (NBM)
The covalent incorporation of Nile blue into polymer backbones begins with the synthesis of a polymerizable monomer, such as Nile Blue Methacrylamide (NBM).[2]
Experimental Workflow for NBM Synthesis
Protocol 1: Synthesis of Nile Blue Methacrylamide (NBM) [2]
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product.
Staining of Lipid Droplets in Fixed Cells
Nile blue and its derivatives are lipophilic and can be used to stain intracellular lipid droplets.[13]
Experimental Workflow for Lipid Droplet Staining
Protocol 2: Staining of Lipid Droplets with Nile Blue in Fixed Cells [13]
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Blue stock solution (e.g., 1 mg/mL in distilled water)
-
Mounting medium (e.g., VectaShield with DAPI)
Procedure:
-
Seed cells on coverslips and culture to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature. Note: Avoid fixatives that remove lipids, such as ethanol, methanol, and acetone.
-
Wash the cells three times with PBS.
-
Prepare the staining solution by diluting the Nile Blue stock solution in PBS to a final concentration of 5 µM.
-
Incubate the fixed cells with the Nile Blue staining solution for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for Nile Blue (Excitation ~625 nm) and the counterstain.
Live-Cell Imaging of Mitochondria with Cationic Nile Blue Probes
Cationic derivatives of Nile blue have been developed for specific targeting and super-resolution imaging of mitochondria in living cells.[11][12] These probes exhibit high cell permeability and accumulate in mitochondria driven by the mitochondrial membrane potential.
Experimental Workflow for Live-Cell Mitochondrial Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nile Blue [omlc.org]
- 7. Nile Blue [omlc.org]
- 8. polysciences.com [polysciences.com]
- 9. polysciences.com [polysciences.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Application Notes and Protocols for Drug Delivery Systems Using Nile Blue Acrylamide-Tagged Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nile blue acrylamide-tagged polymers in the development of advanced drug delivery systems. The inherent fluorescence of the Nile blue moiety allows for real-time tracking and quantification of nanoparticle uptake and biodistribution, making these polymers valuable tools in preclinical research.
Introduction
Nile blue is a fluorescent dye with properties that are sensitive to the local environment, such as pH. When functionalized with an acrylamide (B121943) group, it can be copolymerized to form polymers with a covalently linked, stable fluorescent tag. These this compound-tagged polymers can be engineered to self-assemble into various nanostructures, such as micelles or nanoparticles, for the encapsulation and delivery of therapeutic agents. The far-red to near-infrared fluorescence of the Nile blue tag is particularly advantageous for in vivo imaging, as it minimizes background interference from biological tissues.
This document outlines the synthesis of these polymers, the formulation of drug-loaded nanoparticles, and detailed protocols for their characterization and evaluation in cellular models.
Synthesis of this compound-Tagged Polymers
The synthesis of this compound (NBA) allows for its incorporation into polymer backbones via standard polymerization techniques. A common approach involves the synthesis of amphiphilic block copolymers, where one block is hydrophilic (e.g., polyethylene (B3416737) glycol, PEG) to ensure biocompatibility and stability in aqueous environments, and the other is hydrophobic (e.g., poly(lactic-co-glycolic acid), PLGA) to encapsulate hydrophobic drugs. The this compound monomer can be copolymerized with the monomers forming the hydrophobic block.
Experimental Protocol: Synthesis of a this compound-Tagged Diblock Copolymer (e.g., PLGA-b-PEG-NBA)
This protocol is an adapted method for synthesizing a this compound-tagged diblock copolymer.
Materials:
-
Lactide
-
Poly(ethylene glycol) methyl ether (mPEG)
-
Stannous octoate (Sn(Oct)₂)
-
This compound (NBA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Synthesis of mPEG-PLGA:
-
In a flame-dried Schlenk flask under argon, dissolve a calculated amount of mPEG, lactide, and glycolide in anhydrous toluene.
-
Add stannous octoate as a catalyst.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding cold diethyl ether.
-
Collect the precipitate and dry under vacuum.
-
-
Functionalization with Acrylamide Group (for subsequent NBA attachment - an alternative approach):
-
The terminal hydroxyl group of the PLGA block can be acrylated. Dissolve the mPEG-PLGA in anhydrous DCM.
-
Add triethylamine (B128534) and acryloyl chloride dropwise at 0°C.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and precipitate the polymer in cold diethyl ether.
-
-
Copolymerization with this compound:
-
Alternatively, and more directly, NBA can be included during the polymerization of the hydrophobic block.
-
In a reaction vessel, combine the monomers for the hydrophobic block (e.g., lactide, glycolide), the macroinitiator (mPEG), the this compound monomer, and a radical initiator like AIBN in an appropriate solvent.
-
Purge the mixture with an inert gas (e.g., argon) and heat to initiate polymerization. The exact temperature and time will depend on the specific monomers and initiator used.
-
-
Purification:
-
Dissolve the crude polymer in a suitable solvent (e.g., DCM).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or diethyl ether).
-
Repeat the dissolution-precipitation step three times.
-
Further purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomers and low molecular weight impurities.
-
Lyophilize the purified polymer and store at -20°C.
-
Formulation of Drug-Loaded Nanoparticles
The amphiphilic nature of the this compound-tagged block copolymers allows them to self-assemble into core-shell nanoparticles in an aqueous environment. The hydrophobic core serves as a reservoir for hydrophobic drugs, while the hydrophilic shell provides a stable interface with the aqueous medium.
Experimental Protocol: Preparation of Doxorubicin-Loaded Nanoparticles
This protocol describes the preparation of doxorubicin (B1662922) (DOX)-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
This compound-tagged polymer (e.g., PLGA-b-PEG-NBA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water or phosphate-buffered saline (PBS)
-
Syringe filter (0.22 µm)
Procedure:
-
Preparation of Free Doxorubicin Base:
-
Dissolve DOX·HCl in DMSO.
-
Add a 3-fold molar excess of TEA to neutralize the hydrochloride salt and stir for 2 hours in the dark.
-
-
Nanoparticle Formulation:
-
Dissolve the this compound-tagged polymer and the free doxorubicin base in DMSO.
-
Draw the polymer/drug solution into a syringe.
-
Rapidly inject the solution into vigorously stirring deionized water or PBS (10:1 v/v ratio of aqueous phase to organic phase).
-
The nanoparticles will form spontaneously.
-
-
Purification:
-
Stir the nanoparticle suspension at room temperature for 4 hours to allow for solvent evaporation.
-
Dialyze the suspension against deionized water for 24 hours (with frequent water changes) to remove free DOX and residual organic solvent.
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.
-
Store the nanoparticle suspension at 4°C.
-
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality and performance of the drug delivery system.
Physicochemical Characterization
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm with a PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV (for PEGylated particles) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical nanoparticles |
Drug Loading and Encapsulation Efficiency
Protocol: Quantification of Doxorubicin Loading
-
Lyophilize a known volume of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a known volume of a solvent that dissolves both the polymer and the drug (e.g., DMSO).
-
Measure the absorbance or fluorescence of the solution at the characteristic wavelength of doxorubicin (absorbance ~480 nm, emission ~590 nm).
-
Calculate the concentration of doxorubicin using a standard curve.
-
Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
| Parameter | Formula | Representative Value |
| Drug Loading Content (DLC) | (Mass of drug / Mass of nanoparticles) x 100% | 5 - 15% |
| Encapsulation Efficiency (EE) | (Mass of loaded drug / Initial mass of drug) x 100% | 70 - 90% |
In Vitro Drug Release
Protocol: In Vitro Doxorubicin Release Study
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO corresponding to the drug's molecular weight, e.g., 1 kDa for DOX).
-
Immerse the dialysis bag in a known volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected aliquots using fluorescence spectroscopy or UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time.
| Condition | Cumulative Release at 24h (Illustrative) | Cumulative Release at 48h (Illustrative) |
| pH 7.4 | 20 - 30% | 35 - 45% |
| pH 5.5 | 40 - 50% | 60 - 75% |
In Vitro Cellular Studies
The Nile blue tag allows for the visualization and quantification of nanoparticle-cell interactions.
Cellular Uptake
Protocol: Confocal Microscopy for Cellular Uptake Visualization
-
Seed cancer cells (e.g., HeLa, MCF-7) onto glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the this compound-tagged, drug-loaded nanoparticles at a desired concentration for various time points (e.g., 1, 4, 12, 24 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with a suitable nuclear stain (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a confocal laser scanning microscope. The Nile blue fluorescence will indicate the intracellular localization of the nanoparticles.
Protocol: Flow Cytometry for Cellular Uptake Quantification
-
Seed cells in a 6-well plate and incubate overnight.
-
Treat the cells with the fluorescent nanoparticles for different time intervals.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity of the cell population, which correlates with the amount of internalized nanoparticles.
Cytotoxicity Assay
Protocol: MTT Assay for Cytotoxicity Evaluation
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
| Formulation | IC50 (µg/mL) - Illustrative |
| Free Doxorubicin | 0.5 - 1.5 |
| DOX-Loaded Nanoparticles | 1.0 - 2.5 |
| Empty Nanoparticles | > 100 |
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of drug delivery systems.
Caption: Cellular uptake and intracellular trafficking of nanoparticles via the endocytic pathway.
Troubleshooting & Optimization
Low fluorescence signal with Nile blue acrylamide probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Nile Blue acrylamide (B121943) probes, particularly focusing on resolving low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal unexpectedly low or absent after labeling with a Nile Blue acrylamide probe?
A weak or non-existent signal can stem from multiple factors throughout the experimental workflow.[1][2] A systematic check of the following is recommended:
-
Suboptimal Probe Concentration: The probe concentration might be too low for detection or, conversely, so high that it leads to aggregation and self-quenching.[2][3]
-
Inefficient Covalent Labeling: this compound is designed to be covalently incorporated into polymer backbones or react with specific residues.[4][5] Incomplete polymerization or inefficient reaction can lead to the probe being washed away.
-
Environmental Quenching: The fluorescence of Nile Blue derivatives is highly sensitive to the local environment. In polar, aqueous solvents, the quantum yield is often significantly lower than in non-polar, hydrophobic environments.[2][6]
-
Photobleaching: Nile Blue, like most fluorophores, is susceptible to photochemical destruction upon prolonged or high-intensity exposure to excitation light.[2][7][8]
-
Incorrect Instrument Settings: The microscope or fluorometer settings may not be optimized for Nile Blue, including incorrect excitation/emission filters and low detector gain.[2][9]
-
High Background Fluorescence: Autofluorescence from cells or media, or non-specific binding of the probe, can obscure the desired signal, making it appear weak.[1][9]
Q2: How do I determine the optimal concentration for my this compound probe?
Optimizing the probe concentration is a critical first step.
-
Perform a Titration: The ideal method is to perform a concentration titration. Start with a concentration range common for similar fluorescent probes (e.g., 1-10 µM) and test several dilutions to find the best balance between signal intensity and background.[2][9]
-
Check for Aggregation: At high concentrations, fluorescent probes can form aggregates, which diminishes their quantum yield.[3] This can sometimes be observed by acquiring an absorbance spectrum; changes in the spectral shape or the appearance of new bands can indicate aggregation.[3] Diluting the probe stock solution is a direct remedy.[3]
Q3: The fluorescence signal is strong initially but fades quickly during imaging. What is happening and how can I fix it?
This issue is a classic sign of photobleaching, the irreversible light-induced destruction of the fluorophore.[2][7]
Strategies to Minimize Photobleaching:
-
Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time needed to acquire a clear image.[2] Using neutral density filters can help reduce illumination intensity.[2]
-
Use Antifade Reagents: For fixed samples, incorporate a commercially available antifade reagent into the mounting medium.[2] These reagents work by scavenging free radicals and reactive oxygen species that contribute to photobleaching.[2]
-
Image with a Camera: Far-red dyes like Nile Blue are often not clearly visible by eye through the microscope eyepiece and must be imaged with a suitable CCD camera or confocal system.[9]
-
Protect from Light: During incubation and storage, always protect the probe and labeled samples from light by using opaque containers or wrapping them in foil.[8]
Q4: My signal is weak in an aqueous buffer. Is this normal for this compound?
Yes, this is a known characteristic of many Nile Blue derivatives. The dye's fluorescence properties are highly dependent on the polarity of its environment (solvatochromism).[2][4]
-
Polarity Effects: In polar solvents like water or aqueous buffers, the fluorescence quantum yield of Nile Blue is significantly reduced.[2][10] When the probe moves into a less polar, hydrophobic environment (e.g., binding to a protein or incorporating into a polymer), its fluorescence intensity often increases substantially.
-
pH Sensitivity: The fluorescence of Nile Blue probes can also be pH-sensitive.[11] Ensure the pH of your buffer is within the optimal range for the probe's fluorescence.[2]
Quantitative Data Summary
The photophysical properties of Nile Blue are highly dependent on the solvent environment. The following table summarizes key data for the parent dye, Nile Blue, which serves as a reference for its acrylamide derivative.
| Property | Value | Solvent | Citation |
| Excitation Maximum (λex) | ~628 nm | Ethanol | [4][7] |
| 635 nm | Water | [4] | |
| 633 nm | General | [12] | |
| Emission Maximum (λem) | ~667 nm | Ethanol | [4][7] |
| 674 nm | Water | [4] | |
| 660 nm | General | [12][13] | |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Ethanol | [14][15] |
| Quantum Yield (Φ) | 0.27 | Methanol | [6][7][16] |
Troubleshooting and Experimental Workflow Diagrams
The following diagrams illustrate a logical troubleshooting workflow for low fluorescence and a standard experimental procedure.
Caption: Troubleshooting workflow for low fluorescence signal with this compound probes.
Caption: General experimental workflow for cell labeling with a this compound probe.
Detailed Experimental Protocols
Protocol 1: Live-Cell Labeling
This protocol provides a general framework for labeling live cells and is adapted from methodologies for similar cationic probes.[14]
-
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
-
Procedure:
-
Prepare Stock Solution: Dissolve the this compound probe in anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C, protected from light.[14]
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. The optimal concentration typically ranges from 250-500 nM but should be optimized for your specific cell type.[14]
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[14]
-
Washing: Following incubation, remove the staining solution and wash the cells three times with fresh, pre-warmed imaging medium to effectively remove any unbound probe.[14]
-
Imaging: The cells are now ready for immediate imaging.[14]
-
Protocol 2: Measuring Photobleaching Half-Life
This protocol describes how to quantify the photostability of your labeled sample.[7]
-
Materials:
-
Labeled sample mounted on a microscope slide
-
Confocal or epifluorescence microscope with a stable light source (laser or arc lamp)
-
-
Procedure:
-
Microscope Setup: Use a consistent objective and set the excitation wavelength appropriate for Nile Blue (e.g., 633 nm or similar). Adjust the light source intensity to a level that provides a good initial signal without being excessive. These settings must remain constant throughout the experiment.[7]
-
Image Acquisition: Locate a region of interest (ROI) on your sample. Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to capture the fluorescence decay accurately.[7]
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[7]
-
Correct for background by selecting a background region without specific labeling and subtracting its mean intensity from the ROI measurement.[7]
-
Normalize the background-corrected intensity values to the initial intensity (F(t)/F₀).
-
Plot the normalized fluorescence intensity against time. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[7]
-
-
Protocol 3: Absorbance and Fluorescence Spectroscopy
This protocol outlines how to measure the core photophysical properties of the probe in a specific solvent.[16]
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound probe in the desired solvent (e.g., ethanol). Create a series of dilutions from the stock. For accurate measurements, ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner-filter effects.[15][16]
-
Absorbance Measurement:
-
Fluorescence Measurement:
-
Emission Spectrum: Excite the sample at its λmax and scan a range of longer wavelengths to collect the emitted fluorescence. The peak of this spectrum is the emission maximum (λem).[16]
-
Excitation Spectrum: Set the emission detector to the λem and scan a range of shorter wavelengths. The resulting spectrum should resemble the shape of the absorbance spectrum.[16]
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., Nile Blue in methanol, Φ = 0.27).[6][16] The calculation uses the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where 's' denotes the sample and 'r' denotes the reference standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]
-
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. biotium.com [biotium.com]
- 10. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Nile Blue [omlc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues of Nile Blue Acrylamide in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting aggregation issues encountered with Nile blue acrylamide (B121943) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Nile blue acrylamide and why is it used?
This compound is a fluorescent monomer that covalently links the Nile blue dye to a polymer backbone.[1][2] This covalent linkage is crucial for creating stable, long-lasting fluorescent materials for various applications, including bioimaging, biosensors, and drug delivery research, as it prevents dye leaching.[3]
Q2: What causes this compound to aggregate in aqueous solutions?
The aggregation of this compound in aqueous solutions is primarily driven by the hydrophobic and planar structure of the Nile blue core. In water, these molecules tend to minimize their contact with the polar solvent by associating with each other through hydrophobic interactions and π-π stacking.[4][5] This self-association is a common phenomenon for many organic dyes with poor water solubility.[5]
Q3: What are the observable signs of this compound aggregation?
Aggregation of this compound can be identified through several key observations:
-
Visual Changes: The solution may appear cloudy or show visible precipitates, especially at higher concentrations.
-
Spectroscopic Changes:
-
UV-Vis Spectroscopy: A blue shift in the maximum absorption wavelength (λmax) is often observed, which is characteristic of H-aggregate formation. Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) are also a strong indicator of aggregation.[5][6]
-
Fluorescence Spectroscopy: A significant decrease in fluorescence intensity, known as fluorescence quenching, is a primary consequence of aggregation.[7][8]
-
Q4: How does aggregation affect my experiments?
Aggregation can have several detrimental effects on experimental outcomes:
-
Inaccurate Quantification: Fluorescence quenching leads to an underestimation of the concentration of the dye or the substance it is labeling.
-
Loss of Functionality: In biosensing applications, aggregation can hinder the interaction of the dye with its target analyte, leading to a loss of sensitivity.
-
Artifacts in Imaging: Aggregates can appear as bright, punctate spots in fluorescence microscopy, which can be misinterpreted as genuine biological signals.
-
Reduced Solubility and Stability: Aggregation can lead to the precipitation of the dye out of the solution over time, affecting the long-term stability of reagents.
Q5: At what concentration does this compound start to aggregate?
While the exact critical aggregation concentration (CAC) for this compound is not widely reported in the literature, studies on similar Nile blue derivatives suggest that aggregation can occur at concentrations as low as the micromolar (µM) range in aqueous solutions.[9] It is crucial to experimentally determine the optimal, non-aggregating concentration range for your specific experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound.
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Aggregation-induced quenching | 1. Decrease Concentration: Prepare a dilution series of your this compound solution and measure the fluorescence at each concentration. A non-linear increase in fluorescence with concentration suggests aggregation at higher concentrations. 2. Change Solvent: If possible, dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before diluting it into your aqueous buffer.[3] 3. Add Anti-aggregation Agents: Incorporate surfactants or cyclodextrins into your aqueous solution (see protocols below). |
| Incorrect pH | The fluorescence of Nile blue derivatives can be pH-sensitive.[10] Check the pH of your solution and adjust it if necessary. The optimal pH should be determined empirically for your application. |
| Photobleaching | Minimize exposure of the solution to light. Store stock solutions in the dark and at a low temperature (e.g., 4°C or -20°C).[2] |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Time-dependent aggregation | Aggregation can be a dynamic process. Prepare fresh solutions of this compound before each experiment. If you observe changes in absorbance or fluorescence over time, this indicates ongoing aggregation. |
| Variability in buffer composition | The ionic strength of the buffer can influence aggregation.[10] Ensure consistent buffer preparation for all experiments. High salt concentrations can sometimes promote aggregation. |
| Temperature fluctuations | Temperature can affect both solubility and the kinetics of aggregation. Maintain a consistent temperature throughout your experiments. |
Problem: Visible Precipitates or Cloudiness in the Solution
| Possible Cause | Troubleshooting Steps |
| Exceeded solubility limit | 1. Reduce Concentration: This is the most straightforward solution. 2. Improve Solubilization: Use a co-solvent or an anti-aggregation agent. 3. Filtration: For immediate use, you can filter the solution through a 0.22 µm syringe filter to remove larger aggregates, but be aware that smaller aggregates may still be present. |
| Poor initial dissolution | Ensure the this compound powder is fully dissolved. Sonication can aid in the dissolution process. |
Data Presentation
Table 1: Spectroscopic Properties of Nile Blue in Different Solvents
This table summarizes the absorption and emission maxima of the parent Nile blue dye in various solvents. Note that the acrylamide derivative may exhibit slightly different values, but the general trends are informative.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Water | 635 | 674 |
| Ethanol | 628 | 667 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Toluene | 493 | 574 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
Data sourced from Polysciences, Inc. technical datasheet.[2]
Experimental Protocols
Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
Objective: To determine the concentration at which this compound begins to aggregate in an aqueous solution.
Methodology:
-
Prepare a stock solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a dilution series: Prepare a series of dilutions of the stock solution in your aqueous buffer of interest. The concentration range should span from low nanomolar (nM) to high micromolar (µM).
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum (e.g., from 400 nm to 800 nm) for each dilution.
-
Analyze the data:
-
Plot the absorbance at the λmax versus the concentration. A linear relationship that adheres to the Beer-Lambert law indicates the absence of aggregation. A deviation from linearity suggests the onset of aggregation.
-
Normalize the absorption spectra. The appearance of a new, blue-shifted peak or a significant broadening of the main peak with increasing concentration is indicative of H-aggregate formation.[5][6]
-
Protocol 2: Mitigating Aggregation with Cyclodextrins
Objective: To prevent the aggregation of this compound using β-cyclodextrin.
Methodology:
-
Prepare a β-cyclodextrin solution: Prepare a stock solution of β-cyclodextrin (e.g., 8 mM) in your aqueous buffer.
-
Prepare this compound solution: Add a small aliquot of a concentrated this compound stock solution (in an organic solvent) to the β-cyclodextrin solution to achieve the desired final concentration of the dye.
-
Equilibrate: Gently mix the solution and allow it to equilibrate for a few minutes to facilitate the encapsulation of the dye within the cyclodextrin (B1172386) cavity.
-
Verify: Use UV-Vis or fluorescence spectroscopy to confirm the absence of aggregation, as described in the protocols above. The encapsulation of Nile red, a similar dye, within β-cyclodextrin has been shown to effectively prevent its aggregation.[4][5]
Visualizations
Caption: Causes and consequences of this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of fluorescence quenching in prototypical aggregation-induced emission systems: excited state dynamics with TD-DFTB - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nile Blue Acrylamide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Nile blue acrylamide (B121943) for various labeling applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Nile blue acrylamide and what are its primary applications? this compound is a fluorescent monomer that contains a polymerizable acrylamide group.[1] This feature allows it to be covalently incorporated into the backbone of polymers, hydrogels, and nanoparticles.[1][2] Its primary use is in the development of fluorescent sensors and probes for applications like bioimaging and drug delivery research.[1][3] The parent dye, Nile blue, is used in histology to stain cell nuclei and distinguish between neutral and acidic lipids.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound? The spectral properties of Nile blue and its derivatives are highly sensitive to the polarity of their environment, a characteristic known as solvatochromism.[4] In a nonpolar environment, the emission maximum is shorter, while in polar solvents like water, it shifts to longer, far-red wavelengths.[4] The fluorescence is also pH-dependent.[1] Therefore, it is crucial to determine the optimal excitation and emission settings for your specific experimental conditions. As a starting point, the parent Nile blue dye has an absorption maximum of around 635 nm and an emission maximum of approximately 674 nm in water.[2]
Q3: What is a good starting concentration for cell and tissue staining? The optimal concentration must be determined empirically by titration.[4] For live-cell imaging, a final working concentration of 250-500 nM is a suggested starting range.[5] For staining tissue sections, a concentration of approximately 5 µM has been used.[4] Always start with a low concentration and incrementally increase it to achieve a strong signal with minimal background.[4]
Q4: How should this compound be stored? this compound should be stored as a solid, protected from light, at -20°C. Stock solutions, typically prepared in a suitable solvent like DMSO, should also be stored at -20°C and protected from light to maintain stability.[3][5]
Q5: What factors can affect the polymerization of this compound in hydrogels? Successful polymerization of acrylamide-based hydrogels depends on several factors:
-
Initiator Concentration: The concentration of initiators like ammonium (B1175870) persulfate (APS) and the catalyst N,N,N′,N′-tetramethylethylenediamine (TEMED) is critical. Insufficient amounts can lead to slow or incomplete polymerization.
-
Oxygen Inhibition: Dissolved oxygen can inhibit the free-radical polymerization process. Degassing the monomer solution before adding the initiator is crucial for consistent results.
-
Temperature: Polymerization is temperature-dependent. Reactions are typically carried out at room temperature, but excessively low temperatures can slow down the process.
-
Purity of Reagents: The use of high-purity monomers and freshly prepared initiator solutions is recommended, as impurities can interfere with polymerization.
Data Presentation: Photophysical Properties
The following table summarizes key photophysical parameters for the parent Nile blue dye, which serves as the chromophore for this compound. Note that specific data for the acrylamide derivative is not consistently available, and these values are highly dependent on the experimental conditions (e.g., solvent, pH, conjugation state).[5][6]
| Property | Value | Solvent/Condition |
| Absorption Max (λabs) | ~628 nm | Ethanol |
| ~635 nm | Water | |
| Emission Max (λem) | ~667 nm | Ethanol |
| ~674 nm | Water | |
| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 | Methanol (at 626.8 nm)[7] |
| Quantum Yield (Φ) | ~0.27 | Methanol[7] |
Troubleshooting Guides
Problem 1: High Background Fluorescence or Non-Specific Staining
High background can obscure specific signals, leading to a poor signal-to-noise ratio.[4]
| Possible Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a lower concentration and gradually increase it.[4] |
| Autofluorescence | Run an unstained control sample to assess the level of endogenous fluorescence. If significant, consider using a commercial autofluorescence quenching agent or pre-bleaching the sample.[4] |
| Non-specific Binding | Increase the number and duration of washing steps after the staining incubation to thoroughly remove any unbound probe.[4] Including a mild detergent in the wash buffer can also help. |
| Contaminated Reagents | Use high-purity solvents and fresh buffers. For imaging, use optically clear, phenol (B47542) red-free media and glass-bottom dishes, as plastic can be a source of background fluorescence.[4] |
Problem 2: Weak or No Signal
A faint or absent signal can result from various factors related to the probe, sample, or imaging setup.[8]
| Possible Cause | Recommended Solution |
| Low Probe Concentration | If the background is low but the signal is weak, a modest increase in the probe concentration or incubation time may be necessary.[4][8] |
| Incorrect Filter Sets | Ensure the excitation and emission filters on the microscope are appropriate for the fluorescence spectrum of this compound in your specific sample environment.[4] |
| Low Target Abundance | Confirm the expression of the target protein or molecule. Consider using signal amplification techniques if the target is known to have low expression levels.[9] |
| Photobleaching | Minimize the exposure of the sample to excitation light before imaging. Use an anti-fade mounting medium if applicable. Nile blue derivatives generally exhibit good photostability.[5] |
Problem 3: Incomplete or Irregular Polymerization (for Hydrogels)
Issues with the polymerization process can lead to failed experiments when creating hydrogel-based sensors.
| Possible Cause | Recommended Solution |
| Inhibitors Present | Oxygen is a known inhibitor of free-radical polymerization. Degas the monomer solution thoroughly with an inert gas (e.g., nitrogen or argon) before adding initiators. |
| Degraded Initiators | Prepare fresh solutions of ammonium persulfate (APS) daily. Ensure the N,N,N′,N′-tetramethylethylenediamine (TEMED) has not expired. |
| Incorrect Temperature | Allow all solutions to equilibrate to room temperature before initiating polymerization, as low temperatures can significantly slow the reaction rate. |
| Contaminated Glassware | Ensure all glassware is meticulously cleaned, as detergents or other contaminants can hinder acrylamide polymerization. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells
This protocol provides a general framework for staining live or fixed cultured cells.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency. For fixed cell staining, fix cells with 4% paraformaldehyde in PBS for 10-15 minutes, followed by washing with PBS.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[5] On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 250-500 nM) in pre-warmed, serum-free culture medium or PBS.[5]
-
Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).[4] Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[4][5]
-
Washing: Remove the staining solution and wash the cells three to four times with warm PBS or imaging medium to remove unbound probe.[4][5]
-
Imaging: Add fresh, optically clear imaging medium to the cells and proceed with fluorescence microscopy using the appropriate filter sets.[4]
Protocol 2: Covalent Labeling of Proteins (General Framework)
This protocol outlines a general approach for covalent labeling of proteins with this compound. The acrylamide group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine. The efficiency and specificity will depend on the protein and reaction conditions. Optimization is required.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer). The optimal pH will depend on the target amino acid for conjugation. The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[10]
-
Dye Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mg/mL).[10]
-
Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for several hours to overnight at room temperature or 4°C, protected from light.
-
Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Nile blue dye (at its λmax, ~630 nm).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polysciences.com [polysciences.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nile Blue [omlc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Nile blue acrylamide photobleaching and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nile Blue acrylamide (B121943) photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Nile Blue acrylamide.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss or fading of this compound fluorescence during imaging. | Photobleaching: The fluorophore is being irreversibly damaged by the excitation light. | 1. Optimize Imaging Parameters: * Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] * Minimize Exposure Time: Keep camera exposure times as short as possible.[1] * Use Neutral Density Filters: These filters reduce illumination intensity without changing the wavelength.[1]2. Utilize Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium to scavenge reactive oxygen species (ROS) that cause photobleaching.[2] See the Experimental Protocols section for recipes. |
| Low initial fluorescence signal. | Suboptimal pH: The fluorescence of Nile Blue derivatives can be pH-sensitive. | Ensure the imaging buffer is at an optimal pH. For many applications, a slightly alkaline pH can enhance fluorescence. |
| Incorrect Filter Sets: The microscope's excitation and emission filters may not be correctly matched to this compound's spectral properties. | Verify that your filter sets are appropriate for this compound (Excitation max ~628 nm, Emission max ~667 nm in Ethanol).[3] | |
| Autofluorescence obscures the this compound signal. | Endogenous Fluorophores: Biological samples naturally contain molecules that fluoresce. | Pre-bleach the sample: Expose the sample to the excitation wavelength before labeling to reduce background fluorescence. |
| Mounting Medium: Some mounting media can exhibit autofluorescence. | Test different mounting media to find one with minimal background fluorescence in the desired spectral range. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[4] When the fluorophore absorbs light, it can enter a long-lived excited state (the triplet state). In this state, it is more likely to react with other molecules, particularly molecular oxygen, generating reactive oxygen species (ROS).[5] These ROS can then chemically modify the dye, rendering it non-fluorescent.[5] While Nile Blue derivatives are known for their relatively high photostability compared to some other dyes, they are still susceptible to this process under intense or prolonged illumination.[3][6]
Q2: How does the photostability of this compound compare to other common fluorescent dyes?
A2: Nile Blue derivatives generally exhibit high photostability.[3] Qualitative evidence suggests they are more resistant to photobleaching than some conventional dyes like fluorescein.[3] However, quantitative comparisons can be highly dependent on the experimental conditions.
Quantitative Photophysical Properties of Selected Fluorophores
| Fluorescent Monomer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Nile Blue Methacrylamide * | ~628 (in Ethanol) | ~667 (in Ethanol) | 76,800 (for Nile Blue in Ethanol)[7] | ~0.27 (for Nile Blue in Methanol)[3] |
| Rhodamine B methacrylate | High | High | ~110,000 | ~0.31 |
| Fluorescein O-methacrylate | ~490 | ~515 | ~75,000 | ~0.9 |
| Cyanine Monomer (generic) | Varies | Varies | Varies | Varies |
*Note: Data for Nile Blue Methacrylamide is often based on the parent Nile Blue dye, as specific data for the acrylamide derivative is not always available.[3]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[2] They work primarily by scavenging reactive oxygen species (ROS) that are produced during fluorescence excitation.[2] Common components of antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I make my own antifade mounting medium?
A4: Yes, several effective "do-it-yourself" antifade recipes are available. These are often more cost-effective than commercial options. See the Experimental Protocols section for detailed recipes for n-propyl gallate (NPG) and p-phenylenediamine (PPD) based antifade solutions.[8][9][10]
Q5: For live-cell imaging, what are the best strategies to prevent photobleaching of this compound?
A5: For live-cell imaging, it is crucial to use reagents and techniques that are non-toxic.
-
Use Live-Cell Compatible Antifade Reagents: Commercial options like ProLong™ Live Antifade Reagent are specifically designed for this purpose.[11][12][13] These reagents are formulated to be non-toxic and effective at physiological conditions.
-
Optimize Imaging Conditions: Minimizing light exposure is critical. Use the lowest possible excitation power and shortest exposure times that still yield a good signal.[14]
-
Consider Advanced Imaging Techniques: Techniques like spinning disk confocal or light-sheet microscopy can be less phototoxic than traditional confocal microscopy.
Experimental Protocols
Protocol 1: Determination of Photobleaching Half-life (t½)
The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[3]
Materials:
-
This compound-labeled sample mounted on a microscope slide.
-
Confocal or epifluorescence microscope with a stable light source.
Procedure:
-
Sample Preparation: Prepare your sample incorporating this compound. For measuring intrinsic photostability, avoid using antifade reagents in the mounting medium.[3]
-
Microscopy Setup:
-
Use a consistent excitation wavelength and intensity across all experiments.[3]
-
Use the same objective and magnification for all measurements.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to accurately capture the fluorescence decay.[3]
-
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI.[3]
-
Plot the normalized fluorescence intensity against time.
-
The photobleaching half-life (t½) is the time at which the fluorescence intensity reaches 50% of its initial value.[3]
-
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This recipe is widely used and is less toxic than PPD-based solutions.[8][9]
Materials:
-
n-propyl gallate (NPG)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. (Note: NPG does not dissolve well in aqueous solutions).[9]
-
In a tube, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
While stirring vigorously, slowly add 0.1 parts of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.[9]
-
Aliquot into light-blocking tubes and store at -20°C.
Protocol 3: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-phenylenediamine (PPD)
-
1M Tris-HCl, pH 9.0
-
Glycerol
-
Deionized water
Procedure:
-
In a 15 ml centrifuge tube, dissolve 0.020 g of p-phenylenediamine in 1 ml of 1M Tris-HCl (pH 9.0) and 2 ml of deionized water. Vortex until fully dissolved.[10]
-
Add 7 ml of glycerol and vortex to mix thoroughly.[10]
-
Wrap the tube in foil to protect it from light and store it at -20°C.[10]
-
Warm the solution before use. Discard if it becomes dark in color.[10]
Visualizations
Photobleaching Mechanism
The following diagram illustrates the general mechanism of fluorophore photobleaching. Upon excitation, the fluorophore transitions from the ground state (S₀) to an excited singlet state (S₁). While it can return to the ground state via fluorescence, it can also undergo intersystem crossing to a longer-lived triplet state (T₁). In this triplet state, the fluorophore can react with molecular oxygen (³O₂) to produce reactive oxygen species (ROS), which can then irreversibly damage the fluorophore, leading to a non-fluorescent state.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues | MDPI [mdpi.com]
- 7. Nile Blue [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Inconsistent Nile Blue Acrylamide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of acrylamide (B121943) with Nile blue.
Troubleshooting Guide
Inconsistent results in Nile blue acrylamide polymerization can arise from a variety of factors, from reagent quality to reaction conditions. The table below outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Polymerization | 1. Inhibitor Presence: Dissolved oxygen is a common inhibitor of free-radical polymerization.[1] 2. Low Temperature: The catalytic activity of initiators is significantly reduced at lower temperatures (e.g., 7-8°C).[2] 3. Degraded Initiators: Ammonium persulfate (APS) solutions are not stable and should be prepared fresh daily.[2] 4. Incorrect pH: A low pH can protonate the TEMED catalyst, slowing the reaction.[3] 5. Inhibitory Effect of Nile Blue: Nile blue derivatives can act as spin traps, retarding or inhibiting the polymerization process.[4] | 1. Degas the monomer solution thoroughly under vacuum before adding initiators.[1] 2. Ensure all solutions and the reaction environment are at room temperature (23-25°C).[2][3] 3. Always use a freshly prepared 10% (w/v) APS solution.[2] 4. Check and adjust the pH of the monomer solution to be within the optimal range for polymerization. 5. Optimize initiator concentrations; a slight increase may be necessary to counteract the inhibitory effect. |
| Rapid, Uncontrolled Polymerization | 1. High Temperature: The polymerization of acrylamide is exothermic; excess heat can accelerate the reaction rate uncontrollably.[3] 2. Excessive Initiator Concentration: High concentrations of APS and TEMED can lead to a very rapid reaction.[2] | 1. Conduct the polymerization in a temperature-controlled water bath to dissipate heat.[3] 2. Reduce the concentration of APS and/or TEMED. |
| Inconsistent Dye Incorporation | 1. Poor Dye Solubility: Nile blue may not be fully dissolved in the monomer solution. 2. Non-covalent Interactions: The dye may be physically trapped rather than covalently incorporated. 3. Premature Precipitation: The dye-monomer conjugate may precipitate out of solution before polymerization. | 1. Ensure the this compound monomer is fully dissolved before initiating polymerization. Sonication may be helpful. 2. Confirm that the Nile blue has been properly functionalized with an acrylamide group for covalent linkage.[5][6] 3. Adjust solvent composition or monomer concentration to maintain solubility. |
| Formation of Insoluble Polymer | 1. High Monomer Concentration: This can lead to the "gel effect" or "Trommsdorff effect," resulting in an uncontrolled reaction and insoluble polymer.[3] 2. Presence of Cross-linker Contaminants: Trace amounts of cross-linking agents like bis-acrylamide can cause the formation of an insoluble gel.[3] | 1. Reduce the initial monomer concentration.[3] 2. Ensure all glassware is meticulously clean to prevent cross-contamination.[3] |
| Opaque or Turbid Polymer | 1. Polymerization at Low Temperatures: Gels polymerized at low temperatures (0-4°C) can be turbid and inelastic.[1][2] 2. Excessive Initiator Concentration: High initiator levels can result in very short polymer chains, affecting the optical properties of the material.[2] | 1. Maintain the polymerization temperature between 23-25°C.[1][2] 2. Optimize and potentially reduce the concentrations of APS and TEMED.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound polymerization?
The optimal temperature for acrylamide polymerization is generally between 23-25°C.[3] Temperatures that are too low can significantly slow down or stall the reaction, while higher temperatures can lead to rapid, uncontrolled polymerization due to the exothermic nature of the reaction.[2][3] It is crucial to maintain a consistent temperature for reproducible results.[1]
Q2: How critical is the purity of the acrylamide and Nile blue monomer?
Reagent purity is extremely important. Poor-quality acrylamide can contain contaminants like acrylic acid, which can introduce unwanted ionic properties into the polymer, or linear polyacrylamide, which can affect reproducibility.[1] Similarly, ensure your this compound is of high purity to facilitate proper incorporation into the polymer backbone. Using electrophoresis-grade reagents is recommended.[3]
Q3: Why is degassing the monomer solution necessary?
Oxygen is a potent inhibitor of the free-radical polymerization process.[1] Dissolved oxygen in your monomer solution will scavenge the free radicals generated by the APS/TEMED system, preventing the initiation of polymerization chains. Thoroughly degassing the solution, for example by applying a vacuum for 15 minutes, is a critical step to ensure a complete and reproducible reaction.[1][2]
Q4: My polymerization is consistently failing or is very slow, even with fresh initiators and proper temperature. What could be the issue?
If you have ruled out common issues like old initiators, low temperature, and the presence of oxygen, the Nile blue derivative itself may be inhibiting the reaction. Nile Blue is structurally similar to known polymerization inhibitors and can act as a spin trap, which interferes with the free-radical process.[4] You may need to carefully optimize (potentially increase) the initiator concentrations to overcome this inhibitory effect.
Q5: Can the concentration of the initiators (APS and TEMED) affect the final polymer?
Yes, absolutely. The concentration of initiators not only affects the rate of polymerization but also the properties of the resulting polymer.[1] Increasing the initiator concentration leads to a decrease in the average polymer chain length.[1] Excessively high concentrations can produce very short polymer chains, resulting in a less elastic or even non-gelling solution, while too little can lead to incomplete polymerization.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Nile Blue-Containing Polyacrylamide Hydrogel
This protocol describes a general method for the free-radical polymerization of acrylamide with this compound.
Materials:
-
Acrylamide
-
This compound
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Reaction vessel (e.g., glass vial or flask)
-
Constant temperature water bath
Procedure:
-
Prepare Monomer Solution: Dissolve the desired amounts of acrylamide and this compound in deionized water in the reaction vessel to achieve the target total monomer concentration (e.g., 10% w/v). Ensure the this compound is fully dissolved.
-
Degas Monomer Solution: Place the reaction vessel in a vacuum chamber and apply a vacuum for at least 15 minutes to remove dissolved oxygen.[2]
-
Equilibrate Temperature: Place the reaction vessel in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C) and allow the solution to equilibrate.[3]
-
Prepare Initiator Solution: Prepare a fresh 10% (w/v) solution of APS in deionized water. This solution degrades quickly and should be made fresh for each experiment.[2][3]
-
Initiate Polymerization: While stirring the monomer solution, add the required amount of TEMED, followed by the fresh APS solution.[3]
-
Allow Polymerization: Continue stirring for the desired reaction time or until polymerization is complete, as indicated by a significant increase in viscosity. The time required will depend on the specific concentrations and temperature.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for acrylamide polymerization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| Total Monomer (%T) | 3% - 30% (w/v) | Higher concentrations lead to faster polymerization.[1] |
| Ammonium Persulfate (APS) | 1 to 10 mM | Should be approximately equimolar with TEMED.[1] |
| TEMED | 1 to 10 mM | Should be approximately equimolar with APS.[1] |
Table 2: Environmental and Physical Parameters
| Parameter | Recommended Value/State | Rationale |
| Temperature | 23 - 25 °C | Optimal for reaction rate and polymer properties.[1][3] |
| Oxygen | Must be removed (degassed) | Oxygen inhibits free-radical polymerization.[1] |
| pH | Neutral to slightly basic | Low pH can inhibit the catalytic activity of TEMED.[3] |
Visualizations
Caption: Troubleshooting workflow for inconsistent polymerization.
Caption: Key stages of free-radical polymerization.
References
Technical Support Center: Purification of Nile blue Acrylamide-Labeled Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of Nile blue acrylamide-labeled polymers.
Frequently Asked Questions (FAQs)
Q1: Why is purification of my this compound-labeled polymer necessary?
A1: Purification is a critical step to remove unreacted Nile blue acrylamide (B121943) monomers, as well as other reaction components like initiators and catalysts.[1] Failure to remove these impurities can lead to inaccurate quantification of labeling, high background fluorescence in imaging applications, and potential cytotoxicity in biological assays.
Q2: What are the common methods for purifying labeled polymers?
A2: The most common purification methods for polymers are based on size differences and solubility. These include:
-
Dialysis: Effective for removing small molecules from polymers in solution by diffusion across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size as they pass through a column packed with porous beads. Larger polymer molecules elute before smaller, unreacted dye molecules.[2]
-
Precipitation: Involves adding a non-solvent to the polymer solution to cause the polymer to precipitate, leaving the more soluble, unreacted dye in the supernatant. Acetone (B3395972) is a common precipitant for polyacrylamide.[3][4]
-
Gel Electrophoresis (PAGE): Can be used to separate the labeled polymer from free dye, especially for analytical purposes or small-scale purifications. The polymer will migrate slower through the gel than the small dye molecule.
Q3: How can I confirm that the purification was successful?
A3: Successful purification can be confirmed by a combination of spectroscopic and chromatographic techniques:
-
UV-Vis Spectroscopy: After successful labeling and purification, the UV-Vis spectrum of the polymer solution should show a new absorbance peak corresponding to the Nile blue dye (around 630 nm), which is absent in the spectrum of the unlabeled polymer.[1][5] The absence of a distinct shoulder or a separate peak at the absorbance maximum of the free dye indicates successful removal of unreacted monomer.
-
Fluorescence Spectroscopy: The purified polymer solution will exhibit fluorescence when excited at the appropriate wavelength for Nile blue (around 628 nm in ethanol). The emission spectrum can be compared to that of the free dye to check for any shifts that may indicate successful conjugation.
-
Size Exclusion Chromatography (SEC): An analytical SEC run of the purified polymer should show a single major peak corresponding to the polymer, with no significant peak at the elution volume of the free dye.
Q4: What is a reasonable yield to expect after purification?
A4: The expected yield of purified labeled polymer can vary significantly depending on the initial labeling efficiency and the chosen purification method. Yields can range from 50% to over 90%. It is important to optimize both the labeling reaction and the purification protocol to maximize recovery. For instance, repeated precipitation cycles can increase purity but may lead to sample loss with each step.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound-labeled polymers.
Issue 1: Low Yield of Labeled Polymer After Purification
| Possible Cause | Suggested Solution |
| Polymer precipitation during dialysis. | Ensure the dialysis buffer is a good solvent for the polymer and that the pH and ionic strength are optimal for polymer solubility. Avoid dialyzing against pure deionized water, as this can cause osmotic stress and potential precipitation.[6] |
| Adsorption of the polymer to the SEC column matrix. | Use a column matrix with low non-specific binding properties. Ensure the mobile phase is optimized for your polymer to prevent interactions with the column. |
| Incomplete precipitation of the polymer. | Optimize the volume of the non-solvent (e.g., acetone) added. Ensure the mixture is sufficiently cooled and allowed enough time for complete precipitation.[7] |
| Loss of polymer during supernatant removal after precipitation. | Be careful when decanting the supernatant. Centrifuge at a sufficient speed and for an adequate duration to ensure a compact pellet.[8] |
Issue 2: Presence of Free this compound After Purification
| Possible Cause | Suggested Solution |
| Inadequate dialysis time or infrequent buffer changes. | Increase the dialysis duration and the frequency of buffer changes. A common protocol involves dialyzing for 2-4 hours with at least two buffer changes, followed by an overnight dialysis with a fresh buffer change.[9] |
| Incorrect molecular weight cut-off (MWCO) of the dialysis membrane. | Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your polymer but large enough to allow the free dye to pass through. For example, for a 50 kDa polymer, a 10 kDa MWCO membrane is appropriate. |
| Co-elution of free dye with the polymer in SEC. | Optimize the column length, flow rate, and mobile phase to improve the resolution between the polymer and the free dye. A longer column and a slower flow rate generally provide better separation.[10] |
| Entrapment of free dye in the precipitated polymer. | Wash the polymer pellet with the non-solvent after the initial precipitation and centrifugation. This helps to remove any trapped free dye. |
Issue 3: Aggregation of the Labeled Polymer
| Possible Cause | Suggested Solution |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer conditions to find one that maintains the solubility and stability of your labeled polymer. The addition of salt (e.g., 0.15 M NaCl) can help to minimize ionic interactions that may lead to aggregation.[11] |
| High concentration of the polymer solution. | Work with more dilute polymer solutions during purification. If a high concentration is required for downstream applications, concentrate the polymer after purification using methods like ultrafiltration. |
| Hydrophobic interactions. | The Nile blue dye is hydrophobic, and its conjugation to the polymer can increase the overall hydrophobicity, potentially leading to aggregation in aqueous solutions. The addition of a small amount of a non-ionic surfactant might help to mitigate this. |
Experimental Protocols
Protocol 1: Purification by Dialysis
-
Membrane Selection and Preparation: Choose a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of the polymer. Pre-wet the membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Securely close one end of the dialysis tubing with a clip. Load the labeled polymer solution into the tubing, leaving some headspace to allow for potential sample dilution. Securely close the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 100-200 times the sample volume) in a beaker with gentle stirring.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours to maintain a high concentration gradient. Then, perform a final buffer change and allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the clips and transfer the purified polymer solution to a clean container.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your polymer. Equilibrate the column with a filtered and degassed mobile phase that is a good solvent for your polymer.
-
Sample Preparation: Centrifuge or filter your labeled polymer solution to remove any particulates before injecting it into the SEC system.[12]
-
Injection and Elution: Inject the sample onto the column and begin the elution with the mobile phase at an optimized flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The labeled polymer will elute in the earlier fractions, while the smaller, unreacted this compound will elute in the later fractions.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy to identify the fractions containing the purified labeled polymer and to confirm the absence of free dye. Pool the desired fractions.
Protocol 3: Purification by Precipitation
-
Solvent Selection: Use a solvent in which the polymer is soluble and a non-solvent in which the polymer is insoluble but the unreacted dye is soluble. For polyacrylamide, a common solvent is water, and a common non-solvent is acetone.[3]
-
Precipitation: While stirring the labeled polymer solution, slowly add the cold (-20°C) non-solvent (e.g., 4 volumes of acetone to 1 volume of polymer solution).[7] Continue stirring for a set period to allow for complete precipitation.
-
Pelleting: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated polymer.[4]
-
Washing: Carefully decant the supernatant containing the unreacted dye. Resuspend the pellet in a fresh volume of the cold non-solvent to wash away any remaining impurities.
-
Repeat and Dry: Repeat the centrifugation and washing steps as needed. After the final wash, carefully remove all the supernatant and allow the polymer pellet to air-dry or dry under vacuum to remove any residual non-solvent.
-
Resuspension: Resuspend the purified polymer pellet in a suitable buffer for storage or downstream applications.
Data Presentation
Table 1: Comparison of Purification Methods for this compound-Labeled Polyacrylamide
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane | Good to Excellent | High | Simple, gentle on the polymer | Time-consuming, can lead to sample dilution |
| Size Exclusion Chromatography (SEC) | Size-based separation in a column | Excellent | Good to High | High resolution, can be analytical or preparative | Requires specialized equipment, potential for sample dilution |
| Precipitation | Differential solubility | Good | Moderate to High | Fast, concentrates the sample | Can cause polymer aggregation, potential for co-precipitation of impurities |
Note: Purity and yield are dependent on the specific polymer, labeling efficiency, and optimization of the purification protocol.
Visualizations
Caption: Experimental workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for purification outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3.5. Size-Exclusion Chromatography and Polyacrylamide Gel Electrophoresis [bio-protocol.org]
- 3. US3919140A - Process for producing acrylamide polymers in an acetone-water solvent system - Google Patents [patents.google.com]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. Fluorescent Labeling of Ultrahigh Molecular Weight Polyacrylamide Polymers in Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repligen.com [repligen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Problems of Nile Blue Acrylamide Copolymers
This technical support center is designed for researchers, scientists, and drug development professionals working with Nile blue acrylamide (B121943) copolymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when trying to dissolve your Nile blue acrylamide copolymer.
| Problem | Potential Cause | Suggested Solution |
| Copolymer does not dissolve in water. | The copolymer may be too hydrophobic due to a high proportion of this compound or a hydrophobic comonomer. | - Try dissolving the copolymer in a small amount of a water-miscible organic solvent first, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), before adding water. - Consider using a mixture of water and a polar organic solvent, such as a 60/40 water/ethanol mixture, which has been shown to be effective for synthesizing polyacrylamide without gelation[1]. |
| Copolymer forms a gel-like substance in water. | High molecular weight polyacrylamide and its derivatives can form gels at concentrations above 10%[2]. This can also occur if the powder is not dispersed properly, leading to the formation of clumps where the outer layer hydrates and prevents water from reaching the core. | - Ensure the copolymer concentration is not too high. - Add the copolymer powder slowly to the vortex of a vigorously stirred solvent to ensure individual particles are wetted. - Pre-wetting the powder with a non-solvent like a small amount of ethanol before adding it to water can help prevent clumping. |
| Copolymer precipitates out of solution when the temperature is raised. | The copolymer may exhibit Lower Critical Solution Temperature (LCST) behavior, a characteristic of polymers like poly(N-isopropylacrylamide) (PNIPAAm). Above the LCST, the polymer becomes insoluble. | - Maintain the solution temperature below the LCST of the copolymer. - The LCST can be influenced by the copolymer composition; a higher content of hydrophilic monomers can increase the LCST[3]. |
| Copolymer solubility is highly dependent on pH. | The Nile blue moiety and potentially other comonomers (like acrylic acid) can have ionizable groups. The protonation state of these groups affects the polymer's overall charge and its interaction with the solvent. For some copolymers, fluorescence intensity, which is related to the local hydrophobic environment, increases at higher pH[4]. | - Adjust the pH of the solution. For copolymers with acidic groups, increasing the pH can increase solubility. For those with basic groups, decreasing the pH may improve solubility. - The fluorescence of Nile blue itself is pH-sensitive, which can be an indicator of changes in the local polymer environment affecting solubility[5]. |
| Copolymer is soluble but the solution has low fluorescence. | The fluorescent dye may be quenched due to aggregation of the copolymer chains or interaction with other components in the solution. | - Dilute the solution to reduce the likelihood of aggregation. - Ensure the solvent is optimal for Nile blue fluorescence. Nile blue has different emission maxima in different solvents[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving a new this compound copolymer?
A1: Start with polar solvents. Water is a good first choice for acrylamide-based polymers[6]. If solubility in water is poor, try polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or ethylene (B1197577) glycol[7]. For copolymers with significant hydrophobic character from the Nile blue monomer, starting with a small amount of DMSO to create a stock solution is a common practice, especially for applications like fluorescence microscopy.
Q2: How does the ratio of this compound to the comonomer affect solubility?
A2: The ratio of the monomers is a critical factor. Increasing the proportion of the hydrophobic this compound monomer will generally decrease the copolymer's solubility in polar solvents like water and may lower its Lower Critical Solution Temperature (LCST) if copolymerized with a thermoresponsive monomer like N-isopropylacrylamide[3][7]. Conversely, a higher proportion of a hydrophilic comonomer like acrylamide will enhance water solubility.
Q3: Can I predict the solubility of my this compound copolymer?
A3: While precise prediction is challenging without experimental data, you can make an educated guess based on the composition. A copolymer with a high percentage of acrylamide will likely be soluble in water[6]. If it contains N-isopropylacrylamide, it will likely be thermoresponsive[3]. The presence of the this compound will add hydrophobicity and potential pH-sensitivity. For a more theoretical approach, the solubility parameter of the copolymer can be estimated using group contribution methods.
Q4: My copolymer is designed for bio-imaging. What solvent should I use to prepare it for cell staining?
A4: For live-cell imaging, it is crucial to use a biocompatible solvent system. A common procedure is to prepare a concentrated stock solution of the fluorescently labeled polymer in an organic solvent like DMSO and then dilute it to the final working concentration in a cell culture medium or a buffered saline solution.
Q5: How can I purify my copolymer to remove unreacted monomers and improve its solubility characteristics?
A5: Precipitation is a common method for purifying polymers. For water-soluble acrylamide copolymers, precipitation can often be achieved by adding the aqueous polymer solution to a large volume of a non-solvent such as acetone (B3395972) or methanol[1][2]. The precipitated polymer can then be collected by filtration or centrifugation and dried.
Data Presentation
Table 1: Qualitative Solubility of Polyacrylamide in Common Solvents
This table provides a general guide to the solubility of polyacrylamide, which can be used as a starting point for assessing the solubility of this compound copolymers, keeping in mind that the incorporation of the Nile blue monomer will increase hydrophobicity.
| Solvent | Solubility | Reference |
| Water | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Ethylene Glycol | Soluble | [6] |
| Formamide | Soluble | [6] |
| Ethanol | Insoluble | [2][7] |
| Acetone | Insoluble | [2][7] |
| Methanol | Insoluble | [2] |
| Dioxane | Insoluble | [7] |
| Heptane/Hexane | Insoluble | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Copolymer (Example with Acrylamide)
This protocol describes a general method for the free-radical polymerization of this compound with acrylamide in a water/ethanol solvent system to maintain solubility during synthesis[1].
Materials:
-
This compound
-
Acrylamide
-
Potassium persulfate (initiator)
-
Deionized water
-
Ethanol
-
Acetone (for precipitation)
-
Round-bottom flask with a magnetic stirrer and condenser
-
Nitrogen or argon gas supply
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of this compound and acrylamide in a 60:40 (v/v) mixture of deionized water and ethanol.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen.
-
Under a nitrogen/argon atmosphere, add the initiator, potassium persulfate (a typical concentration is ~0.1-1 mol% relative to the total monomer concentration).
-
Heat the reaction mixture to 60-70 °C and stir for 4-24 hours.
-
To purify the copolymer, cool the reaction mixture to room temperature and slowly add it dropwise to a large volume of vigorously stirred acetone to precipitate the polymer.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Protocol 2: Determination of Copolymer Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound.
Materials:
-
This compound copolymer
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the dried copolymer to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vial to confirm that excess solid copolymer remains, indicating a saturated solution.
-
Centrifuge the vial at high speed to pellet the undissolved copolymer.
-
Carefully pipette a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved copolymer using a calibrated UV-Vis spectrophotometer (measuring the absorbance of the Nile blue chromophore) or HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or g/L.
Visualizations
Caption: Experimental workflow for determining copolymer solubility.
Caption: Troubleshooting logic for copolymer solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Anionic Polyacrylamide - Beijing Sinofloc Chemical Co., Ltd. [sinofloc.com]
- 3. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. polysciences.com [polysciences.com]
- 6. POLYACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 7. greenchemdy.com [greenchemdy.com]
Technical Support Center: Nile Blue and Acrylamide Interference in Biological Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from Nile Blue and acrylamide (B121943) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Nile Blue and how can it interfere with my experiments?
Nile Blue is a fluorescent dye commonly used for staining lipids, cell nuclei, and mitochondria.[1] Its inherent fluorescence can interfere with assays that use fluorescent readouts by causing high background or spectral overlap with other fluorophores.[2][3][4] Furthermore, Nile Blue can be cytotoxic, affecting cell viability and mitochondrial function, which can confound the results of cell-based assays.[5][6][7][8]
Q2: What is acrylamide and what are its primary mechanisms of interference?
Acrylamide is a reactive molecule that can covalently modify proteins, particularly at cysteine residues, through a process called Michael addition.[1] This modification can alter protein structure and function, leading to enzyme inhibition or inactivation.[1] Acrylamide is also known to induce oxidative stress and activate various signaling pathways, which can impact cellular health and response to experimental treatments.[9]
Q3: Can Nile Blue interfere with non-fluorescent assays?
Yes. Due to its broad absorption spectrum, Nile Blue can interfere with colorimetric assays such as MTT, XTT, and MTS, which rely on measuring absorbance changes. The dye itself can absorb light in the same wavelength range as the formazan (B1609692) product of these assays, leading to inaccurate measurements of cell viability.
Q4: How can residual acrylamide from polyacrylamide gel electrophoresis (PAGE) affect downstream protein analysis?
Residual acrylamide in protein samples eluted from gels can covalently modify the proteins. This can interfere with subsequent analyses such as mass spectrometry, where the adduction of acrylamide to peptides can complicate spectral interpretation. It can also inhibit the activity of enzymes being studied.
Q5: Are there alternatives to using Nile Blue for mitochondrial staining?
Yes, several alternative fluorescent dyes are available for mitochondrial staining, each with different properties. Some common alternatives include MitoTracker dyes (e.g., MitoTracker Green FM, MitoTracker Red CMXRos), Rhodamine 123, and JC-1.[10][11][12][13] The choice of dye will depend on the specific experimental requirements, such as whether the cells need to be fixed or if mitochondrial membrane potential is being assessed.
Q6: What are some alternatives to polyacrylamide gels for protein separation?
For applications where residual acrylamide is a concern, alternative protein separation methods can be used. These include native PAGE, which separates proteins in their folded state without a polyacrylamide matrix, and agarose (B213101) gel electrophoresis for proteins.[5][9][14][15] Additionally, gel-free separation techniques like liquid chromatography are also available.
Troubleshooting Guides
Issue 1: High Background Fluorescence in an Assay Using Nile Blue
Symptoms:
-
High signal in negative control wells or unstained samples.
-
Difficulty distinguishing between specific signal and background noise.
Troubleshooting Workflow:
Caption: Troubleshooting high background fluorescence.
Issue 2: Unexpected Enzyme Inhibition or Protein Modification
Symptoms:
-
Lower than expected enzyme activity in samples exposed to acrylamide.
-
Shift in protein migration or unexpected bands in a Western blot after PAGE.
-
Inconsistent results in protein quantification assays.
Troubleshooting Workflow:
Caption: Troubleshooting acrylamide interference.
Data Presentation
Table 1: Reported Cytotoxicity of Nile Blue in Different Cell Lines
| Cell Line | Assay | IC50 Concentration | Exposure Time | Reference |
| Normal Human Fibroblasts | Colony Formation | >95% inhibition at 0.1 µg/mL | 1 hour | [5] |
| Li-Fraumeni Syndrome (LFS) cells | Colony Formation | No significant effect at 0.1 µg/mL | 1 hour | [5] |
| HL60 (Human Myeloid Leukemia) | Cell Viability (Flow Cytometry) | ~50% inhibition at 12.5 µM (with photoactivation) | Not Specified | [16] |
| Mouse Fibroblasts (NIH/3T3) | MTT/Crystal Violet | Significant reduction at 1.0 mg/L (with photoactivation) | Not Specified | [17] |
Note: The cytotoxicity of Nile Blue can be significantly influenced by the presence of light ("phototoxicity") and varies between cell types.
Table 2: Potential Interference of Acrylamide with Common Protein Assays
| Assay | Principle | Potential for Interference | Mechanism of Interference |
| Bradford | Coomassie dye binding to proteins. | Low | The primary interaction is with the dye, and acrylamide is unlikely to significantly interfere.[18] However, high concentrations of any non-protein substance can potentially affect the assay. |
| BCA | Reduction of Cu2+ by proteins, followed by chelation with bicinchoninic acid (BCA). | Moderate to High | Reducing agents interfere with the BCA assay. While acrylamide itself is not a strong reducing agent, its reactions with proteins could potentially expose reducing moieties.[13] |
| Lowry | Reduction of Cu2+ by proteins and subsequent reduction of the Folin-Ciocalteu reagent. | Moderate to High | Similar to the BCA assay, the Lowry assay is sensitive to reducing agents.[13] |
Experimental Protocols
Protocol 1: Washout of Nile Blue from Live Cells Before an Assay
This protocol is designed to minimize the interference of Nile Blue in subsequent fluorescence or absorbance-based assays.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
Procedure:
-
After staining the cells with Nile Blue according to your standard protocol, aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed (37°C) sterile PBS. For each wash, add a sufficient volume of PBS to cover the cell monolayer and incubate for 2-3 minutes at room temperature.
-
After the second PBS wash, add pre-warmed complete cell culture medium to the cells.
-
Incubate the cells for at least 30 minutes at 37°C in a CO2 incubator to allow for the efflux of any unbound intracellular dye.
-
Aspirate the medium and replace it with the appropriate assay buffer or medium before proceeding with your assay.
Protocol 2: Dialysis to Remove Acrylamide from Protein Samples
This protocol is for removing residual acrylamide from protein samples, for example, after elution from a polyacrylamide gel.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-10 kDa for most proteins.
-
Dialysis buffer (e.g., Tris-HCl or PBS at a suitable pH for your protein).
-
Magnetic stirrer and stir bar.
-
A large beaker.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or boiling in a buffer solution.[10]
-
Load your protein sample into the dialysis tubing or cassette, ensuring there is some headspace to allow for potential volume changes.[19][20]
-
Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the volume of your sample.[19][20]
-
Place the beaker on a magnetic stirrer and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C.
-
For highly efficient removal, perform a third buffer change.[19]
-
Carefully remove the dialysis bag/cassette from the buffer and recover your protein sample.
Signaling Pathway Diagrams
Nile Blue-Induced Mitochondrial-Mediated Apoptosis
Nile Blue can accumulate in mitochondria and, particularly upon photoactivation, can lead to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c.
Caption: Nile Blue and apoptosis pathway.
Acrylamide-Induced Oxidative Stress and Inflammatory Signaling
Acrylamide exposure can lead to the generation of reactive oxygen species (ROS), which in turn activates stress-response signaling pathways such as the Nrf2 and NF-κB pathways, mediated by MAPKs.
Caption: Acrylamide-induced signaling pathways.
References
- 1. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. biotium.com [biotium.com]
- 5. Native-PAGE [assay-protocol.com]
- 6. med.unc.edu [med.unc.edu]
- 7. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Blue native electrophoresis protocol | Abcam [abcam.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. fishersci.com [fishersci.com]
- 12. Acrylamide risk in food products: The shortbread case study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 18. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Improving the signal-to-noise ratio of Nile blue acrylamide fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of Nile blue acrylamide (B121943) fluorescence in their experiments.
Troubleshooting Guide
Low signal-to-noise ratio in fluorescence imaging with Nile blue acrylamide can arise from various factors, from sample preparation to image acquisition settings. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak Fluorescence Signal | Low Dye Concentration: Insufficient labeling of the target molecule. | Increase the concentration of this compound in the staining solution. Optimization may be required to find the ideal concentration for your specific application. |
| Photobleaching: Destruction of the fluorophore by high-intensity excitation light. | - Reduce the excitation light intensity. - Decrease the exposure time during image acquisition. - Use an anti-fade mounting medium. - Acquire images in a single, rapid session. | |
| Fluorescence Quenching: Interaction with other molecules leading to non-radiative decay.[1] | - Ensure the purity of solvents and reagents. - Avoid known quenching agents in your buffers and media. - Electron transfer quenching can occur with certain amines.[1] | |
| Incorrect Filter Set: Mismatch between the excitation/emission filters and the spectral properties of this compound. | Use a filter set appropriate for Nile blue, which has an excitation maximum around 628 nm and an emission maximum around 667 nm in ethanol.[2] These values can shift depending on the solvent.[2] | |
| pH Sensitivity: The fluorescence of Nile blue derivatives can be pH-dependent.[3] | Maintain a consistent and optimal pH for your experimental buffer system. The fluorescence intensity may be reduced in acidic conditions.[3] | |
| High Background Fluorescence | Nonspecific Binding: The dye is binding to components other than the target of interest. | - Increase the number of washing steps after staining to remove unbound dye.[4] - Include a blocking step (e.g., with BSA) before staining. - Optimize the staining concentration to the lowest effective level. |
| Autofluorescence: Intrinsic fluorescence from the sample (e.g., cells, tissues) or materials (e.g., slides, plates).[5] | - Use slides and plates with low intrinsic fluorescence. - Perform a background subtraction during image analysis. - Use spectral unmixing techniques if the autofluorescence spectrum is known. | |
| Impure Dye: Fluorescent impurities in the this compound reagent. | Use high-purity, chromatography-grade this compound. | |
| Media Components: Phenol (B47542) red or other components in cell culture media can be fluorescent. | Use phenol red-free imaging medium for live-cell imaging.[6] | |
| Poor Image Quality/Noise | Detector Noise: Thermal noise (dark current) and read noise from the camera. | - Cool the camera to the manufacturer's recommended temperature. - Increase the signal by using a higher numerical aperture (NA) objective or increasing the excitation intensity (while balancing with photobleaching). |
| Photon Shot Noise: Inherent statistical fluctuation in the arrival of photons at the detector.[7] | Increase the number of collected photons by increasing exposure time or signal brightness.[7] | |
| Out-of-Focus Light: Fluorescence from above and below the focal plane reduces contrast. | - Use a confocal or structured illumination microscope to reject out-of-focus light.[8] - Apply deconvolution algorithms to computationally remove out-of-focus blur. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation and emission wavelengths for this compound are solvent-dependent. In ethanol, the absorption (excitation) maximum is approximately 628 nm, and the fluorescence emission maximum is around 667 nm.[2] In water, these shift to about 635 nm and 674 nm, respectively.[2] It is crucial to match your microscope's filters to the spectral properties of the dye in your specific experimental buffer.
Q2: How can I reduce photobleaching of this compound during my experiment?
A2: To minimize photobleaching, you can take several steps:
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides a sufficient signal.
-
Minimize Exposure Time: Keep the shutter open only during image acquisition.
-
Use Antifade Reagents: Mount your sample in a commercially available or self-made antifade medium.
-
Image Efficiently: Plan your imaging session to acquire all necessary data in the shortest possible time.
Q3: My background signal is very high. What are the common causes and solutions?
A3: High background fluorescence can be caused by several factors:
-
Nonspecific Staining: To reduce this, optimize the dye concentration, increase the number and duration of wash steps after staining, and consider using a blocking agent.[4]
-
Autofluorescence: Biological samples often have endogenous fluorophores. You can use a spectral imaging system and linear unmixing to separate the Nile blue signal from the autofluorescence. Alternatively, perform a background correction in your image analysis software.
-
Contaminated Reagents or Media: Ensure all buffers and media are fresh and free of fluorescent contaminants. For live-cell imaging, use a phenol red-free medium.[6]
Q4: Can I use this compound for live-cell imaging?
A4: Yes, Nile blue derivatives are used for live-cell imaging.[3][9] However, it's important to use a concentration that is not toxic to the cells and to minimize light exposure to reduce phototoxicity. A typical starting concentration for live-cell staining is in the range of 250-500 nM.[6]
Q5: What is fluorescence quenching and how can I avoid it with this compound?
A5: Fluorescence quenching is a process that decreases the fluorescence intensity. For Nile blue, this can occur via electron transfer, especially in the presence of amines.[1] To avoid quenching, ensure high purity of all reagents and solvents in your experimental setup. If you suspect quenching is an issue, you may need to identify and remove the quenching species from your system.
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general workflow for staining fixed cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and applications.
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a staining solution of this compound in PBS. A starting concentration of 1 µM is recommended, but a range of 0.1 µM to 5 µM should be tested for optimization.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium, preferably one containing an antifade reagent.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Nile blue.
-
Protocol 2: Quantifying Signal-to-Noise Ratio (SNR)
This protocol describes a basic method for quantifying the SNR from your fluorescence images, which is essential for optimizing your experimental parameters.
-
Image Acquisition:
-
Acquire images of your stained sample.
-
Acquire a background image from a region of the slide with no cells, using the identical acquisition settings.
-
-
Image Analysis using ImageJ/Fiji (or similar software):
-
Measure Signal Intensity:
-
Open your image of the stained sample.
-
Use a region of interest (ROI) tool to select an area that represents your specific signal (e.g., a stained organelle).
-
Measure the mean gray value of this ROI. This is your Signal Intensity (S) .
-
-
Measure Background Intensity and Noise:
-
Select an ROI in a background region of the same image (an area with no specific staining).
-
Measure the mean gray value of this background ROI. This is your Background Intensity (B) .
-
Measure the standard deviation of the gray values in this background ROI. This is your Noise (N) .
-
-
-
Calculate SNR:
-
The signal-to-noise ratio is calculated as: SNR = (S - B) / N
-
A higher SNR value indicates a better quality image with a stronger signal relative to the background noise.
-
Visualizations
Caption: Experimental workflow for staining and imaging with this compound.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. polysciences.com [polysciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Signal-to-Noise Considerations [evidentscientific.com]
- 8. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Nile Blue Acrylamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Nile blue acrylamide (B121943), a fluorescent monomer crucial for developing advanced probes and sensors in biomedical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for synthesizing Nile blue acrylamide?
This compound is synthesized through the acylation of Nile blue A with acryloyl chloride. This reaction typically involves a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The primary amine group of Nile blue A acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.
Q2: What are the key applications of this compound?
This compound is a fluorescent monomer used to covalently incorporate the Nile blue dye into polymer backbones. These fluorescent polymers are utilized in the creation of fluorescent microspheres or nanoparticles for applications such as bioimaging and drug delivery research.
Q3: How should this compound be stored?
It is recommended to store this compound protected from light at -20°C to ensure its stability.
Q4: What are the safety precautions for handling acryloyl chloride?
Acryloyl chloride is a corrosive and flammable substance. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and can polymerize exothermically if not properly stabilized.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction yields little to no this compound.
| Possible Cause | Suggested Solution |
| Inactive or Degraded Reagents | Use fresh, high-purity Nile blue A and acryloyl chloride. Ensure the solvent (e.g., anhydrous dichloromethane (B109758) or acetone) is dry, as moisture can hydrolyze acryloyl chloride. |
| Inadequate Base | Ensure a sufficient amount of base (e.g., triethylamine, typically 1.1-1.2 equivalents) is used to neutralize the HCl generated during the reaction. The absence of a base can halt the reaction. |
| Low Reaction Temperature | While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature for an extended period may slow down the reaction rate. Allow the reaction to gradually warm to room temperature and stir for a sufficient duration (e.g., 24 hours). |
| Premature Polymerization of Acryloyl Chloride | Ensure acryloyl chloride is properly stabilized and stored. Add it dropwise to the reaction mixture to control the initial exothermic reaction. |
Presence of Impurities and Side Products
Issue: The final product is impure, showing multiple spots on TLC or peaks in characterization analysis.
| Possible Cause | Suggested Solution |
| Side Reactions | While the primary amine of Nile blue A is the most likely site of acylation, O-acylation at the hydroxyl group can occur. To minimize this, use controlled reaction temperatures and consider protecting the hydroxyl group if necessary, although this adds complexity to the synthesis. |
| Excess Acryloyl Chloride | Using a large excess of acryloyl chloride can lead to side reactions and purification challenges. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents). |
| Hydrolysis of Acryloyl Chloride | The presence of water can lead to the formation of acrylic acid, which can complicate purification. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the starting material (Nile blue A) will be a major impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Purification Difficulties
Issue: Difficulty in isolating the pure this compound from the reaction mixture.
| Possible Cause | Suggested Solution |
| Emulsion Formation During Workup | During the aqueous wash steps, emulsions can form. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the product in water. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume. |
| Co-elution of Impurities During Chromatography | If using column chromatography, optimize the solvent system to achieve better separation between the product and impurities. A gradient elution may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-substituted acrylamides.
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR and mass spectrometry.
Data Presentation
The following table summarizes generalized quantitative parameters for the synthesis of N-substituted acrylamides, which can be used as a starting point for optimizing this compound synthesis.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratios | ||
| Nile Blue A | 1 equivalent | Starting material. |
| Acryloyl Chloride | 1.1 - 1.2 equivalents | A slight excess is often used to ensure complete reaction. |
| Triethylamine | 1.2 - 1.5 equivalents | Acts as a base to neutralize HCl. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetone | Must be anhydrous to prevent hydrolysis of acryloyl chloride. |
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
How to avoid self-quenching of Nile blue acrylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nile Blue acrylamide (B121943), focusing on the prevention of self-quenching to ensure optimal fluorescence performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is self-quenching and why does it occur with Nile Blue acrylamide?
A1: Self-quenching, also known as concentration quenching, is a phenomenon where the fluorescence intensity of a fluorophore, such as this compound, decreases at high concentrations. This occurs due to intermolecular interactions between excited-state and ground-state fluorophore molecules. The primary mechanisms are:
-
Strong Coupling (H-aggregate formation): At very close proximity, this compound molecules can form non-fluorescent dimers or aggregates (H-aggregates). This strong coupling leads to a blue shift in the absorption spectrum and a significant decrease in fluorescence.
-
Weak Coupling (Förster Resonance Energy Transfer - FRET): Energy can be transferred non-radiatively from an excited fluorophore to a nearby ground-state fluorophore of the same type (homoFRET). This process competes with fluorescence emission, leading to a reduction in the overall fluorescence quantum yield.
Q2: How does covalent incorporation of this compound into a polymer help prevent self-quenching?
A2: Covalently linking this compound into a polymer backbone is a highly effective strategy to minimize self-quenching.[1] By immobilizing the dye molecules within the polymer matrix, their mobility and ability to aggregate are significantly reduced. This spatial separation prevents the close dye-dye interactions necessary for both strong and weak coupling quenching mechanisms. This approach also enhances the long-term stability of the fluorescent signal by preventing dye leaching.[1]
Q3: What are the key factors that influence the self-quenching of this compound?
A3: Several experimental factors can influence the degree of self-quenching:
-
Concentration: This is the most critical factor. Higher concentrations of this compound increase the probability of intermolecular interactions, leading to more pronounced self-quenching.
-
Solvent: The polarity and viscosity of the solvent can affect the aggregation tendency and the photophysical properties of this compound. For instance, Nile Blue's fluorescence is known to be quenched in aqueous media but is more intense in hydrophobic environments.[2]
-
pH: The fluorescence of Nile Blue derivatives is pH-sensitive.[3] Changes in pH can alter the protonation state of the dye, affecting its electronic structure and, consequently, its fluorescence quantum yield and susceptibility to quenching. Generally, fluorescence intensity increases at higher pH.[3]
-
Temperature: Temperature can influence the rate of molecular collisions and the viscosity of the medium, which in turn can affect dynamic quenching processes.
Q4: Can I use data for Nile Blue methacrylamide (B166291) as a reference for this compound?
A4: Yes, in many cases, data for Nile Blue methacrylamide can serve as a useful proxy for this compound. The photophysical properties are very similar due to the minor structural difference between the acrylamide and methacrylamide groups. However, it is important to note that specific data for the acrylamide derivative is not always readily available in the literature, and minor differences in polymerization kinetics and behavior may exist.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Self-quenching due to high concentration: The concentration of this compound in your solution or polymer is too high, leading to aggregation and quenching. | - Reduce the concentration of the this compound monomer in your formulation.- In polymer synthesis, decrease the molar ratio of the fluorescent monomer relative to the primary monomer. |
| Photobleaching: The fluorophore has been irreversibly damaged by prolonged exposure to excitation light. | - Minimize the exposure time to the excitation source.- Use neutral density filters to reduce the intensity of the excitation light.- For fixed samples, consider using an anti-fade mounting medium. | |
| Incorrect pH: The pH of the medium is not optimal for Nile Blue fluorescence. | - Adjust the pH of your buffer or solution. Nile Blue derivatives generally exhibit stronger fluorescence in more alkaline environments.[3] | |
| Inappropriate solvent: The solvent polarity is causing quenching. | - Test different solvents. Nile Blue's fluorescence is often enhanced in less polar, more hydrophobic environments.[2] | |
| Fluorescence intensity decreases over time | Photobleaching: Continuous exposure to the excitation light is destroying the fluorophore. | - Create a photobleaching curve to quantify the rate of fluorescence loss and normalize your data accordingly.- Reduce excitation light intensity and exposure time. |
| Leaching of the dye: If not covalently bound, the dye may be leaking from the polymer matrix. | - Ensure complete polymerization and covalent incorporation of the this compound.- Purify the polymer to remove any unbound dye. | |
| Inconsistent fluorescence between samples | Variations in dye concentration: Inconsistent loading of this compound in your polymer or solution. | - Carefully control the stoichiometry of your reactions to ensure consistent dye incorporation.- Use absorbance spectroscopy to quantify the dye concentration in your final product. |
| Differences in local microenvironment: Variations in the polymer structure or solvent environment around the dye molecules. | - Ensure consistent polymerization conditions (temperature, initiator concentration, etc.) to produce polymers with a uniform microstructure. |
Data Presentation
Photophysical Properties of Nile Blue in Various Solvents
The following table summarizes the absorption and emission maxima of the parent Nile Blue dye in different solvents. This data is crucial for selecting appropriate excitation and emission wavelengths for your experiments.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
Data sourced from Polysciences, Inc. technical datasheet.[4]
Impact of pH on the Fluorescence of Polymer-Incorporated Nile Blue Derivatives
This table illustrates the pH-dependent fluorescence behavior of Nile Blue derivatives incorporated into a polymer. Note the significant increase in fluorescence intensity in a more alkaline environment.
| Copolymer | pH Range for Onset of Stronger Fluorescence |
| PMPC25PDPA59NBC0.08 | pH 4-5 |
| Other NB-labeled copolymers | ~ pH 6.5 |
Data adapted from a study on Nile Blue-based nanosized pH sensors.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound from Nile Blue A and acryloyl chloride.
Materials:
-
Nile Blue A
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Incorporation of this compound into a Hydrogel to Minimize Self-Quenching
This protocol describes a general procedure for the radical polymerization of this compound into a polyacrylamide hydrogel, with an emphasis on minimizing self-quenching.
Materials:
-
This compound (fluorescent monomer)
-
Acrylamide (primary monomer)
-
N,N'-Methylenebis(acrylamide) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Prepare Monomer Solution:
-
Dissolve acrylamide and N,N'-methylenebis(acrylamide) in deionized water to the desired total monomer concentration (e.g., 10% w/v).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Add a small volume of the this compound stock solution to the acrylamide solution. The final concentration of the fluorescent monomer should be kept low (e.g., 0.01-0.1 mol% relative to the total monomer concentration) to prevent self-quenching.
-
-
Initiate Polymerization:
-
Degas the monomer solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS solution (e.g., 10% w/v in water) to the monomer solution.
-
Add TEMED to catalyze the polymerization. The amount of APS and TEMED will determine the rate of polymerization.
-
-
Gelation:
-
Quickly pour the solution into a mold or between glass plates.
-
Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes.
-
-
Purification:
-
After polymerization, wash the hydrogel extensively with deionized water to remove unreacted monomers and initiators.
-
Visualizations
Caption: Mechanisms of this compound Self-Quenching.
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Strategy to minimize self-quenching during polymerization.
References
Technical Support Center: Nile Blue Acrylamide Fluorescence Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nile blue acrylamide (B121943). The following information addresses common issues related to its fluorescence stability, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of Nile blue acrylamide?
The fluorescence of this compound is highly sensitive to pH. Generally, its fluorescence intensity increases in alkaline (higher pH) conditions and decreases in acidic (lower pH) conditions.[1][2] This is primarily due to the protonation state of the dye molecule. In acidic solutions, the Nile blue molecule can become protonated, leading to a reduction in fluorescence emission.[1] Conversely, in alkaline solutions, deprotonation leads to enhanced fluorescence.[1]
Q2: What is the optimal pH range for maximal fluorescence of this compound?
While the exact optimal pH can be influenced by the local microenvironment, Nile blue and its derivatives generally exhibit stronger fluorescence in neutral to alkaline conditions (pH > 7).[1] For instance, studies on Nile blue-labeled polymers have shown a significant increase in emission intensity above pH 6.[1]
Q3: Why am I observing a shift in the emission wavelength of my this compound conjugate?
A shift in the emission wavelength (a color shift) can also be pH-dependent. For some Nile blue derivatives, a new emission band may appear at a longer wavelength (e.g., around 700 nm) in more alkaline conditions (above pH 6), in addition to the band around 670 nm.[1] This phenomenon can be utilized for ratiometric sensing of pH.
Q4: Can the local environment, other than pH, affect the fluorescence of this compound?
Yes, the hydrophobicity of the microenvironment plays a crucial role. A more hydrophobic (non-polar) environment can increase the fluorescence quantum yield of Nile blue.[1][2] When incorporated into polymers that change their conformation with pH, the change in local hydrophobicity can further modulate the fluorescence signal.[1][2][3]
Q5: How does the covalent incorporation of this compound into a polymer affect its stability?
Covalently linking this compound into a polymer backbone generally enhances its long-term stability and prevents leaching, which is a common issue with physically entrapped dyes.[4] This ensures signal integrity over extended experimental periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Acidic pH of the medium: The fluorescence of this compound is quenched in acidic conditions. | - Measure the pH of your sample buffer and adjust to a neutral or slightly alkaline pH if your experiment allows. - Use a buffered solution to maintain a stable pH. |
| Incorrect excitation/emission wavelengths: The spectral properties of Nile blue can shift with the environment. | - Confirm the excitation and emission maxima for your specific experimental conditions. For Nile blue in aqueous solution, the absorption maximum is around 635 nm and the emission maximum is around 674 nm.[5] | |
| Photobleaching: Prolonged exposure to high-intensity light can cause irreversible fading of the fluorophore. | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium if applicable. - Acquire images using a sensitive camera to reduce required exposure. | |
| High Background or Non-Specific Staining | Autofluorescence: Biological samples often exhibit natural fluorescence. | - Include an unstained control to assess the level of autofluorescence. - Consider using a fluorophore with emission in the far-red or near-infrared region to minimize autofluorescence.[6] Nile blue derivatives are advantageous in this regard.[1] |
| Excess unbound conjugate: Residual this compound that has not been incorporated or has been non-specifically adsorbed can contribute to background. | - Ensure thorough washing steps to remove any unbound dye or polymer conjugate. | |
| Inconsistent Fluorescence Intensity Between Samples | pH variability: Small variations in pH between samples can lead to significant differences in fluorescence intensity. | - Use a reliable buffer system to ensure consistent pH across all samples and controls. - Calibrate your pH meter regularly. |
| Solvent effects: The polarity of the solvent affects the fluorescence quantum yield. | - Maintain a consistent solvent composition for all measurements. The fluorescence quantum yield of Nile blue is known to be solvent-dependent.[7] |
Data Presentation
The following table summarizes the photophysical properties of Nile blue in different pH environments, which can serve as a proxy for the behavior of this compound.
| Parameter | Acidic (1.0 N HCl, pH ≈ 1.0) | Neutral (Water) | Alkaline (0.1 N NaOH, pH ≈ 11.0) |
| Absorption Maximum (λabs) | 457 nm | 635 nm | 522 nm |
| Emission Maximum (λem) | 556 nm | 674 nm | 668 nm |
| Relative Fluorescence Intensity | Low | Moderate | High |
Data is based on the parent dye, Nile Blue.[5]
Experimental Protocols
Protocol: Determination of pH Effect on this compound Fluorescence Stability
-
Sample Preparation:
-
Prepare a stock solution of this compound (or your polymer conjugate) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Dilute the stock solution into each buffer to a final concentration with an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer with a stable light source (e.g., Xenon arc lamp).
-
Set the excitation wavelength to the absorption maximum of this compound in a neutral aqueous solution (approximately 635 nm).
-
Set the emission scan range from 650 nm to 800 nm.
-
-
Measurement:
-
For each pH-buffered sample, record the fluorescence emission spectrum.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Analyze any shifts in the emission maximum wavelength with changing pH.
-
Visualizations
Caption: Workflow for analyzing the effect of pH on fluorescence.
Caption: Protonation state and its effect on fluorescence.
References
Technical Support Center: Nile Blue Acrylamide Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the polymerization of Nile blue acrylamide (B121943) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Nile blue acrylamide and what are its primary applications? this compound is a fluorescent monomer used to synthesize fluorescent polymers.[1][2] These polymers are frequently used to create fluorescent microspheres or nanoparticles for applications in bioimaging, drug delivery research, and the development of hydrogel-based sensors.[1][3][4] Its key advantage is the ability to be covalently integrated into a polymer backbone, which minimizes leaching and ensures signal integrity over long periods.[4][5]
Q2: What are the critical storage and handling conditions for this compound monomer? this compound is sensitive to light and should be protected from it during storage.[1] The recommended storage temperature is -20°C. As with other acrylamide-based compounds, appropriate personal protective equipment should be used during handling.
Q3: What factors generally influence the rate and success of acrylamide polymerization? Several factors are critical for successful and reproducible acrylamide polymerization:
-
Oxygen: Atmospheric oxygen is a strong inhibitor of free radical polymerization and must be removed from the reaction mixture, typically by degassing.[6]
-
Initiator Concentration: The concentration of initiators (e.g., ammonium (B1175870) persulfate and TEMED) must be optimized. Excess initiator can lead to the formation of very short polymer chains, while insufficient amounts will result in slow or incomplete polymerization.[6][7]
-
Temperature: Temperature directly affects the rate of polymerization. An optimal temperature of 23–25°C is often recommended, as lower temperatures can create turbid, porous gels, and higher temperatures can lead to short, inelastic polymer chains.[6][8]
-
Purity of Reagents: Contaminants in the monomers or solvents can inhibit or accelerate polymerization unpredictably.[6] For instance, metal ions like copper can inhibit the reaction.[6][9]
Q4: How does scaling up the polymerization process affect the reaction? Scaling up from lab to industrial scale introduces significant challenges, primarily related to heat and mass transfer.[10]
-
Heat Dissipation: Acrylamide polymerization is highly exothermic (releasing about 82.8 kJ·mol⁻¹).[11] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to remove heat. This can lead to uncontrolled temperature spikes, affecting the polymer's molecular weight and properties.[10][12]
-
Viscosity: The viscosity of the solution increases dramatically as the polymer forms.[12][13] In large-scale reactors, this makes mixing difficult, leading to non-uniform temperature and initiator distribution, which results in a polymer with a broad molecular weight distribution.[10]
-
Mixing: Ensuring homogeneous mixing of monomers and initiators is more challenging in larger volumes, which can cause localized variations in the polymerization rate.[14]
Troubleshooting Guides
Problem 1: Polymerization is too slow or fails completely.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxygen Inhibition | Oxygen is a potent free-radical scavenger that inhibits polymerization.[6] Solution: Degas the monomer solution thoroughly before adding initiators. This can be done by sparging with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes or by using a vacuum pump.[6][15] |
| Insufficient or Inactive Initiator | The initiator (e.g., ammonium persulfate, APS) may be old or degraded. APS is hygroscopic and breaks down in the presence of water.[6] Solution: Always use freshly prepared APS solutions.[6] Increase the concentration of APS and/or the catalyst (e.g., TEMED) slightly. Ensure the TEMED has not been oxidized (it should be clear, not yellowish).[16] |
| Low Temperature | The reaction temperature is too low, slowing down the rate of free radical formation. Solution: Ensure the reaction is carried out at an optimal temperature, typically between 23-25°C.[6][8] For larger volumes where heat dissipation is a concern, initiation at a lower temperature might be necessary to control the exotherm, but this will prolong the reaction time.[10] |
| Presence of Inhibitors | Monomers may contain inhibitors added for stability during storage. Contaminants like copper ions can also inhibit the reaction.[6][9] Solution: Use high-purity, inhibitor-free monomers if possible. If not, consider purification steps like passing the solution through an ion-exchange resin to remove ionic inhibitors.[9] |
Problem 2: Polymerization is too fast and uncontrolled.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Excess Initiator/Catalyst | High concentrations of initiators (APS and TEMED) can lead to a very rapid, exothermic reaction.[6] Solution: Reduce the concentration of both APS and TEMED. Use the lowest concentration that still allows for polymerization within a reasonable timeframe (e.g., >20 minutes for gelation).[6] |
| High Temperature | The initial temperature of the monomer solution is too high, or the exothermic heat of polymerization is not being dissipated effectively, leading to thermal runaway.[10][11] Solution: Start the reaction at a lower temperature (e.g., 0-4°C), especially for large volumes.[11] Use a reactor with an efficient cooling jacket and ensure proper stirring to dissipate heat.[10][12] Modifying the reactor aspect ratio (L/Dr) to increase the heat transfer area can also improve control.[10] |
| High Monomer Concentration | Higher monomer concentrations lead to a faster reaction rate and a more significant increase in viscosity and heat generation.[11] Solution: Reduce the initial monomer concentration. For large-scale reactions, a semi-batch process where the monomer is added gradually can help control the reaction rate and temperature.[11] |
Problem 3: Final polymer has inconsistent properties (e.g., variable fluorescence, broad molecular weight).
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inhomogeneous Mixing | Poor mixing in a large-scale reactor leads to uneven distribution of initiators and temperature, resulting in polymers with different chain lengths.[10] A swirled or "schlieren" pattern in the final product can indicate this.[6] Solution: Optimize the stirring speed and impeller design for the reactor to handle the increasing viscosity of the solution. Ensure initiators are mixed thoroughly with the monomer solution before polymerization begins.[6] |
| Nile Blue Degradation | Nile blue is light-sensitive.[1] Exposure to light during the reaction can cause photobleaching, leading to reduced fluorescence in the final polymer. Solution: Conduct the polymerization in a vessel protected from light (e.g., an amber glass reactor or a reactor covered in foil). |
| pH Sensitivity of Nile Blue | The absorption and fluorescence of Nile blue derivatives are sensitive to pH.[17] Variations in buffer pH can alter the final optical properties. Solution: Ensure the reaction is performed in a well-buffered solution. Monitor and control the pH throughout the process, as the pH can be affected by excess TEMED.[6] |
| Temperature Fluctuations | Inconsistent temperature control affects not only the reaction rate but also the final polymer structure.[6][8] Solution: Implement precise temperature control using a jacketed reactor with a reliable thermostat. Monitor the internal temperature of the reaction continuously.[10] |
Data & Parameters
Table 1: Photophysical Properties of Nile Blue
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| Data sourced from Polysciences, Inc. technical specifications for Nile Blue dye.[4] |
Table 2: Key Factors Influencing Polymerization Kinetics
| Factor | Effect on Polymerization | Scaled-Up Considerations |
| Monomer Concentration | Higher concentration increases polymerization rate and final molecular weight but also increases viscosity and heat output.[11][18] | High concentrations are difficult to manage due to extreme viscosity and risk of thermal runaway. Semi-batch addition is often preferred.[10][11] |
| Initiator Concentration | Rate is proportional to initiator concentration. Higher levels can increase rate but decrease average molecular weight.[6][7] | Must be carefully optimized to balance reaction time with heat generation.[13] |
| Temperature | Higher temperature increases the rate of initiation and propagation but also termination, which can lead to shorter polymer chains.[6][8] | Critical for control. Inefficient heat removal can lead to uncontrolled reactions and a product with a broad molecular weight distribution.[10] |
Experimental Protocols
Protocol: Lab-Scale Redox-Initiated Copolymerization of Acrylamide and this compound
This protocol describes a general method for synthesizing a fluorescent polyacrylamide-based hydrogel.
1. Materials & Reagents:
-
Acrylamide (Monomer)
-
This compound (Fluorescent Monomer)
-
N,N'-methylenebisacrylamide (MBA) (Cross-linker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Catalyst)
-
Deionized water (Solvent)
-
Buffer (e.g., Tris-HCl, pH 7.4)
2. Procedure:
-
Prepare Monomer Solution: In a flask shielded from light, dissolve acrylamide and MBA in the desired buffer to achieve the target total monomer concentration (e.g., 10% w/v).
-
Add Fluorescent Monomer: Add the this compound to the solution. The concentration will depend on the desired fluorescence intensity, but it is typically much lower than the primary monomer. Mix thoroughly until fully dissolved.
-
Degassing: Sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which inhibits polymerization.[6][15]
-
Initiation:
-
Prepare a fresh 10% (w/v) solution of APS in deionized water.[6]
-
Add the required volume of the APS solution to the monomer mix (a final concentration of 0.05% is a good starting point).[6] Swirl gently to mix.
-
Add TEMED to catalyze the reaction (a final concentration of 0.05% is typical).[6] Swirl gently but thoroughly to ensure even distribution.
-
-
Polymerization:
-
Purification:
-
After polymerization, the resulting polymer/hydrogel can be purified to remove unreacted monomers and initiators. This is typically done by dialysis against deionized water for several days.[7]
-
3. Monitoring Polymerization: The progress of the reaction can be monitored by observing the increase in viscosity or by tracking the disappearance of the monomer's UV-absorbing double bonds at ~260 nm.[6] The time required for visible gelation is also a simple and effective indicator of the polymerization rate.[6]
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting guide for slow or failed polymerization.
Caption: Conceptual overview of free radical polymerization stages.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Characterization issues with Nile blue acrylamide-containing polymers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and characterization of Nile blue acrylamide-containing polymers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization reaction with Nile blue acrylamide (B121943) being inhibited or severely retarded?
A1: Nile blue and its derivatives, like this compound (NBA) or methacrylamide (B166291) (NBM), are structurally similar to known polymerization inhibitors such as methylene (B1212753) blue.[1][2] They can act as "spin traps," reacting with propagating polymer radicals to form stabilized radicals that slow down or halt the polymerization process.[1][2] This effect is observed in controlled radical polymerization techniques like ATRP and RAFT.[1]
Q2: How can I overcome polymerization retardation caused by Nile blue monomers?
A2: A successful strategy to minimize retardation is to add the Nile blue-based monomer late in the polymerization process, for instance, when monomer conversion has already reached 70-80%.[1] While this approach can lead to lower labeling efficiency, it allows for the formation of well-defined polymers without significant kinetic disruption.[1]
Q3: What is solvatochromism and how does it affect my Nile blue-containing polymer?
A3: Solvatochromism is the phenomenon where a substance's color and fluorescence properties change with the polarity of the solvent.[3] Nile blue is a solvatochromic dye.[3][4] When incorporated into a polymer, its absorption and emission spectra will be sensitive to the local microenvironment within the polymer matrix. Generally, a red-shift (bathochromic shift) in the absorption and emission spectra is observed as the polarity of the environment increases.[3] This property is useful for creating sensors but must be accounted for during characterization.[3][5][6]
Q4: My polymer's fluorescence is pH-sensitive. Why does this happen?
A4: The fluorescence of Nile blue is highly dependent on pH.[1][2][7] The dye contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding medium.[1] For example, in some polymer systems, emission intensity is low in acidic conditions and increases significantly at higher pH.[1][2] This pH-dependent fluorescence is a key feature for developing pH sensors for biological imaging.[1][5]
Q5: What causes fluorescence quenching in my Nile blue-labeled polymers?
A5: Fluorescence quenching, a decrease in fluorescence intensity, can be caused by several factors:
-
Aggregation: At high concentrations, Nile blue molecules can form aggregates (H-dimers), which have significantly lower fluorescence quantum yields.[8][9] This is a common issue in aqueous media.[10]
-
Electron Transfer: Interaction with certain molecules, such as amines, can lead to quenching via an electron transfer mechanism.[7][11][12][13]
-
Solvent Effects: The fluorescence of Nile blue is quenched in water.[10] The local environment within the polymer can either shield the dye from water to enhance fluorescence or expose it.
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible photochemical destruction of the dye molecule, leading to a loss of fluorescence.[14][15]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect pH | The fluorescence of Nile blue is highly pH-dependent.[1][2] Measure the pH of your sample and adjust it. For many systems, fluorescence is enhanced in more alkaline environments.[1] |
| Dye Aggregation | High dye loading or aqueous environments can promote aggregation, which quenches fluorescence.[8][9] Dilute the sample. If working in water, consider modifying the polymer to create a more hydrophobic microenvironment around the dye. |
| Solvent Polarity | The quantum yield of Nile blue is sensitive to solvent polarity.[3][4] Fluorescence is often quenched in water.[10] Test the polymer's fluorescence in a range of solvents with varying polarities to understand its behavior. |
| Photobleaching | The sample has been exposed to the excitation light for too long or at too high an intensity.[14][15] Reduce the exposure time and/or laser power. Use an anti-fade reagent if appropriate for your sample. |
| Quenching by Other Reagents | Components in your buffer or sample (e.g., amines) could be acting as quenchers via electron transfer.[11][12] Purify the polymer sample or check for buffer component compatibility. |
Problem 2: Inconsistent or Shifting Emission/Absorption Spectra
| Possible Cause | Suggested Solution |
| Solvatochromism | You are using different solvents for characterization, leading to spectral shifts.[3] Standardize the solvent used for all spectroscopic measurements. Use the solvatochromic effect as a tool to probe the polymer's microenvironment. |
| Varying pH | The protonation state of the dye changes with pH, causing shifts in absorption and emission.[1][2] Ensure all samples are buffered at the same pH for comparable measurements. |
| Polymer Conformation Change | For "smart" polymers, changes in temperature or pH can alter the polymer's conformation (e.g., coil-to-globule transition), changing the microenvironment around the dye and thus its spectral properties.[16][17] Carefully control environmental parameters (temperature, pH) during measurements. |
| Dye Aggregation | Aggregation can cause a blue-shift in the absorption spectrum.[9] Dilute the sample to see if the spectrum shifts back, indicating disaggregation. |
Problem 3: Poor Results in Polyacrylamide Gel Electrophoresis (PAGE)
| Possible Cause | Suggested Solution |
| Incomplete Polymerization | Contaminants (e.g., detergent residue) or incorrect concentrations of TEMED/APS can lead to incomplete or uneven gel polymerization, causing distorted bands.[18][19] Ensure glassware is meticulously clean and use fresh, correct amounts of polymerization reagents.[18][19] |
| Poor Band Resolution | The gel percentage may be inappropriate for your polymer's molecular weight.[20] Try a different percentage gel or a gradient gel for a wider separation range.[20] Overloading the sample can also cause smearing.[21] |
| Skewed or Distorted Bands | This can be caused by uneven polymerization, high salt concentration in the sample, or running the gel at too high a voltage (causing excessive heat).[20][21] Desalt the sample if necessary and consider running the gel at a lower voltage or in a cold room.[20][21] |
| Polymer Not Migrating | If the polymer has no net charge, it will not migrate. Ensure SDS is present in the sample and running buffers to impart a negative charge.[20] |
Quantitative Data Summary
The following table summarizes the absorption and emission maxima for Nile blue in various solvents, which can serve as a reference for characterizing the local environment of this compound within a polymer.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| DMF | 504 | 598 |
| Ethanol | 628 | 667 |
| Water | 635 | 674 |
| 1.0 N HCl (pH=1.0) | 457 | 556 |
| 0.1 N NaOH (pH=11.0) | 522 | 668 |
| (Data sourced from Polysciences, Inc.[6]) |
Diagrams
Caption: General workflow from polymer synthesis to characterization.
Caption: Troubleshooting flowchart for low fluorescence signals.
Experimental Protocols
Protocol 1: Synthesis of this compound Co-polymer via Free Radical Polymerization
Disclaimer: This is a generalized protocol. Specific quantities, temperatures, and reaction times should be optimized based on the specific monomers and desired polymer characteristics.
-
Monomer Preparation: In a reaction vessel (e.g., a Schlenk flask), dissolve the primary acrylamide monomer (e.g., N-isopropylacrylamide) and the initiator (e.g., AIBN) in an appropriate solvent (e.g., DMF or 1,4-Dioxane).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C) to initiate polymerization.
-
Late-Stage Dye Addition: Monitor the reaction progress (e.g., by taking samples for NMR or gravimetry). When monomer conversion reaches approximately 70-80%, introduce a solution of this compound monomer (also degassed) to the reaction mixture via a cannula or syringe.[1] This minimizes the inhibitory effects of the dye.[1]
-
Completion: Allow the reaction to proceed for the desired time to achieve high conversion of the remaining monomers.
-
Termination: Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purification: Precipitate the crude polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Recover the polymer precipitate by filtration.
-
Final Cleanup: Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate. For aqueous-soluble polymers, perform dialysis against deionized water for 2-3 days to remove unreacted monomers and initiator fragments, followed by lyophilization to obtain the pure, labeled polymer.
Protocol 2: Characterization of Solvatochromic Behavior
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified Nile blue-containing polymer (e.g., 1 mg/mL) in a solvent where it is readily soluble, such as DMF or ethanol.[3]
-
Solvent Selection: Choose a series of spectroscopic grade solvents with a wide range of polarities (e.g., Toluene, Acetone, DMF, Ethanol, Water).[3]
-
Sample Preparation: Prepare a dilute solution of the polymer in each selected solvent from the stock solution. The final concentration should be low enough to avoid aggregation effects and ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).
-
Absorption Spectra: For each sample, acquire the UV-Vis absorption spectrum using a spectrophotometer. Record the wavelength of maximum absorption (λmax).[3]
-
Emission Spectra: Using a spectrofluorometer, excite each sample at its determined absorption maximum (or at a fixed wavelength across all samples if comparing relative intensities). Record the fluorescence emission spectrum and the wavelength of maximum emission (λmax).[3]
-
Data Analysis: Tabulate the absorption and emission maxima for each solvent. Correlate the spectral shifts with solvent polarity parameters (e.g., the Reichardt dye parameter ET(30)) to quantify the solvatochromic response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. benchchem.com [benchchem.com]
- 6. polysciences.com [polysciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distance-dependent quenching of Nile Blue fluorescence byN,N-diethylaniline observed by frequency-domain fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nile Blue Acrylamide and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences the quality and reliability of experimental data. This guide provides an objective comparison of Nile blue acrylamide (B121943), a versatile fluorescent monomer, with other commonly used fluorescent dyes. Supported by experimental data, this document details photophysical properties, experimental protocols, and key applications to assist in making an informed choice for your specific research needs.
Nile blue acrylamide is a fluorescent monomer used to synthesize fluorescent polymers, microspheres, and nanoparticles.[1][2] Its key advantage lies in the acrylamide group, which allows for its covalent incorporation into polymer backbones.[3][4] This covalent linkage minimizes dye leaching, a common issue with physically entrapped dyes, ensuring greater signal stability and integrity over extended periods.[5] Furthermore, its fluorescence emission in the far-red to near-infrared region is beneficial for biological imaging, as it reduces interference from cellular autofluorescence.[3][6]
Data Presentation: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following tables summarize key performance metrics for Nile blue and other popular fluorescent dyes. It is important to note that these values can be highly dependent on the experimental conditions, including the solvent, pH, and conjugation state.
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Nile Blue | ~628 (in Ethanol)[5][7] | ~667 (in Ethanol)[5][7] | ~76,800 (at 627.5 nm)[8] | ~0.27 (in Ethanol)[5][8] | 39 |
| Rhodamine B | 554[9] | 575[9] | ~110,000[9] | 0.36[9] | 21 |
| Cyanine3 (Cy3) | 550[9] | 570[9] | ~150,000[9] | 0.15[9] | 20 |
| Cyanine5 (Cy5) | 649[9] | 670[9] | ~250,000[9] | 0.28[9] | 21 |
| Alexa Fluor 488 | 495[9] | 519[9] | ~71,000[9] | 0.92[9] | 24 |
| Alexa Fluor 647 | 650[9] | 668[9] | ~239,000[9] | 0.33[9] | 18 |
| Note: Data for Nile Blue is often based on the parent dye, as specific data for the acrylamide derivative is not always available. Photophysical properties of all dyes vary significantly with their environment.[5] |
Table 2: Qualitative Stability and Application Comparison
| Fluorescent Dye | Photostability | Key Advantages | Common Applications |
| This compound | High (when polymerized) | Covalently incorporated into polymers, minimizing leaching; Far-red emission reduces autofluorescence.[3][5] | Creating fluorescent polymers, nanoparticles, and hydrogel-based sensors (e.g., for pH or alcohol).[1][6][7] |
| Rhodamine Dyes | High | Stable over a broad pH range; Bright fluorescence.[5] | Protein labeling, immunoassays, fluorescence microscopy.[] |
| Cyanine (Cy) Dyes | Varies (some are less photostable)[5] | High molar extinction coefficients; Available in a wide range of spectra. | Nucleic acid labeling, FRET, in situ hybridization.[] |
| Alexa Fluor Dyes | Very High | Superior brightness and photostability; Less pH-sensitive than fluorescein. | Protein labeling, immunofluorescence, super-resolution microscopy.[][11] |
In-Depth Analysis: Functionality and Applications
This compound: A Building Block for Advanced Probes Unlike dyes designed for direct conjugation to biomolecules, this compound's primary role is as a functionalized monomer.[3] The presence of the polymerizable acrylamide group allows it to be covalently integrated into polymer chains.[2][3] This leads to the creation of fluorescent polymers and nanoparticles with enhanced stability and biocompatibility.[3] A significant application is in the development of nanosized sensors.[3] For instance, when incorporated into pH-responsive hydrogels, the fluorescence of the Nile Blue moiety can change in response to pH variations, making it valuable for studying acidic organelles like lysosomes or the tumor microenvironment.[3][6]
Conventional Dyes (Rhodamine, Cyanine, Alexa Fluor): Direct Biomolecule Labeling Dyes like Rhodamine, Cy dyes, and the Alexa Fluor family are workhorses for directly labeling proteins, nucleic acids, and other biomolecules.[] They are typically functionalized with reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues) or maleimides for targeting sulfhydryl groups (e.g., on cysteine residues).[9][12] This direct covalent attachment enables a vast array of applications, including immunofluorescence, flow cytometry, Western blotting, and fluorescence resonance energy transfer (FRET) studies.[9][] The choice among these dyes often depends on the specific requirements for brightness, photostability, and spectral properties needed for the experiment.[13]
Experimental Protocols
Reproducible and reliable experimental outcomes depend on well-defined methodologies. The following are protocols for protein labeling and for assessing the photostability of fluorescent probes.
Protocol 1: General Protein Labeling with an Amine-Reactive Dye
This protocol describes a general procedure for labeling primary amines on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized dye. NHS esters react with primary amines in a slightly alkaline environment to form stable amide bonds.[9]
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)[9]
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[14]
-
Purification/desalting column (e.g., Sephadex G-25)[9]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If buffers like Tris are present, the protein must be dialyzed against an appropriate buffer (e.g., PBS).[9]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9][14]
-
Labeling Reaction:
-
Adjust the protein solution to pH 8.3-8.5 using the labeling buffer.
-
Slowly add a calculated molar excess of the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point.[12]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[9][12]
-
-
Quenching (Optional): To stop the reaction, a quenching reagent like 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM to react with any excess dye.
-
Purification: Separate the labeled protein from the unreacted free dye using a desalting or size-exclusion chromatography column. The first colored band to elute is typically the labeled protein.[9][14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum (λmax) of the dye.[12]
Protocol 2: Determination of Photobleaching Half-Life
Photostability is a crucial parameter for fluorescent dyes, especially in applications requiring long or intense light exposure, such as time-lapse microscopy. This protocol outlines a method to measure the photobleaching rate.
Materials:
-
Fluorescently labeled sample (e.g., labeled protein, polymer film)
-
Microscope (confocal or epifluorescence) with a stable light source (laser or arc lamp)[5]
-
Imaging software capable of time-lapse acquisition
Procedure:
-
Sample Preparation: Prepare the sample on a microscope slide or imaging dish.
-
Microscope Setup:
-
Image Acquisition:
-
Focus on a representative area of the sample.
-
Measure the initial fluorescence intensity (F₀).[5]
-
Begin continuous illumination with the excitation light.
-
Acquire images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).[5]
-
-
Data Analysis:
-
For each time point (t), measure the mean fluorescence intensity (F(t)) of the region of interest.
-
Normalize the intensity values by dividing F(t) by F₀.
-
Plot the normalized fluorescence intensity against time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value. This value can be used to compare the photostability of different dyes under identical conditions.
-
References
- 1. This compound Fluoresent monomer 2089099-00-1 [sigmaaldrich.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. polysciences.com [polysciences.com]
- 8. Nile Blue [omlc.org]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Nile Blue Acrylamide and Alternative Fluorescent pH Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Nile blue acrylamide (B121943) as a fluorescent pH sensor against other widely used alternatives. The information presented is intended to assist researchers in selecting the most suitable probe for their specific applications, with a focus on live-cell imaging and other biological assays.
Introduction
The precise measurement of pH in biological systems is crucial for understanding a vast array of cellular processes, from enzyme activity and signal transduction to drug efficacy and disease pathogenesis. Fluorescent pH sensors have become indispensable tools for these investigations due to their high sensitivity, spatial and temporal resolution, and suitability for live-cell imaging. Nile blue acrylamide is a functionalized derivative of the Nile blue chromophore, designed for covalent incorporation into polymers and nanoparticles. This covalent linkage offers the potential for enhanced stability and reduced leaching compared to non-polymerizable dyes. This guide evaluates the performance of this compound in comparison to established fluorescent pH indicators: BCECF, SNARF-1, and HPTS (Pyranine).
Performance Comparison of Fluorescent pH Sensors
The selection of an appropriate fluorescent pH sensor depends on several key performance metrics. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that some of the data for this compound is based on its parent compound, Nile Blue, as specific data for the acrylamide derivative is not always available in the literature.
| Property | This compound | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | SNARF-1 (Seminaphthorhodafluor) | HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) |
| pKa | Not readily available (lower than Nile Blue's pKa of ~10) | ~6.97 - 7.0[1] | ~7.2 - 7.5[2][3] | ~7.3 |
| Excitation Max (λex, nm) | ~628 (in Ethanol) | Ratiometric: ~440 and ~490/505[1][4] | ~488 - 555[5] | Ratiometric: ~405 and ~450 |
| Emission Max (λem, nm) | ~667 (in Ethanol) | ~535[1][4] | Ratiometric: ~580 and ~640[3][5] | ~510 |
| Quantum Yield (Φ) | ~0.27 (for Nile Blue in Methanol)[6][7] | 0.84 (in basic medium)[8] | Data not readily available | Data not readily available |
| Photostability | Generally considered high[6] | Moderate, can be susceptible to photobleaching | Generally considered good, ratiometric measurements reduce photobleaching artifacts[2] | Generally considered high |
| Response Time | Not readily available | Seconds to minutes | Rapid[9] | Rapid[10] |
| Ratiometric | Yes (potential for ratiometric sensing) | Yes (Dual excitation)[4] | Yes (Dual emission)[2] | Yes (Dual excitation) |
| Cell Permeability | No (used in nanoparticles or polymers) | No (AM ester form is cell-permeant)[11] | No (AM ester form is cell-permeant)[3] | No |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams illustrate the pH-sensing mechanism of this compound and a generalized workflow for validating a fluorescent pH sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Nile Blue [omlc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of pH sensitive carboxySNARF-1 nanoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: Nile Blue Acrylamide vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. The covalent attachment of a fluorophore to a protein of interest enables the visualization and quantification of a wide range of biological processes. This guide provides an objective comparison of two fluorescent dyes, Nile Blue Acrylamide (B121943) and Fluorescein (B123965), for protein labeling applications, supported by experimental data and detailed methodologies.
Nile Blue Acrylamide and Fluorescein represent two distinct classes of fluorescent probes for protein modification. This compound, a thiol-reactive dye, offers the potential for site-specific labeling, while the amine-reactive nature of fluorescein provides a more general labeling approach. The choice between these two dyes depends on the specific requirements of the experiment, including the desired labeling specificity, the environmental conditions of the assay, and the photophysical properties of the fluorophore.
Performance at a Glance: A Comparative Analysis
The following table summarizes the key performance characteristics of this compound and Fluorescein Isothiocyanate (FITC), a common derivative of fluorescein used for protein labeling.
| Feature | This compound | Fluorescein (FITC) |
| Reactivity | Thiol-reactive (targets cysteines) | Amine-reactive (targets lysines, N-terminus) |
| Specificity | High (cysteines are less abundant) | Low (lysines are abundant) |
| Excitation Max (nm) | ~635 | ~494 |
| Emission Max (nm) | ~670-680 | ~520 |
| Quantum Yield (Φ) | ~0.27 (in methanol) | ~0.50 (conjugated to antibodies) |
| Photostability | Generally high | Moderate (prone to photobleaching) |
| pH Sensitivity | Less sensitive in the physiological range | Highly sensitive (fluorescence decreases in acidic pH) |
| Molecular Weight ( g/mol ) | 407.89 | 389.38 |
In-Depth Analysis: Key Differences and Considerations
Reactivity and Specificity
The primary distinction between this compound and Fluorescein lies in their reactivity towards amino acid residues on a protein.
-
This compound: The acrylamide functional group of this compound is a Michael acceptor that reacts with nucleophiles, primarily the thiol groups of cysteine residues. This thiol-reactivity allows for more site-specific labeling, as cysteines are generally less abundant on the surface of proteins compared to lysines. This can be a significant advantage when it is crucial to avoid labeling in or near the active site of an enzyme or a binding interface of a protein.
-
Fluorescein (FITC): Fluorescein isothiocyanate (FITC) reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein, to form a stable thiourea (B124793) bond. Due to the high abundance of lysine residues on the surface of most proteins, FITC labeling is generally less specific and can result in a heterogeneous population of labeled proteins.
Photophysical Properties
The spectral characteristics of a fluorescent dye are critical for its utility in various applications.
-
Fluorescein (FITC): Fluorescein is a bright, green-emitting fluorophore with a high quantum yield, often around 0.50 when conjugated to antibodies. However, its fluorescence is highly pH-dependent, with a significant decrease in intensity in acidic environments. This can be a limitation for studies in acidic organelles or environments with fluctuating pH. Fluorescein is also known to be susceptible to photobleaching, which can limit its use in long-term imaging experiments.
Experimental Protocols
Protein Labeling with this compound (Thiol-Reactive)
The following is a general protocol for labeling a protein with a thiol-reactive acrylamide dye like this compound. This protocol may require optimization for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. If the protein does not have free surface-exposed cysteines, reduction of disulfide bonds may be necessary. This can be achieved by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protein Labeling with Fluorescein Isothiocyanate (FITC) (Amine-Reactive)
The following is a standard protocol for labeling a protein with FITC.
Materials:
-
Protein of interest (in a carbonate-bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M carbonate-bicarbonate buffer, pH 9.0, at a concentration of 2-10 mg/mL. The buffer should be free of any primary amines (e.g., Tris).
-
Dye Preparation: Immediately before use, prepare a 1 mg/mL solution of FITC in anhydrous DMSO.
-
Labeling Reaction: While gently stirring, slowly add 50-100 µL of the FITC solution for every 1 mL of protein solution. The optimal FITC to protein molar ratio should be determined experimentally but is typically in the range of 10:1 to 2
A Researcher's Guide to Cross-Validating Nile Blue Acrylamide Probes for Intracellular pH Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is paramount for understanding a multitude of cellular processes, from signaling pathways to drug efficacy. Nile blue acrylamide (B121943) probes, particularly when incorporated into nanosensors, have emerged as a promising tool for monitoring pHi in the far-red and near-infrared spectra, minimizing interference from cellular autofluorescence.[1][2] This guide provides a comprehensive comparison of Nile blue acrylamide probes with established alternative methods for pHi measurement, offering supporting data and detailed experimental protocols to facilitate robust cross-validation of your research findings.
Performance Comparison of Intracellular pH Indicators
The selection of an appropriate method for measuring intracellular pH depends on various factors, including the specific cell type, the subcellular compartment of interest, and the required temporal and spatial resolution. While this compound probes offer distinct advantages, their performance should be critically evaluated against other well-established techniques.
| Parameter | This compound Probes | BCECF (and its AM ester) | Carboxy SNARF-1 (and its AM ester) | Ion-Sensitive Microelectrodes | 31P NMR Spectroscopy |
| Measurement Principle | Fluorescence Intensity/Ratio | Ratiometric (Dual-Excitation) | Ratiometric (Dual-Emission) | Potentiometric | Chemical Shift of Inorganic Phosphate (B84403) |
| pKa | Dependent on formulation, can be engineered.[3] | ~6.98[4] | ~7.5[5] | N/A | N/A |
| Optimal pH Range | Tunable, often designed for acidic organelles or physiological pH.[1] | 6.5 - 7.5[6] | 7.0 - 8.0[6] | Wide range | ~6.0 - 8.0[7] |
| Photostability | Generally good, with some derivatives showing excellent photostability.[8] | Moderate, prone to photobleaching. | Good[8] | N/A | N/A |
| Signal-to-Noise Ratio | High, especially in the near-infrared range, reducing background autofluorescence.[2][9] | Can be low due to weak absorption at the isosbestic point.[4] | Generally good. | High | Moderate, depends on concentration of phosphorus metabolites. |
| Temporal Resolution | High | High | High | Lower, with response times in milliseconds to seconds.[10] | Low, requires longer acquisition times. |
| Spatial Resolution | High (subcellular) | High (subcellular) | High (subcellular) | Low (single cell) | Low (tissue/organ level) |
| Cellular Perturbation | Minimally invasive when used as nanoparticles. | Low, but AM esters can affect cell health. | Low, similar to BCECF. | Invasive, can cause cell damage. | Non-invasive |
| Cytotoxicity | Generally low, but dependent on the specific formulation.[2] | Low, but can be a concern at high concentrations or with prolonged use. | Generally low. | High due to impalement. | None |
In-Depth Analysis of Methodologies
This compound Probes
This compound probes are versatile fluorescent dyes that can be covalently incorporated into polymers to create nanosensors for pH.[7][11] This covalent linkage enhances stability and minimizes leaching compared to physically entrapped dyes. The fluorescence of Nile blue derivatives is sensitive to the local pH, making them effective for monitoring pH changes in various cellular compartments, including lysosomes and endosomes.[3] Their emission in the far-red to near-infrared region of the spectrum is a significant advantage for in vivo imaging, as it reduces background fluorescence from biological tissues.[1]
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein)
BCECF is a widely used dual-excitation ratiometric fluorescent pH indicator.[4] Its pKa of approximately 6.98 makes it well-suited for measuring pH in the physiological range of the cytoplasm.[4] The ratiometric measurement, which involves calculating the ratio of fluorescence intensities at two different excitation wavelengths, helps to minimize errors arising from variations in dye concentration, photobleaching, and cell path length.[4] However, BCECF can be prone to photobleaching and may leak from cells over time.
Carboxy SNARF-1
Carboxy SNARF-1 is a dual-emission ratiometric fluorescent pH indicator with a pKa of about 7.5, making it suitable for measuring pH in the neutral to slightly alkaline range.[5] Unlike BCECF, SNARF-1 is excited at a single wavelength, and the ratio of the fluorescence intensities at two different emission wavelengths is used to determine the pH. This can simplify the optical setup required for measurement.
Ion-Sensitive Microelectrodes
This technique provides a direct measurement of intracellular pH by impaling a cell with a fine-tipped glass microelectrode containing a pH-sensitive liquid ion-exchanger.[10] It offers a high signal-to-noise ratio and is not susceptible to the artifacts that can affect fluorescent probes, such as photobleaching and quenching. However, it is an invasive technique that can cause cellular damage and is generally limited to larger cells.[10]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a non-invasive technique that can be used to measure the intracellular pH of tissues and organs in vivo.[7] It relies on the principle that the chemical shift of the inorganic phosphate (Pi) peak in the 31P NMR spectrum is dependent on the pH. By measuring the chemical shift of Pi relative to a pH-insensitive reference compound, such as phosphocreatine (B42189) (PCr), the intracellular pH can be determined.[7] The main limitations of this method are its low spatial and temporal resolution.
Experimental Protocols
Protocol 1: Intracellular pH Measurement using this compound-Based Nanosensors
Materials:
-
This compound-based fluorescent nanosensors
-
Cell culture medium
-
Live-cell imaging dish or chambered coverglass
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Seeding: Seed cells in a live-cell imaging dish and allow them to adhere and grow overnight.
-
Nanosensor Incubation: Remove the culture medium and add fresh medium containing the fluorescent nanosensors at an optimized concentration. The optimal concentration and incubation time will depend on the specific nanosensor formulation and cell type and should be determined empirically.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed imaging medium to remove any unbound nanosensors.
-
Imaging: Acquire fluorescent images using a confocal microscope. Excite the this compound probe at its optimal excitation wavelength (typically in the red to far-red range) and collect the emission in the near-infrared range.
-
Calibration: To obtain quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the cells with a series of buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
Protocol 2: Cross-Validation of this compound Probe Measurements with BCECF-AM
Materials:
-
Cells loaded with this compound-based nanosensors (from Protocol 1)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope with appropriate laser lines and detectors for both Nile blue and BCECF
Procedure:
-
Nile Blue Probe Measurement: First, measure the intracellular pH using the this compound nanosensors as described in Protocol 1.
-
BCECF-AM Loading: Following the initial measurement, load the same cells with BCECF-AM. Prepare a loading solution of 2-5 µM BCECF-AM in HBSS, adding a small amount of Pluronic F-127 to aid in solubilization.
-
Incubation: Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.
-
BCECF Measurement: Acquire fluorescent images of the BCECF-loaded cells. Excite the cells alternately at ~490 nm and ~440 nm (the isosbestic point) and collect the emission at ~535 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Calibration and Comparison: Generate a calibration curve for BCECF as described in Protocol 1. Convert the fluorescence ratios to pH values and compare these with the pH values obtained from the this compound probe.
Visualizing the Experimental Workflow and Underlying Principles
To better understand the relationships between the different components of a cross-validation experiment, the following diagrams are provided.
Intracellular pH is a critical regulator of various signaling pathways. Dysregulation of pHi is implicated in several diseases, including cancer, where a constitutively increased pHi is often observed.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Nile Blue Acrylamide vs. Rhodamine Dyes for Advanced Research Applications
In the landscape of fluorescent probes, the selection of an appropriate dye is paramount for the success of sensitive bioimaging and detection assays. This guide provides a detailed, data-driven comparison between Nile blue acrylamide (B121943) and the widely utilized family of rhodamine dyes. We will explore their key performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Performance Indicators: A Quantitative Overview
The utility of a fluorescent dye is largely determined by its photophysical properties. The following tables summarize the key quantitative data for Nile blue (the parent chromophore of Nile blue acrylamide) and prominent members of the rhodamine family: Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine isothiocyanate (TRITC). It is important to note that the spectral characteristics of this compound, once polymerized, can be influenced by the polymer matrix and the local microenvironment.
Table 1: Photophysical Properties of Nile Blue and Rhodamine Dyes
| Feature | Nile Blue | Rhodamine B | Rhodamine 6G | TRITC |
| Excitation Max (λex, nm) | ~628 (in Ethanol) | ~543-570 | ~525-530 | ~544-557 |
| Emission Max (λem, nm) | ~667 (in Ethanol) | ~565-590 | ~550-555 | ~570-576 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~76,800 (in Ethanol) | ~106,000 (in Ethanol)[1] | ~116,000 (in Ethanol)[2] | ~85,000 (in Methanol)[3] |
| Fluorescence Quantum Yield (Φ) | ~0.27 (in Methanol) | 0.31 - 0.70 (in water/ethanol)[4] | ~0.95 (in Ethanol)[2][5] | High (qualitative)[3][6] |
Table 2: Stability and Application-Relevant Properties
| Feature | This compound | Rhodamine Dyes |
| Photostability | High, with prolonged resistance to photobleaching when polymerized. | Moderate to high, with variations among derivatives.[][8][9][10] |
| Chemical Stability | Stable over a wide pH range when incorporated into a polymer. | Generally stable, but fluorescence can be pH-sensitive for some derivatives.[4][6] |
| Key Advantage | Covalent incorporation into polymers prevents leaching, ensuring long-term signal stability.[11] | High brightness and a wide range of derivatives for multiplexing.[] |
| Primary Applications | Fluorescent polymer synthesis for sensors, nanoparticles for bioimaging and drug delivery.[11] | Immunofluorescence, flow cytometry, fluorescence microscopy, FRET assays.[12] |
Core Advantages of this compound
The primary advantage of this compound lies in its functional acrylamide group, which allows for its covalent incorporation into polymer backbones.[11] This feature addresses a common challenge with traditional dyes: leaching from the labeled substrate over time. By forming a stable, covalent bond, this compound ensures exceptional long-term signal integrity, making it an ideal candidate for the development of robust fluorescent sensors and nanoparticles for bioimaging and drug delivery. Furthermore, its emission in the far-red to near-infrared region minimizes interference from cellular autofluorescence.
In contrast, rhodamine dyes are renowned for their high fluorescence quantum yields, resulting in exceptionally bright signals.[2][5] The availability of a wide array of rhodamine derivatives with distinct spectral properties makes them highly suitable for multicolor imaging and multiplexed assays.[]
Experimental Methodologies
To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for key applications of both this compound and rhodamine dyes.
Protocol 1: Live-Cell Staining with Nile Blue-Based Probes
This protocol is adapted for nanoparticles synthesized with this compound.
Materials:
-
This compound-based fluorescent nanoparticles suspended in a biocompatible buffer.
-
Cell culture medium.
-
Live-cell imaging dish or chambered coverglass.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of the this compound nanoparticles in cell culture medium. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing cell culture medium and wash the cells once with pre-warmed PBS. Add the nanoparticle staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound nanoparticles.
-
Imaging: The cells are now ready for live-cell fluorescence imaging.
Protocol 2: Indirect Immunofluorescence with Rhodamine-Conjugated Secondary Antibodies
Materials:
-
Cells cultured on coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody specific to the target protein.
-
Rhodamine-conjugated secondary antibody (e.g., TRITC-conjugated).
-
Mounting medium with an anti-fade reagent.
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the rhodamine-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for rhodamine.[13][14]
Protocol 3: Fluorescent Western Blotting
This is a general protocol that can be adapted for secondary antibodies conjugated with rhodamine derivatives.
Materials:
-
Protein lysate.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody.
-
Rhodamine-conjugated secondary antibody.
-
Tris-buffered saline with Tween 20 (TBST).
Procedure:
-
SDS-PAGE: Separate the protein lysate using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the rhodamine-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[15][16][17][18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each in the dark.
-
Imaging: Scan the membrane using a fluorescence imaging system capable of detecting the rhodamine emission spectrum.[15]
Visualizing Experimental Workflows
To further elucidate the application of these dyes, the following diagrams illustrate key experimental workflows.
Caption: Workflow for Indirect Immunofluorescence using a Rhodamine-conjugated secondary antibody.
Caption: General workflow for Fluorescent Western Blotting.
Conclusion
Both this compound and rhodamine dyes offer distinct advantages for researchers. Rhodamine dyes are the go-to choice for applications requiring high brightness and multiplexing capabilities, with a vast portfolio of derivatives and well-established protocols. This compound, on the other hand, excels in applications demanding long-term stability and minimal dye leaching, making it a powerful tool for the development of next-generation fluorescent polymers and sensors. The choice between these two classes of dyes will ultimately depend on the specific requirements of the experimental design, including the desired brightness, stability, and the nature of the labeling strategy.
References
- 1. omlc.org [omlc.org]
- 2. omlc.org [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 8. [PDF] Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method | Semantic Scholar [semanticscholar.org]
- 9. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. polysciences.com [polysciences.com]
- 12. biotium.com [biotium.com]
- 13. usbio.net [usbio.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Fluorescent Western Blotting Protocol | Rockland [rockland.com]
- 18. sysy.com [sysy.com]
Performance of Nile Blue Acrylamide in Diverse Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nile blue acrylamide (B121943), a fluorescent monomer, offers a versatile platform for the development of advanced sensors and imaging agents. Its ability to be covalently integrated into polymer backbones provides enhanced stability and responsiveness compared to physically entrapped dyes.[1][2] This guide provides an objective comparison of the performance of Nile blue acrylamide in different polymer matrices, supported by experimental data and detailed methodologies, to aid in the selection and design of tailored fluorescent polymer systems.
Data Presentation
The performance of this compound is significantly influenced by the surrounding polymer matrix. Key performance indicators such as absorption and emission maxima, quantum yield, and sensitivity to environmental stimuli vary depending on the hydrophobicity, porosity, and functional groups of the polymer. Below is a summary of the available quantitative data for this compound in different environments.
Table 1: Photophysical Properties of Nile Blue Dye and this compound in Various Media
| Medium/Polymer Matrix | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| Free Dye in Solvents | ||||
| Toluene | 493 | 574 | - | [3] |
| Acetone | 499 | 596 | - | [3] |
| Ethanol (B145695) | 628 | 667 | - | [3] |
| Water | 635 | 674 | - | [3] |
| 1.0 N HCl (pH 1.0) | 457 | 556 | - | [3] |
| 0.1 N NaOH (pH 11.0) | 522 | 668 | - | [3] |
| In Polymer Matrices | ||||
| PMPC-PDPA Diblock Copolymer Vesicles (pH < 6) | ~640 | ~670 | Low | [2][4] |
| PMPC-PDPA Diblock Copolymer Vesicles (pH > 6.5) | ~585 | ~700 | Higher | [2][4] |
| Polyethylene (glycol) dimethacrylate hydrogel | Varies with ethanol concentration | Decreases with increasing ethanol concentration | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of this compound-based polymer sensors.
Synthesis of Nile Blue Methacrylamide (NBM)
This protocol is based on the synthesis described in the literature for preparing Nile blue-based vinyl monomers.[2][4]
Materials:
-
Nile Blue chloride
-
Methacrylic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Nile Blue chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir.
-
Slowly add methacrylic anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, quench the reaction and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterize the final product, Nile Blue Methacrylamide (NBM), by ¹H NMR and mass spectrometry.
Preparation of pH-Sensitive Nanoparticles via ATRP
This protocol describes the incorporation of NBM into pH-responsive diblock copolymer nanoparticles using Atom Transfer Radical Polymerization (ATRP).[2][4]
Materials:
-
2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)
-
2-(Diisopropylamino)ethyl methacrylate (B99206) (DPA)
-
Nile Blue Methacrylamide (NBM)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst system (e.g., Cu(I)Br/PMDETA)
-
Solvent (e.g., methanol)
Procedure:
-
Synthesize the PMPC macroinitiator by ATRP of MPC.
-
Chain-extend the PMPC macroinitiator with DPA to form the PMPC-PDPA diblock copolymer.
-
At a high monomer conversion of DPA (typically >80%), introduce the NBM monomer to the polymerization mixture. Adding the dye at high conversion minimizes the retardation effect of the Nile Blue monomer on the polymerization.[2]
-
Continue the polymerization for a set period to allow for the incorporation of NBM at the chain ends.
-
Terminate the polymerization and purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and catalyst.
-
Characterize the final NBM-labeled PMPC-PDPA copolymer by gel permeation chromatography (GPC) and ¹H NMR.
-
The nanoparticles will self-assemble into vesicles in an aqueous solution at a pH above the pKa of the PDPA block.
Characterization of pH-Dependent Fluorescence
Procedure:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 8).
-
Disperse the NBM-labeled polymer nanoparticles in each buffer solution at a fixed concentration.
-
Measure the absorption and fluorescence emission spectra of each sample using a spectrophotometer and a spectrofluorometer, respectively.
-
Record the absorption maximum (λabs) and the emission maximum (λem).
-
Plot the fluorescence intensity and the ratio of emission intensities at two different wavelengths (e.g., 700 nm/670 nm) as a function of pH to determine the sensor's response range.[2][4]
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and the pH-sensing mechanism of this compound-based polymer systems.
Caption: Workflow for the synthesis of this compound and its incorporation into a polymer sensor.
Caption: pH-sensing mechanism of NBM in PMPC-PDPA diblock copolymer vesicles.[2][4]
Conclusion
This compound is a valuable functional monomer for creating polymer-based sensors with enhanced stability and responsiveness. Its performance is highly dependent on the specific polymer matrix, with changes in the local environment, such as pH or solvent polarity, leading to distinct changes in its photophysical properties. The provided data and protocols offer a foundation for researchers to design and synthesize novel fluorescent polymer systems for a wide range of applications in diagnostics, drug delivery, and cellular imaging. Further research is needed to generate comprehensive, directly comparable quantitative data on the performance of this compound across a broader spectrum of polymer matrices.
References
A Researcher's Guide to Fluorescent Protein Labeling: A Comparative Analysis of Nile Blue Acrylamide and Alternative Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the precise visualization and quantification of proteins are paramount. Fluorescent labeling of proteins is a cornerstone technique, enabling researchers to elucidate cellular processes, protein trafficking, and biomolecular interactions. The choice of a fluorescent label is critical and directly impacts experimental outcomes. This guide provides an objective comparison of Nile blue acrylamide (B121943) with commonly used alternative fluorescent dyes, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Nile Blue Acrylamide
This compound is a fluorescent monomer that can be used to synthesize fluorescent polymers.[1] Its acrylamide group has the potential to react with primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, via a Michael addition reaction.[2][3] This covalent labeling strategy offers a potential method for attaching the Nile blue fluorophore, which possesses desirable spectral properties in the far-red region, to proteins of interest. However, it is important to note that while the chemistry of acrylamide reactions with proteins is known, there is a lack of specific quantitative data in the scientific literature regarding the direct protein labeling efficiency of this compound.
Comparative Analysis of Fluorescent Dyes
To provide a comprehensive overview, this guide compares the key photophysical properties and reported labeling efficiencies of this compound against three widely used amine-reactive fluorescent dyes: Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488, and Cyanine3 (Cy3).
Table 1: Quantitative Comparison of Fluorescent Dyes
| Property | This compound (Theoretical) | FITC | Alexa Fluor™ 488 | Cy3 |
| Excitation Max (nm) | ~635 | ~494 | ~495 | ~550 |
| Emission Max (nm) | ~675 | ~518 | ~519 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not Reported for Protein Conjugates | ~70,000 | ~71,000 | ~150,000 |
| Quantum Yield | Not Reported for Protein Conjugates | ~0.3-0.9 (pH dependent) | ~0.92 | ~0.15 |
| Reactive Group | Acrylamide | Isothiocyanate | NHS ester | NHS ester |
| Typical Degree of Labeling (DOL) for Antibodies | Not Reported | 1-4[4][5] | 4-9[6] | 2-7[7] |
Note: The photophysical properties of this compound are based on the free dye and may vary upon conjugation to a protein. The Degree of Labeling (DOL) is the average number of dye molecules per protein molecule and can vary depending on the protein and reaction conditions.
Experimental Protocols
General Protocol for Amine-Reactive Protein Labeling
This protocol provides a general framework for labeling proteins with amine-reactive dyes, including a suggested adaptation for this compound based on the principles of Michael addition.
1. Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.[8]
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[8]
2. Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ 488 NHS ester, Cy3 NHS ester, or this compound) in a high-quality anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[9]
3. Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common for NHS esters.[6]
-
For this compound, a similar or higher molar excess may be required due to the potentially slower reaction kinetics of the acrylamide group with amines compared to NHS esters.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] For acrylamide reactions, a longer incubation time or slightly elevated temperature (e.g., 37°C) might be necessary to achieve sufficient labeling.
4. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6]
5. Determination of Degree of Labeling (DOL):
-
The DOL is a crucial parameter for characterizing the labeled protein and is calculated using spectrophotometry.[10]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[10]
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law, and the DOL is the molar ratio of the dye to the protein.[10]
Formula for DOL Calculation:
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye).[10]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its A_max.
Visualization of Experimental Workflow
The far-red emission of this compound makes it a potentially valuable tool for multi-color immunofluorescence experiments, where minimizing spectral overlap between different fluorophores is critical. The following diagram illustrates a typical workflow for a three-color immunofluorescence experiment.
Caption: Workflow for a three-color immunofluorescence experiment.
Conclusion
This compound, with its far-red emission properties, presents an intriguing option for protein labeling, particularly for applications requiring multiplexing capabilities to minimize spectral overlap. However, the current lack of specific data on its protein labeling efficiency necessitates careful optimization and validation by researchers. In contrast, dyes such as FITC, Alexa Fluor™ 488, and Cy3 are well-characterized, with established protocols and predictable labeling outcomes, making them reliable choices for a wide range of applications.
This guide serves as a starting point for researchers considering this compound for protein labeling. We recommend performing small-scale pilot experiments to determine the optimal labeling conditions and to characterize the degree of labeling and functionality of the resulting conjugate. By carefully considering the photophysical properties and labeling efficiencies of different fluorescent dyes, researchers can select the most appropriate tool to achieve their scientific goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Assessing the Specificity of Nile Blue Acrylamide Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical step in bioimaging and drug development, directly impacting the reliability and interpretation of experimental results. Nile blue acrylamide (B121943) probes, functionalized derivatives of the well-known Nile blue dye, offer the advantage of covalent labeling, enabling stable and long-term tracking of biomolecules.[1][2][3][4] Their fluorescence in the far-red and near-infrared spectrum minimizes background autofluorescence, enhancing signal-to-noise ratios in live-cell imaging.[1][2][5] This guide provides an objective comparison of Nile blue acrylamide probes with alternative labeling technologies, supported by experimental data and detailed protocols to assess their specificity.
Quantitative Comparison of Fluorescent Probes
The specificity of a fluorescent probe is paramount for accurate biological inquiry. The following tables summarize key performance indicators for this compound and comparable fluorescent probes.
| Probe Type | Targeting Moiety | Labeling Chemistry | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Variable (can be conjugated to a targeting ligand) | Covalent (Michael addition with thiols) | Covalent & stable labeling, far-red/NIR emission, pH sensitivity[1][2][5] | Potential for off-target reactions with cysteine residues[6][7] | pH sensing, mitochondrial targeting, covalent protein labeling[5][8] |
| Nile Red | N/A (solvatochromic) | Non-covalent (hydrophobic partitioning) | High specificity for lipid droplets, bright fluorescence in nonpolar environments[1] | Limited to labeling lipid-rich structures | Staining of intracellular lipid droplets[1] |
| SiR-Acrylamide | Variable (can be conjugated to a targeting ligand) | Covalent (Michael addition with thiols) | Bright and photostable silicon rhodamine fluorophore, far-red emission[9] | Potential for off-target reactions with cysteine residues | Super-resolution microscopy, specific protein labeling[9] |
| HaloTag® Ligands | Chloroalkane | Covalent (enzymatic) | High specificity to the HaloTag® protein, variety of available fluorophores[10] | Requires genetic modification to introduce the HaloTag® | Specific protein labeling in live cells[10] |
| Lipophilic Dyes (DiI, DiO) | Long alkyl chains | Non-covalent (insertion into lipid bilayer) | General and efficient cell membrane staining[10] | Lack of specificity for particular membrane proteins or domains | General cell membrane labeling and cell tracking[10] |
| Property | This compound (Nile Blue base) | Nile Red | SiR (Silicon Rhodamine) |
| Excitation Max (nm) | ~635 | ~552 | ~652 |
| Emission Max (nm) | ~670-700 (pH-dependent)[1] | ~636 | ~674 |
| Quantum Yield | ~0.27[11] | ~0.38 (in nonpolar solvents) | ~0.41 |
| Primary Off-Target Concern | Cysteine-rich proteins[6][7] | Non-specific hydrophobic interactions | Can exhibit some non-specific binding |
Experimental Protocols for Specificity Assessment
To ensure the validity of data obtained using this compound probes, rigorous specificity testing is essential. The following protocols outline key experiments for this purpose.
Protocol 1: In Vitro Assessment of Covalent Labeling Specificity
This protocol determines the intrinsic reactivity and specificity of a this compound probe for its intended protein target versus a non-target protein.
Materials:
-
Purified target protein
-
Purified non-target protein (e.g., Bovine Serum Albumin - BSA)
-
This compound probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence scanner
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the this compound probe with the target protein and the non-target protein in separate tubes at a molar ratio of 1:1 and 10:1 (probe:protein) in PBS for 2 hours at 37°C.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel.
-
In-Gel Fluorescence: Image the gel using a fluorescence scanner with appropriate excitation and emission filters for Nile blue. A fluorescent band should appear at the molecular weight of the protein if labeling has occurred.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize the total protein in each lane.
-
Quantification: Quantify the fluorescence intensity of the protein bands and normalize to the total protein amount from the Coomassie stain. A significantly higher fluorescence signal for the target protein compared to the non-target protein indicates specificity.
-
Mass Spectrometry (Optional): To confirm covalent modification and identify the binding site, the protein band of interest can be excised from the gel, digested with trypsin, and analyzed by mass spectrometry.
Protocol 2: Live-Cell Co-localization with Organelle Markers
This protocol assesses the subcellular specificity of a this compound probe in a cellular context.
Materials:
-
Cells expressing a fluorescently tagged organelle marker (e.g., Mito-GFP for mitochondria, ER-RFP for endoplasmic reticulum)
-
This compound probe
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the cells expressing the organelle marker on glass-bottom dishes suitable for microscopy.
-
Probe Labeling: Incubate the cells with the this compound probe at a predetermined optimal concentration and duration.
-
Washing: Wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.
-
Imaging: Acquire images using a confocal microscope. Capture images in the channel for the Nile blue probe and the channel for the organelle marker.
-
Co-localization Analysis: Merge the images and perform co-localization analysis using appropriate software (e.g., Pearson's correlation coefficient). A high degree of co-localization indicates that the probe is specifically targeting that organelle.
Protocol 3: Competitive Binding Assay
This assay quantifies the specificity of the probe by competing its binding with an unlabeled ligand known to bind to the target.
Materials:
-
Target protein
-
This compound probe
-
Unlabeled competitor ligand
-
Assay buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Probe-Protein Binding: In a microplate, incubate a fixed concentration of the target protein with a fixed concentration of the this compound probe to establish a baseline fluorescence signal.
-
Competition: In separate wells, add increasing concentrations of the unlabeled competitor ligand to the protein before or at the same time as adding the this compound probe.
-
Incubation: Incubate the plate for a set time to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. A decrease in fluorescence with increasing competitor concentration indicates that the unlabeled ligand is displacing the probe, confirming that they bind to the same site. The data can be used to calculate the IC50 of the competitor and infer the binding affinity of the probe.
Visualization of a Relevant Signaling Pathway
This compound probes, particularly cationic derivatives that target mitochondria, can be valuable tools for studying cellular processes like apoptosis, where mitochondria play a central role.[12] The acrylamide moiety itself has been shown to induce apoptosis, making these probes relevant for studying toxicology and drug-induced cell death mechanisms.[13][14][15]
Figure 1. Simplified signaling pathway of apoptosis induced by a mitochondria-targeting this compound probe.
This diagram illustrates how a this compound probe, through covalent modification of mitochondrial proteins and generation of reactive oxygen species (ROS), can lead to mitochondrial perturbation. This triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.
Conclusion
This compound probes are powerful tools for covalent labeling in cellular imaging. Their favorable photophysical properties in the far-red spectrum make them attractive for live-cell studies. However, their covalent nature necessitates a thorough assessment of their specificity to avoid off-target effects and ensure data integrity. By employing a combination of in vitro biochemical assays, live-cell co-localization studies, and competitive binding experiments, researchers can confidently validate the specificity of their this compound probes. This rigorous approach to probe characterization is essential for advancing our understanding of complex biological processes and for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nile Blue Acrylamide: A Modern Alternative to Traditional Staining Methods
In the dynamic landscape of biological research and drug development, the pursuit of more sensitive, safer, and versatile molecular tools is perpetual. Nile blue acrylamide (B121943), a functionalized derivative of the fluorescent dye Nile blue, has emerged as a significant contender, offering distinct advantages over conventional staining methods for cellular components and nucleic acids. This guide provides an objective comparison of Nile blue acrylamide and its parent compound, Nile blue, with traditional stains such as Ethidium Bromide and Coomassie Brilliant Blue, supported by experimental data and detailed protocols to inform laboratory practices.
At a Glance: this compound vs. Traditional Stains
| Feature | This compound/Nile Blue | Ethidium Bromide (Nucleic Acids) | Coomassie Brilliant Blue (Proteins) |
| Primary Application | Live-cell imaging, fluorescent polymer synthesis, biosensors.[1] | Nucleic acid staining in gels.[2] | Total protein staining in gels.[3] |
| Detection Method | Fluorescence (far-red/near-infrared).[1] | UV transillumination.[2] | Visible light (colorimetric).[4] |
| Sensitivity | High for specific applications (e.g., lipid droplets). | High (1-5 ng of DNA).[2][5] | Moderate (0.1-0.5 µg of protein). |
| Toxicity | Low cytotoxicity for imaging; some dark toxicity noted for Nile Blue A.[6][7] | Potent mutagen and toxin.[5][8] | Generally low toxicity. |
| Downstream Compatibility | Compatible with further imaging and analysis. | Can interfere with enzymatic reactions; UV exposure damages DNA.[5] | Compatible with mass spectrometry.[3][9] |
Staining of Cellular Components: A New Light on Lipids and Organelles
Nile blue and its derivatives are particularly advantageous for live-cell imaging due to their far-red to near-infrared fluorescence, which minimizes background autofluorescence from biological tissues.[1] This makes them excellent probes for visualizing specific cellular structures like lipid droplets and mitochondria.
Comparative Analysis: Nile Blue vs. Nile Red for Lipid Staining
Nile Red has been a well-established dye for staining intracellular lipid droplets.[6] However, Nile blue derivatives offer comparable performance with distinct spectral properties.
| Photophysical Property | Nile Blue | Nile Red |
| Excitation Maximum (λex) | ~633 nm.[10] | 552 nm.[11] |
| Emission Maximum (λem) | 660-680 nm.[10] | 636 nm.[11] |
| Key Advantage | Far-red emission reduces cellular autofluorescence.[1] | Strong fluorescence in hydrophobic environments.[11] |
| Cytotoxicity | Generally low for imaging, though some dark toxicity reported for Nile Blue A.[6][7] | Generally considered to have low cytotoxicity for imaging applications.[6] |
Experimental Protocol: Live-Cell Lipid Droplet Staining with Nile Blue
This protocol is adapted for live-cell staining of lipid droplets.
Materials:
-
Nile Blue A (or a suitable derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Prepare a Stock Solution: Dissolve the Nile blue dye in anhydrous DMSO to a stock concentration of 1 mM. Store protected from light at -20°C.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM.
-
Cell Staining:
-
Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Proceed with fluorescence microscopy. For Nile blue, excitation is typically around 633 nm, with emission detection between 660-680 nm.[10]
Nucleic Acid Staining in Electrophoresis: A Safer Alternative
Ethidium Bromide (EtBr) has been the go-to stain for nucleic acid visualization in agarose (B213101) gels for decades due to its low cost and high sensitivity.[8] However, its potent mutagenicity is a significant drawback.[5] Nile blue has been used for DNA electrophoresis and represents a safer, visible-light-detectable alternative, avoiding UV-induced DNA damage.[12]
Comparative Analysis: Nile Blue vs. Ethidium Bromide
| Feature | Nile Blue | Ethidium Bromide |
| Binding Mechanism | Ionic binding. | Intercalates between DNA base pairs.[2][5] |
| Visualization | Visible light.[12] | UV light (300 nm).[2] |
| Sensitivity | Lower than EtBr. | High (1-5 ng).[2] |
| Toxicity | Low toxicity. | Potent mutagen.[5] |
| DNA Damage | No UV-induced damage. | UV exposure can damage DNA, affecting downstream applications.[5] |
Experimental Protocol: Nucleic Acid Staining with Nile Blue
This protocol describes a post-staining procedure for agarose gels.
Materials:
-
Nile Blue A solution (0.05% w/v in distilled water)
-
1% Acetic acid solution
-
Agarose gel with separated nucleic acid fragments
-
Visible light transilluminator or imaging system
Procedure:
-
Electrophoresis: Run the agarose gel as per standard protocols.
-
Staining:
-
Immerse the gel in the Nile blue staining solution for 20 minutes.
-
-
Rinsing: Briefly rinse the gel with distilled water.
-
Differentiation:
-
Destain the gel in a 1% acetic acid solution for 1-2 minutes until the nucleic acid bands are clearly visible against a lighter background.
-
-
Final Wash: Thoroughly rinse the gel with water for an extended period (1-2 hours) to remove excess stain.
-
Visualization: Visualize the stained nucleic acid bands using a white light transilluminator.
Protein Staining: A Niche for Fluorescent Labeling
Coomassie Brilliant Blue is the most widely used stain for visualizing total protein in polyacrylamide gels (SDS-PAGE).[4] It is a simple, cost-effective method compatible with downstream applications like mass spectrometry.[3] While this compound is not a direct replacement for total protein staining, its utility lies in its ability to be incorporated into polymers to create fluorescent probes for specific proteins or to act as sensors.[13][14]
Performance of Coomassie Brilliant Blue Staining
-
Mechanism: Binds non-covalently to proteins, primarily through basic and hydrophobic amino acids.[3]
-
Sensitivity: Can detect down to 0.1-0.5 µg of protein. Newer colloidal formulations can detect as little as 6-8 ng.[15]
-
Procedure: Involves fixing the proteins, staining the entire gel, and then destaining to visualize the protein bands.[9]
Applications of this compound in Protein Research
This compound's primary role in protein science is not as a general stain but as a functionalized fluorescent monomer. It can be co-polymerized to create:
-
Fluorescent Nanoparticles: For targeted imaging and drug delivery.
-
Biosensors: The fluorescence of Nile blue is often sensitive to the local microenvironment, such as pH, allowing for the creation of sensors to study cellular processes.[1][16]
This application represents a more specialized approach compared to the broad-spectrum detection offered by Coomassie Blue.
Experimental Protocol: Coomassie Brilliant Blue Staining (Abridged)
Materials:
-
Coomassie Brilliant Blue R-250 staining solution (e.g., 0.1% Coomassie in 50% methanol, 10% acetic acid)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Polyacrylamide gel with separated proteins
Procedure:
-
Fixation/Staining: Immerse the gel in the Coomassie staining solution for at least 1 hour.
-
Destaining: Transfer the gel to the destaining solution and gently agitate. Replace the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Storage: Store the destained gel in water.
Conclusion
This compound and its parent compound, Nile blue, offer a compelling suite of tools for modern biological research. While not a universal replacement for all traditional staining methods, they provide significant advantages in specific applications. For live-cell imaging of lipids and other organelles, their far-red fluorescence provides a distinct advantage in signal-to-noise ratio. As a nucleic acid stain, Nile blue offers a safer, visible-light-based alternative to the mutagenic Ethidium Bromide, albeit with lower sensitivity. In the realm of protein science, this compound's strength lies in the creation of sophisticated fluorescent probes and sensors rather than as a general protein stain. The choice of staining reagent will ultimately depend on the specific experimental needs, balancing requirements for sensitivity, safety, and compatibility with downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Nile blue - Wikipedia [en.wikipedia.org]
- 13. polysciences.com [polysciences.com]
- 14. specialchem.com [specialchem.com]
- 15. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nile Blue Acrylamide and Its Derivatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Nile blue and its derivatives are a class of fluorescent dyes highly valued in biomedical research for their unique photophysical properties, including strong fluorescence in the far-red spectrum, high photostability, and sensitivity to the local environment.[1][2][3] The functionalization of the core Nile blue structure, particularly with polymerizable groups like acrylamide (B121943), has expanded their utility, enabling their covalent incorporation into hydrogels and nanoparticles for applications ranging from cellular imaging to biosensing.[4] This guide provides a comprehensive comparison of Nile blue acrylamide and its key derivatives, supported by experimental data to inform the selection of the optimal probe for specific research needs.
At a Glance: Key Performance Indicators
The selection of a fluorescent probe is dictated by its specific photophysical and chemical properties. The following tables summarize the key performance indicators for this compound and several of its important derivatives.
Table 1: Photophysical Properties of this compound and Its Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Condition |
| This compound | ~628 | ~667 | 76,800 | 0.27 | Ethanol |
| Nile Blue Methacrylamide (B166291) (NBM) | ~628 | ~667 | 76,800 | 0.27 | Ethanol[5] |
| Nile Blue 2-(methacryloyloxy)ethyl carbamate (B1207046) (NBC) | ~590 (in polymer) | ~670 (in polymer) | Not readily available | Higher than NBM in polymer | PBS (pH > 6)[1] |
| 5-(propylamino)-9-(diethylamino) Derivative | 627 | 651 | 61,660 | 0.58 | Acidified Ethanol |
| 5-(3-(propylsulfonamido)propyl)amino-9-(diethylamino) Derivative | 621 | 643 | 83,180 | 0.45 | Acidified Ethanol |
Table 2: Performance Characteristics in Application-Specific Contexts
| Derivative | Key Application | pH Sensitivity (pKa) | Photostability | Water Solubility |
| This compound | Polymerizable fluorescent label | pH-sensitive | High | Soluble |
| Nile Blue Methacrylamide (NBM) | pH sensing, hydrogel sensors | Lower pKa than parent Nile Blue | High | Polymer-dependent |
| Nile Blue 2-(methacryloyloxy)ethyl carbamate (NBC) | pH sensing, bioimaging | Lower pKa than parent Nile Blue | High | Polymer-dependent |
| 5-(propylamino)-9-(diethylamino) Derivative | Staining of vacuolar and perinuclear membranes | Not reported | High | Low |
| 5-(3-(propylsulfonamido)propyl)amino-9-(diethylamino) Derivative | More specific staining of vacuolar and perinuclear membranes | Not reported | High | Improved |
| Cationic Nile Blue Derivatives | Mitochondrial imaging (Super-resolution) | Sensitive to environmental polarity | High, resistant to photobleaching | Moderate |
In-Depth Analysis: Functionality and Applications
This compound: The Versatile Monomer
This compound serves as a foundational monomer for creating fluorescent polymers. Its acrylamide group readily participates in polymerization reactions, allowing for its stable integration into various macromolecular structures. This covalent linkage is crucial for applications requiring long-term signal stability, as it prevents dye leaching that can occur with physically entrapped probes.[6]
Nile Blue Methacrylamide (NBM) and 2-(methacryloyloxy)ethyl carbamate (NBC): Probes for pH Sensing
NBM and NBC are two well-studied derivatives designed for pH sensing applications.[1] The introduction of the methacrylamide and carbamate functionalities, respectively, lowers the pKa of the Nile blue core compared to the parent dye.[1] This shift in pKa makes them sensitive to pH changes within the physiological range, rendering them ideal for monitoring the pH of cellular compartments like lysosomes and endosomes.[1][7] When incorporated into pH-responsive polymers, these derivatives exhibit changes in their fluorescence emission in response to pH variations, enabling ratiometric imaging of intracellular pH.[1]
Substituted Nile Blue Derivatives: Tailored for Specific Cellular Staining
Recent research has focused on synthesizing Nile blue derivatives with various substituents on the 5- and 9-amino positions to fine-tune their properties for specific biological applications. For instance, a derivative with a propylamino group at the 5-position and a diethylamino group at the 9-position has shown effective staining of vacuolar and perinuclear membranes.[8] Further functionalization, such as the introduction of a sulfonamide group, can enhance the specificity of this staining.[8]
Cationic Nile Blue Derivatives for Super-Resolution Microscopy
A significant advancement in the application of Nile blue derivatives is the development of cationic probes for super-resolution imaging of mitochondria.[9][10][11] These probes exhibit excellent cell permeability and accumulate specifically in mitochondria. Their intrinsic photoswitching capabilities make them suitable for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), allowing for the visualization of mitochondrial ultrastructure with nanoscale resolution in living cells.[9]
Experimental Protocols
Synthesis of Nile Blue Methacrylamide (NBM)
This protocol is based on established methods for the synthesis of NBM.
Materials:
-
Nile Blue A
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Nile Blue A (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using ¹H NMR and mass spectrometry.
Live-Cell Imaging with Cationic Nile Blue Probes for Mitochondrial Visualization
This protocol provides a general framework for staining and imaging mitochondria in live cells using cationic Nile blue derivatives.
Materials:
-
Cationic Nile Blue probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the cationic Nile blue probe in anhydrous DMSO. Store at -20°C, protected from light.[9]
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM.[9]
-
Cell Staining: Add the staining solution to the cultured cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[9]
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove any unbound probe.[9]
-
Imaging: The cells are now ready for live-cell imaging. Proceed with fluorescence microscopy, using appropriate filter sets for the far-red emission of the Nile blue probe. For super-resolution imaging, specific protocols for dSTORM or other SMLM techniques should be followed.[9]
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Cellular Uptake and Lysosomal pH Sensing Pathway
Caption: Pathway of cellular uptake and pH sensing by Nile blue derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Near-infrared pH-sensitive probes based on aza-Nile Blue for detecting interactions between mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Nile blue derivative-induced photocytotoxicity by nigericin and low cytoplasmic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Nile Blue Acrylamide-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of Nile blue acrylamide-based materials, offering a critical evaluation against alternative fluorescent agents such as rhodamine and cyanine-based dyes. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate materials for their specific applications, with a strong emphasis on cellular viability and potential toxicity pathways. While direct biocompatibility data for this compound-based materials is limited in publicly available literature, this guide extrapolates potential biocompatibility based on the known properties of its constituent components: Nile blue and acrylamide (B121943).
Executive Summary
This compound-based materials offer potential for applications such as sensors and nanostructured materials. However, a thorough biocompatibility assessment is crucial before their adoption in biological systems. This guide reveals that both Nile blue and acrylamide individually exhibit cytotoxic effects. Nile blue has been shown to have significant "dark toxicity," particularly in normal cells, which is a crucial consideration for live-cell imaging. Acrylamide is a known neurotoxin and induces cytotoxicity through oxidative stress and apoptosis. In contrast, significant research has focused on enhancing the biocompatibility of rhodamine and cyanine-based dyes, making them attractive alternatives for live-cell and in vivo imaging.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Nile blue A, acrylamide, rhodamine B, and various cyanine (B1664457) dyes across different cell lines and exposure times. A lower IC50 value indicates higher cytotoxicity.
Table 1: IC50 Values of Nile Blue A and Acrylamide
| Compound | Cell Line | Exposure Time | IC50 | Citation |
| Nile Blue A | Normal Human Fibroblasts | 1 hour | > 0.1 µg/mL (>95% colony formation reduction) | [1] |
| HL60 | Not specified | > 50 µM (toxic effect observed) | [2] | |
| Acrylamide | U87-MG | Not specified | Not specified (induces apoptosis) | [3] |
| SH-SY5Y | Not specified | 1-5 mM (dose-dependent decrease in viability) | [4] | |
| BV-2 | Not specified | Concentration-dependent | [5] | |
| Neuron-rich cultures | Not specified | ED50: 0.8 mM | [6] |
Table 2: IC50 Values of Rhodamine B and Cyanine Dyes
| Compound | Cell Line | Exposure Time | IC50 |
| Rhodamine B | K562 | Not specified | Not specified (used as mitochondrial probe) |
| GLC4 | Not specified | Not specified (used as mitochondrial probe) | |
| Cyanine Dye (D112) | Jurkat | 24 hours | Induces apoptosis |
| Cationic Nile Blue Probe (CNB-PTX) | Not specified | 48 hours | 543 nM |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[7][8]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[9][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cytotoxicity Mechanisms and Signaling Pathways
This compound-Based Materials
As direct data is unavailable, the potential cytotoxicity of this compound-based materials can be inferred from its components.
-
Nile Blue: Exhibits significant dark toxicity, particularly towards normal cells, though the precise signaling pathway is not well-elucidated.[1] It can bind to DNA and localize in mitochondria, suggesting potential for inducing mitochondrial stress.[2][11]
-
Acrylamide: Acrylamide is a known neurotoxin that induces apoptosis through multiple pathways.[3][4][5][12] Key mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: Acrylamide induces oxidative stress, leading to an increase in intracellular ROS.[3][5][13]
-
Mitochondrial Dysfunction: ROS accumulation leads to decreased mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][5]
-
Caspase Activation: This leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.[4]
-
Bcl-2 Family Regulation: Acrylamide can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5]
-
PERK and NF-κB Pathways: Acrylamide can activate the PERK pathway and NF-κB signaling, which are involved in ER stress and inflammatory responses that can lead to apoptosis.[12][13]
-
Caption: Acrylamide-induced cytotoxicity workflow.
Rhodamine-Based Dyes
Rhodamine dyes, particularly cationic derivatives, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.
Caption: Rhodamine-induced apoptosis pathway.
Cyanine-Based Dyes
Cyanine dyes can induce apoptosis, often through the mitochondrial pathway. Their mechanism shares similarities with that of rhodamine dyes.
Caption: Cyanine dye-induced apoptosis pathway.
Conclusion and Recommendations
Based on the available evidence, the use of this compound-based materials in biological applications warrants caution. The inherent cytotoxicity of both Nile blue and acrylamide suggests a high potential for adverse cellular effects. For applications requiring high biocompatibility, particularly in live-cell or in vivo imaging, rhodamine and cyanine-based dyes present more favorable alternatives.[14][15][16] Extensive research has been dedicated to improving the biocompatibility of these dyes, leading to the development of probes with reduced toxicity and enhanced performance.
Researchers considering the use of this compound-based materials are strongly advised to conduct thorough biocompatibility studies, including cytotoxicity and genotoxicity assays, to validate their safety for the intended application. When possible, opting for well-characterized, biocompatible alternatives like rhodamine and cyanine derivatives is recommended to minimize potential cytotoxic effects and ensure the reliability of experimental outcomes.
References
- 1. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylamide induces mitochondrial dysfunction and apoptosis in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking Nile Blue Acrylamide: A Comparative Guide to Commercial Fluorescent Probes for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of Nile blue acrylamide (B121943), a thiol-reactive fluorescent dye, with two widely used commercial fluorescent probes: Alexa Fluor 647 maleimide (B117702) and DyLight 650 maleimide. This objective analysis, supported by experimental data and detailed protocols, aims to empower researchers to make informed decisions when selecting fluorescent labels for their specific protein analysis needs.
Nile blue acrylamide is a fluorescent monomer that can be covalently attached to proteins, primarily through the thiol groups of cysteine residues. Its fluorescence emission is sensitive to the hydrophobicity of its local environment, making it a potentially valuable tool for studying protein conformation and interactions. This guide benchmarks its performance against Alexa Fluor 647 and DyLight 650, two commercial probes renowned for their brightness and photostability in the far-red spectral region.
Quantitative Performance Comparison
To facilitate a direct and objective comparison, the following table summarizes the key photophysical and chemical properties of this compound and the selected commercial fluorescent probes.
| Property | This compound | Alexa Fluor 647 Maleimide | DyLight 650 Maleimide |
| Excitation Maximum (nm) | ~635 | ~651-655[1] | ~654[2][3] |
| Emission Maximum (nm) | ~650-700 | ~671-680[1] | ~672[2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 76,800[4][5][6] | 191,800 - 239,000 | 250,000[2][3] |
| Fluorescence Quantum Yield (Φ) | 0.27 (in methanol)[4][5] | ~0.15 | Not explicitly found |
| Reactive Group | Acrylamide | Maleimide | Maleimide |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction Type | Michael Addition | Thioether formation | Thioether formation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable protein labeling. The following sections provide methodologies for labeling proteins with this compound and the commercial maleimide-based probes.
Protocol for Thiol-Reactive Labeling of Proteins with this compound
This protocol is based on the known reactivity of acrylamides with cysteine residues via a Michael addition reaction, which proceeds efficiently under mildly alkaline conditions to form a stable thioether bond.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.5
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column or dialysis tubing for purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. If using TCEP, a 2-5 fold molar excess is typically sufficient.
-
Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column or through dialysis against the Reaction Buffer. This step is critical as the reducing agent will compete with the protein's thiols for reaction with the dye.
-
Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Adjust the protein concentration in the Reaction Buffer to 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The reaction should be performed in the dark to minimize photobleaching of the dye.
-
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of Nile blue (around 635 nm).
Protocol for Thiol-Reactive Labeling with Commercial Maleimide Probes (Alexa Fluor 647 & DyLight 650)
This protocol is a general guideline for using maleimide-activated fluorescent dyes. For optimal results, always refer to the manufacturer's specific instructions.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Alexa Fluor 647 maleimide or DyLight 650 maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting column or dialysis tubing for purification
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation: Reduce any disulfide bonds in the protein as described in the this compound protocol.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
Dye Preparation: Prepare a stock solution of the maleimide probe (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction:
-
Adjust the protein concentration in the Reaction Buffer to 5-20 mg/mL.
-
Add a 10-20 fold molar excess of the maleimide probe stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a desalting column or dialysis.
-
Determination of Degree of Labeling (DOL): Calculate the DOL using the absorbance of the protein at 280 nm and the absorbance maximum of the specific dye (around 650 nm), correcting for the dye's absorbance at 280 nm as per the manufacturer's protocol.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and illustrate a potential application, the following diagrams were generated using the DOT language.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Maze of Protein Detection: A Comparative Guide to Fluorescent Dyes and Traditional Stains
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of experimental success. The choice of staining method directly impacts the reliability and reproducibility of results. While traditional methods like Coomassie Brilliant Blue and silver staining have been mainstays in laboratories for decades, fluorescent dyes are gaining prominence due to their enhanced sensitivity and broader dynamic range. This guide provides an objective comparison of these methods, with a focus on reproducibility and performance, to aid in the selection of the most suitable technique for your research needs.
While Nile blue acrylamide (B121943) is a functionalized fluorescent monomer primarily utilized in the development of polymer-based sensors, its direct application as a routine protein stain in PAGE is not well-documented in current literature. However, by examining the performance of other fluorescent dyes, we can infer the potential advantages of using fluorescent compounds for protein detection. A structurally related dye, Nile red, has been shown to be effective for rapid, sensitive staining of proteins in SDS-PAGE gels. This guide will therefore focus on a comparison between the well-established fluorescent protein stains, Coomassie Brilliant Blue, and silver staining.
Performance at a Glance: A Quantitative Comparison
The selection of a protein staining method hinges on several key performance indicators. The following table summarizes the quantitative data for fluorescent dyes, Coomassie Brilliant Blue, and silver staining based on available literature.
| Feature | Fluorescent Dyes (e.g., SYPRO Ruby, Flamingo) | Coomassie Brilliant Blue (G-250) | Silver Staining |
| Sensitivity | High (0.25 - 1 ng)[1][2][3] | Moderate (8 - 25 ng)[1][2] | Very High (< 1 ng)[2][3] |
| Linear Dynamic Range | Wide (up to 4 orders of magnitude)[2][3] | Good[2] | Narrow and Poor[4][5] |
| Reproducibility | High[3] | Moderate[4] | Low[3][4][5] |
| Staining Time | ~3.5 hours to overnight[2] | 30 minutes to overnight[2] | Time-consuming and complex[2][3] |
| Compatibility with Mass Spectrometry | Yes[1][3] | Yes[2][4] | Limited (protocol dependent)[2][3] |
| Ease of Use | Simple[2] | Simple[2] | Complex[2][3] |
| Cost | High[2] | Low[2] | Moderate[2] |
Experimental Workflows: A Visual Guide
The general workflow for staining proteins in a polyacrylamide gel involves a series of sequential steps. The specific durations and reagents will vary depending on the chosen method.
Detailed Experimental Protocols
To ensure the reproducibility of experiments, adherence to detailed protocols is crucial. The following sections provide methodologies for fluorescent dye staining, Coomassie Brilliant Blue staining, and silver staining.
Fluorescent Dye Staining Protocol (General)
Fluorescent staining offers high sensitivity and a broad dynamic range, making it ideal for quantitative analysis.[1][3]
Materials:
-
Polyacrylamide gel with protein samples
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Fluorescent dye solution (e.g., SYPRO Ruby, Flamingo)
-
Wash solution (e.g., 10% methanol, 7% acetic acid)
-
High-purity water
-
Fluorescence imaging system
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution and incubate for at least 30 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Discard the fixing solution and wash the gel with high-purity water for 10-15 minutes.
-
Staining: Immerse the gel in the fluorescent dye solution and incubate for 90 minutes to 3 hours at room temperature with gentle agitation, protected from light.
-
Washing: Transfer the gel to the wash solution and incubate for 30 minutes to remove excess dye and reduce background fluorescence.
-
Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen dye.
Coomassie Brilliant Blue Staining Protocol
Coomassie staining is a widely used, cost-effective method for protein visualization.[1]
Materials:
-
Polyacrylamide gel with protein samples
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Coomassie Brilliant Blue G-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
High-purity water
-
Visible light imaging system (e.g., gel scanner or camera)
Procedure:
-
Fixation: Place the gel in the fixing solution and incubate for at least 15 minutes.
-
Staining: Immerse the gel in the Coomassie staining solution and incubate for 1-2 hours with gentle agitation.
-
Destaining: Transfer the gel to the destaining solution. The destaining time will vary depending on the gel thickness and the desired background clarity. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.
-
Washing: Wash the gel with high-purity water to stop the destaining process.
-
Imaging: Image the gel using a visible light scanner or a camera with a white light transilluminator.
Silver Staining Protocol
Silver staining provides the highest sensitivity but is more complex and has a narrower dynamic range, making it less suitable for quantification.[3][4]
Materials:
-
Polyacrylamide gel with protein samples
-
Fixing solution (e.g., 50% ethanol, 10% acetic acid)
-
Sensitizing solution (e.g., 0.02% sodium thiosulfate)
-
Silver nitrate (B79036) solution (0.1%)
-
Developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde)
-
Stop solution (e.g., 5% acetic acid)
-
High-purity water
Procedure:
-
Fixation: Fix the gel in the fixing solution for at least 30 minutes.
-
Washing: Wash the gel thoroughly with high-purity water (3 x 10-minute washes).
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly wash the gel with high-purity water (2 x 1-minute washes).
-
Silver Incubation: Immerse the gel in the cold silver nitrate solution and incubate for 20-30 minutes at 4°C.
-
Washing: Briefly wash the gel with high-purity water.
-
Development: Transfer the gel to the developing solution and watch carefully. Protein bands will appear within a few minutes.
-
Stopping the Reaction: Once the desired band intensity is reached, add the stop solution to halt the development process.
-
Washing: Wash the gel with high-purity water.
-
Imaging: Image the gel using a visible light scanner.
Signaling Pathways and Logical Relationships
The choice of staining method is often dictated by the downstream application. The following diagram illustrates the decision-making process based on experimental requirements.
References
A Comparative Guide to the Long-Term Stability of Nile Blue Acrylamide Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in experimental design, directly impacting the reliability and reproducibility of results. This guide provides an objective comparison of the long-term stability of Nile blue acrylamide (B121943) probes against other commonly used fluorescent probes. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection of the most suitable probe for your research needs.
Executive Summary
Nile blue acrylamide is a functionalized derivative of the Nile blue dye, designed for covalent incorporation into polymer backbones and biomolecules. This covalent linkage is a key advantage, as it minimizes leaching and enhances long-term signal stability, a common issue with physically entrapped dyes.[1] While direct quantitative long-term stability data for this compound is limited in publicly available literature, data from its close derivative, Nile blue methacrylamide (B166291), suggests high photostability.[1] Qualitative evidence indicates that Nile blue derivatives, in general, offer superior photostability compared to some conventional dyes, particularly when polymerized.[1] This guide presents a compilation of available quantitative and qualitative data to facilitate an informed decision.
Data Presentation: Quantitative Stability Comparison
The following tables summarize key photophysical and stability parameters for Nile blue and other popular fluorescent probes. It is important to note that these values are highly dependent on the experimental conditions, including the solvent, pH, and illumination source. Data for this compound is often inferred from its parent dye, Nile blue, or its methacrylamide derivative due to a lack of specific data for the acrylamide conjugate.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Nile Blue (in Ethanol) | ~628 | ~667 | 76,800 | ~0.27 |
| Rhodamine B | ~550 | ~575 | ~110,000 | 0.31 (in water)[2] |
| Fluorescein | ~490 | ~520 | ~76,900 | ~0.95 |
| Cyanine (B1664457) Dyes (generic) | Varies | Varies | Varies | Varies |
Table 2: Long-Term Stability Parameters (Qualitative)
| Fluorescent Probe | Photostability | Chemical Stability | Key Considerations |
| This compound (inferred) | High | Stable in a wide pH range when polymerized. | Covalent incorporation into polymers prevents leaching and enhances long-term stability.[1] |
| Rhodamine B Acrylamide | High | Stable over a broad pH range. | Fluorescence intensity can be temperature-dependent. |
| Fluorescein Acrylamide | Moderate | Fluorescence is highly pH-sensitive, decreasing significantly in acidic conditions. | Prone to photobleaching under prolonged illumination. |
| Cyanine Dye Acrylamide | Varies | Stability is dependent on the specific cyanine structure. | Some are less photostable than Nile Blue derivatives; prone to photoisomerization.[1] |
Experimental Protocols
To ensure accurate and reproducible assessment of long-term stability, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Photobleaching Quantum Yield (Φ_b_)
The photobleaching quantum yield is a measure of the probability that a fluorophore will be photochemically destroyed upon absorbing a photon.[1]
1. Sample Preparation:
-
Prepare a dilute solution of the fluorescent probe in a suitable solvent (e.g., phosphate-buffered saline, ethanol) with a known absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
Use a reference standard with a known photobleaching quantum yield for comparison.
2. Instrumentation:
-
Use a spectrofluorometer with a stable, high-intensity light source (e.g., xenon arc lamp).
3. Measurement:
-
Measure the initial fluorescence intensity (F₀).
-
Continuously illuminate the sample with excitation light at a constant intensity.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[1]
4. Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time.
-
The initial slope of this plot is the photobleaching rate constant (k_b).[1]
-
Calculate the photobleaching quantum yield using the formula: Φ_b_ = k_b_ / (σ * I), where σ is the absorption cross-section and I is the photon flux.[1]
Protocol 2: Measurement of Photobleaching Half-Life (t½) via Time-Lapse Microscopy
The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1]
1. Sample Preparation:
-
Prepare samples with the fluorescent probe incorporated into the desired environment (e.g., covalently linked to proteins in fixed cells, embedded in a polymer matrix).
-
Mount the sample on a microscope slide. For intrinsic photostability measurements, do not use antifade reagents.[1]
2. Microscopy Setup:
-
Use a confocal or epifluorescence microscope with a stable laser or arc lamp source.[1]
-
Set the excitation wavelength and intensity to be consistent across all experiments.
3. Image Acquisition:
-
Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.[1]
4. Data Analysis:
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Plot the normalized fluorescence intensity against time. The photobleaching half-life is the time at which the fluorescence intensity reaches 50% of its initial value.[1]
Mandatory Visualization
Workflow for Intracellular pH Measurement using a Ratiometric Fluorescent Probe
The following diagram illustrates a typical workflow for measuring intracellular pH using a ratiometric fluorescent probe, which is a common application for pH-sensitive dyes like Nile blue derivatives.
Caption: Workflow for ratiometric intracellular pH measurement.
General Workflow for Covalent Protein Labeling and Stability Assessment
This diagram outlines the general steps involved in covalently labeling a protein with a fluorescent acrylamide probe and subsequently assessing its stability.
Caption: Covalent protein labeling and stability assessment workflow.
References
Safety Operating Guide
Proper Disposal of Nile Blue Acrylamide: A Guide for Laboratory Professionals
The proper disposal of Nile blue acrylamide (B121943) is critical for ensuring laboratory safety and environmental protection. As a compound combining a fluorescent dye with a reactive acrylamide monomer, it requires handling as hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling
Nile blue acrylamide, in its unpolymerized form (powder or liquid solution), is considered toxic and should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] All handling of powdered or concentrated solutions should be conducted in a chemical fume hood to prevent inhalation.[1]
Disposal of Unpolymerized this compound
Unused or unwanted this compound powder and liquid solutions are classified as hazardous waste.[2][3] Disposal through sinks or regular trash is strictly prohibited.[3]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all unpolymerized this compound waste, including stock solutions, unused reagents, and the first rinse of any emptied containers, in a designated, leak-proof hazardous waste container.[2][4]
-
The container must be made of a material compatible with the chemical. A rigid, screw-cap container is recommended.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and identify its hazards (e.g., "Toxic").[4]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[4]
-
Ensure the container is kept in secondary containment to prevent spills.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Arrange for Pickup:
Disposal of Polymerized this compound Gels
Once polymerized, acrylamide is generally considered non-hazardous.[3][5] However, the presence of the Nile blue dye and any other potential contaminants in the gel necessitates careful consideration.
-
Uncontaminated Gels: If the polymerized gel contains only this compound and has not been exposed to other hazardous materials (e.g., ethidium (B1194527) bromide, certain buffers), it may be permissible to dispose of it in the regular lab trash. However, it is best practice to consult with your institution's EHS for specific guidance.
-
Contaminated Gels: If the gel has been contaminated with other hazardous chemicals, it must be disposed of as hazardous waste.[3] Collect the contaminated gels in a clearly labeled, sealed container and arrange for EHS pickup.[2]
Spill Cleanup Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
For Liquid Spills:
-
Evacuate and ventilate the area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[4][6]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4][6]
-
Decontaminate the spill area.
For Powder Spills:
-
Avoid creating dust.[1]
-
Gently cover the spill with damp paper towels.[6]
-
Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.[6]
-
Decontaminate the spill area.
Decontamination Protocol for Spill Area:
A common method for decontaminating surfaces after an acrylamide spill involves chemical inactivation.[1][6][7]
| Step | Reagent | Concentration | Contact Time |
| 1 | Potassium Persulfate | 1.6% | 30 minutes |
| 2 | Sodium Metabisulfite (B1197395) | 1.6% | - |
| 3 | Water | - | - |
After the contact time with potassium persulfate, apply the sodium metabisulfite solution, and then wash the area thoroughly with water.[1][7] All cleanup materials must be disposed of as hazardous waste.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Guidelines [biology.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. www1.udel.edu [www1.udel.edu]
Essential Safety and Logistical Information for Handling Nile blue acrylamide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nile blue acrylamide (B121943) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel. Nile blue acrylamide is a fluorescent monomer, and while specific toxicity data is limited, the parent compound, acrylamide, is a known potent neurotoxin and a probable human carcinogen, necessitating stringent safety measures.[1][2][3][4][5] The unpolymerized monomer form presents the primary hazard, as the polymerized form is considered non-toxic.[2][3][4] This document will equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical responsibly.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion when handling this compound in its powder or liquid form.[2]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered nitrile gloves or butyl gloves. | Provides a robust barrier against skin absorption, a primary route of exposure. |
| Eye Protection | Chemical safety goggles. A face shield is also recommended when there is a risk of splashing.[2][6] | Protects against accidental splashes of solutions which can cause eye irritation.[2] |
| Body Protection | A fully-buttoned lab coat is the minimum requirement. For tasks with a higher risk of exposure, Tyvek sleeves or a chemically resistant gown are recommended.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available when handling the powder form, a dust mask must be worn.[2] | Minimizes the inhalation of airborne particles, especially when handling the powder form, which can easily become airborne.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
Establish a designated area for all work involving this compound.[1]
-
Cover the work surface with absorbent bench pads to contain any potential spills and facilitate easy cleanup.[1][2]
-
Ensure the work area is well-ventilated. All handling of dry powder and open or pressurized manipulations of solutions should occur within a chemical fume hood to prevent aerosol generation.[1]
2. Weighing and Solution Preparation:
-
Pre-weighing: If a balance cannot be located inside a fume hood, tare a sealed container, add the this compound powder to the container inside the hood, and then seal it before weighing.[1] This minimizes the risk of generating airborne dust.[3]
-
Solution Preparation: Always prepare solutions within a certified chemical fume hood to control vapor and aerosol exposure.[2]
-
Consider purchasing pre-made solutions to avoid handling the powder form.[1][3]
3. General Handling Practices:
-
Keep containers of this compound closed when not in use.[1][2]
-
Change gloves at least every two hours, or immediately if they become contaminated.[1][2]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
Transport this compound in sealed, shatter-resistant containers. If the primary container is not shatter-resistant, use a secondary container.[1][2]
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1]
-
Waste Collection:
-
Labeling:
-
Clearly label waste containers with "Acrylamide Waste" and indicate the primary hazards (e.g., Toxic, Mutagen).[7]
-
-
Disposal Request:
Emergency Procedures: Spills and Exposure
Spill Response:
-
Minor Spills (<1L and inside a fume hood):
-
Use materials from your lab's spill kit.[6]
-
For solid spills, cover the powder with a paper towel and dampen it with water to prevent it from becoming airborne. Wipe up the material with the damp towel.[3]
-
Clean the area with a detergent and water solution.[1]
-
All cleanup materials must be double-bagged, sealed, labeled, and disposed of as hazardous waste.[6]
-
-
Major Spills:
-
Evacuate the area and notify your supervisor and EHS immediately.
-
Exposure Response:
-
Skin or Eye Contact: Immediately flush the affected area with a safety shower or eyewash for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Ingestion: Seek immediate medical attention.
-
Report all exposures to your supervisor and EHS as soon as possible.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
